molecular formula C3H8O6S2 B087094 Methylene dimethanesulfonate CAS No. 156-72-9

Methylene dimethanesulfonate

Numéro de catalogue: B087094
Numéro CAS: 156-72-9
Poids moléculaire: 204.2 g/mol
Clé InChI: IQLZWWDXNXZGPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylene dimethanesulfonate is a chemical compound belonging to the homologous series of straight-chain diol sulfonates and has been utilized in biochemical and oncology research due to its alkylating properties . Its high activity in specific experimental models, such as the rat Yoshida sarcoma system, led to its selection for clinical investigation . A phase I clinical trial established that the dose-limiting toxicity was thrombocytopenia, which was cumulative, and the study recommended specific doses for further phase II studies in patients . Further research into its antitumor action highlighted its significant immunosuppressive properties. Studies showed it acts as a potent immunosuppressant, comparable to x-radiation, in the primary antibody-forming cell response of mice to sheep red cell antigens . The maximum immunosuppressive effect was observed when the interval between drug administration and antigenic challenge was minimal . The mechanism of action for methylene dimethanesulfonate involves its function as an alkylating agent. Research indicates that its biological activity is linked to its hydrolytic product, formaldehyde, and the subsequent formation of DNA-protein cross-links, which can arrest DNA replication . This mechanism of inducing covalent DNA-protein cross-links is a key area of study for understanding the compound's effects on cellular processes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methylsulfonyloxymethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLZWWDXNXZGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166019
Record name Methylene dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-72-9
Record name Methanediol, 1,1-dimethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylene dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDMS
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylene dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylene dimethanesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49AEH8FWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methylene Dimethanesulfonate: A Technical Guide to its Mechanism of Action on DNA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dimethanesulfonate (MDMS) is a bifunctional alkylating agent with significant genotoxic effects, primarily through the induction of DNA-protein and DNA-DNA interstrand cross-links. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MDMS's action on DNA, offering a crucial resource for researchers in oncology, toxicology, and drug development. We will dissect the chemical nature of the DNA adducts formed, delineate the cellular repair pathways mobilized in response to this damage, and provide detailed experimental protocols for studying these phenomena. This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights into the experimental choices and methodologies essential for robust scientific inquiry into the effects of MDMS.

Introduction: The Chemical and Biological Profile of Methylene Dimethanesulfonate

Methylene dimethanesulfonate (CH₂(OSO₂CH₃)₂) is the first in a series of straight-chain diol sulfonates. Its small molecular size allows for potentially novel sites of alkylation within the cellular environment. As a bifunctional alkylating agent, MDMS possesses two reactive methanesulfonate groups, enabling it to form covalent bonds with nucleophilic sites on two different biomolecules, or two sites on the same molecule. This bifunctional nature is central to its potent cytotoxic effects, which are primarily attributed to its ability to induce complex DNA lesions that pose a significant challenge to the cell's repair machinery.

The antitumor activity of MDMS has been evaluated, and it has undergone Phase I clinical trials.[1][2] Understanding its precise mechanism of action is critical for optimizing its therapeutic potential and for developing strategies to overcome resistance. A key aspect of MDMS's reactivity is its hydrolysis in the cellular environment, which yields formaldehyde and methanesulfonic acid. This hydrolysis plays a crucial role in the formation of a subset of its DNA adducts.

The Core Mechanism: DNA Alkylation and Cross-linking

The primary mechanism of MDMS-induced genotoxicity is the alkylation of DNA, leading to the formation of various adducts. The bifunctional nature of MDMS allows for the formation of highly cytotoxic interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix, preventing their separation for essential cellular processes like replication and transcription.

Formation of DNA-Protein Cross-links (DPCs)

A significant portion of MDMS-induced DNA damage manifests as DNA-protein cross-links.[3] Experimental evidence strongly suggests that the formation of these DPCs is mediated by formaldehyde, a hydrolysis product of MDMS.[3] Formaldehyde is a well-known cross-linking agent that reacts with the exocyclic amino groups of DNA bases and the side chains of amino acids, particularly lysine, to form Schiff bases, which can then be stabilized.

Studies have shown that treatment of cells with MDMS results in a similar pattern and extent of DPC formation as treatment with formaldehyde alone.[4] The proteins cross-linked to DNA by MDMS and its hydrolytic product formaldehyde include all five major histones (H1, H2A, H2B, H3, and H4), indicating that these lesions primarily occur within the context of chromatin.[4]

DPC_Formation

Formation of DNA-DNA Interstrand Cross-links (ICLs)

While DPCs contribute to the overall genotoxicity of MDMS, the formation of DNA-DNA interstrand cross-links is considered the primary lesion responsible for its potent cytotoxic and antitumor effects.[3] Unlike DPCs, the formation of ICLs is a direct consequence of the bifunctional alkylating activity of the intact MDMS molecule.

The precise chemical structure of the MDMS-induced ICL has not been definitively elucidated in the available literature. However, based on the reactivity of other bifunctional alkylating agents, it is hypothesized that MDMS forms a short, one-carbon cross-link between two nucleophilic sites on opposite DNA strands. The most likely targets for alkylation are the N7 position of guanine and the N3 position of adenine. An ICL could potentially form between the N7 positions of two guanines in a 5'-GNC-3' sequence on opposite strands.

ICL_Formation

Cellular Response to MDMS-Induced DNA Damage

The introduction of bulky adducts and cross-links by MDMS triggers a complex and multifaceted cellular response, primarily orchestrated by the DNA Damage Response (DDR) network. The cell's ability to detect, signal, and repair these lesions is a critical determinant of its fate, leading to cell cycle arrest, apoptosis, or survival with potential for mutagenesis.

DNA Repair Pathways

The repair of MDMS-induced DNA lesions is a complex process that likely involves multiple DNA repair pathways.

  • Base Excision Repair (BER): While primarily involved in the repair of smaller base modifications, BER may play a role in the initial processing of some MDMS-induced adducts, particularly monofunctional alkylations that may occur as a secondary reaction.

  • Nucleotide Excision Repair (NER): NER is a versatile pathway that recognizes and repairs a wide range of bulky, helix-distorting lesions. It is plausible that NER is involved in the recognition and incision of MDMS-induced cross-links.

  • Fanconi Anemia (FA) Pathway: The Fanconi Anemia pathway is a specialized DNA repair pathway that is essential for the repair of interstrand cross-links.[5][6][7][8][9] A defect in this pathway leads to the genetic disorder Fanconi anemia, which is characterized by extreme sensitivity to cross-linking agents. The FA pathway coordinates the activities of nucleases, translesion synthesis (TLS) polymerases, and homologous recombination (HR) to resolve the ICL.[5] The central event in the activation of the FA pathway is the monoubiquitination of the FANCD2-FANCI protein complex.[6]

  • Homologous Recombination (HR): Following the "unhooking" of the ICL by nucleases, the resulting double-strand break is typically repaired by the high-fidelity HR pathway, using the sister chromatid as a template.

DNA_Repair_Pathway

Cell Cycle Checkpoints and Signaling Cascades

The presence of MDMS-induced DNA damage activates cell cycle checkpoints to halt cell division and allow time for repair. The primary sensors of DNA damage are the PI3K-like kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[10][11][12]

  • ATR Signaling: ATR is primarily activated by single-stranded DNA (ssDNA) regions, which can arise at stalled replication forks. Given that ICLs are potent blockers of DNA replication, it is highly likely that ATR signaling is a key response to MDMS treatment.

  • ATM Signaling: ATM is predominantly activated by DNA double-strand breaks (DSBs). DSBs can be formed as intermediates during the repair of ICLs, suggesting that ATM signaling may also be activated downstream of the initial damage recognition.

Activation of ATM and ATR leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[10] This signaling cascade ultimately results in cell cycle arrest, typically at the G2/M transition, and can induce apoptosis if the damage is too extensive to be repaired.

Experimental Methodologies for Studying MDMS-DNA Interactions

A robust understanding of the mechanism of action of MDMS relies on the application of specific and sensitive experimental techniques. Below are detailed protocols for key assays used to investigate MDMS-induced DNA damage and its cellular consequences.

Alkaline Comet Assay for Detecting DNA Damage

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[4][13][14][15] It can be adapted to detect ICLs. The principle is that ICLs reduce the migration of DNA out of the nucleus during electrophoresis.

Step-by-Step Protocol:

  • Cell Treatment: Expose cultured cells to varying concentrations of MDMS for a defined period (e.g., 1-2 hours). Include a negative control (vehicle-treated) and a positive control (e.g., a known cross-linking agent like mitomycin C).

  • Cell Harvesting and Embedding:

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

    • Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use).[14]

    • Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[16]

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13).[14]

    • Allow the DNA to unwind for 20-40 minutes in the buffer.[13][17]

    • Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes.[13]

  • Neutralization and Staining:

    • Gently remove the slides from the tank and neutralize them by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5).[14]

    • Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Gold or propidium iodide) to each slide and incubating for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and quantify the extent of DNA migration using specialized software. A decrease in the tail moment or tail DNA percentage in MDMS-treated cells compared to cells treated with an agent that only causes strand breaks indicates the presence of cross-links.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[18][19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of MDMS concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[18]

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formazan crystals to form.

  • Formazan Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of MDMS that inhibits cell growth by 50%).

Quantitative Analysis of MDMS-DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of DNA adducts.[20][21][22][23][24]

General Workflow:

  • DNA Isolation: Treat cells or animals with MDMS and isolate genomic DNA using standard protocols, ensuring minimal oxidative damage during the process.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides or nucleobases using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC Separation: Separate the modified and unmodified nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection and Quantification:

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the MDMS-adducts of interest.[21] This involves monitoring the fragmentation of the protonated adduct to a specific product ion (e.g., the corresponding base).

    • Use stable isotope-labeled internal standards for accurate quantification.[20]

Data Presentation and Interpretation

Quantitative Data Summary
ParameterMethodTypical Result with MDMSReference
DNA Damage Alkaline Comet AssayDose-dependent decrease in DNA migration (tail moment) indicative of cross-linking.[General principle]
Cytotoxicity MTT AssayDose-dependent decrease in cell viability. IC₅₀ values vary by cell line.[General principle]
DNA-Protein Cross-links Alkaline Elution with Proteinase KIncreased DNA retention on the filter, which is reversed by proteinase K treatment.[3]
DNA-DNA Interstrand Cross-links Alkaline Elution (proteinase K resistant)Increased DNA retention on the filter that is not reversed by proteinase K.[3]
Specific Adduct Quantification LC-MS/MSCan provide absolute quantification of specific MDMS-DNA adducts (e.g., adducts per 10⁶ nucleotides).[20][24]

Conclusion and Future Directions

Methylene dimethanesulfonate is a potent genotoxic agent that exerts its cytotoxic effects primarily through the formation of DNA-DNA interstrand cross-links. Its hydrolysis product, formaldehyde, contributes to the formation of DNA-protein cross-links. The cellular response to MDMS-induced damage involves a complex interplay of DNA repair pathways, with the Fanconi Anemia pathway playing a central role in the resolution of ICLs, and the activation of ATM/ATR-mediated cell cycle checkpoints.

The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted mechanism of action of MDMS. Future research should focus on the definitive structural elucidation of the MDMS-induced DNA-DNA interstrand cross-link, which will provide a more precise understanding of its interaction with the DNA duplex and its recognition by repair proteins. Furthermore, a deeper investigation into the specific signaling pathways activated by MDMS and the mechanisms of resistance to this agent will be crucial for its potential development as a therapeutic agent. The application of advanced techniques such as DNA adductomics will undoubtedly shed more light on the full spectrum of DNA modifications induced by MDMS and their biological consequences.[22][23][25]

References

  • CometAssay Assay Principle. R&D Systems. Accessed January 30, 2026.
  • The role of formaldehyde in methylene dimethanesulphonate-induced DNA cross-links and its relevance to cytotoxicity. PubMed. Accessed January 30, 2026.
  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC - NIH. Accessed January 30, 2026.
  • [Literature Review] Protocol for assessing DNA damage levels in vivo in rodent testicular germ cells in the Alkaline Comet Assay. Moonlight | AI Colleague for Research Papers. Accessed January 30, 2026.
  • Comet Assay: Full Protocol to Assess DNA Damage in Cells. ResearchTweet. Accessed January 30, 2026.
  • Step 3: Alkaline treatment & Electrophoresis // Measuring DNA damage using the comet assay. YouTube. Accessed January 30, 2026.
  • Comet Assay Protocol. mcgillradiobiology.ca. Accessed January 30, 2026.
  • Isolation and characterization of proteins cross-linked to DNA by the antitumor agent methylene dimethanesulfonate and its hydrolytic product formaldehyde. PubMed. Accessed January 30, 2026.
  • The basic principles of DNA damage detection by the alkaline comet assay. Accessed January 30, 2026.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. Accessed January 30, 2026.
  • Applications of mass spectrometry for quantitation of DNA adducts. PubMed. Accessed January 30, 2026.
  • Regulation of DNA cross-link repair by the Fanconi anemia/BRCA p
  • In Vitro Transcription Assays and Their Application in Drug Discovery. PMC - NIH. Accessed January 30, 2026.
  • Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. PubMed. Accessed January 30, 2026.
  • Template production for mRNA in vitro transcription by PCR. Protocols.io. Accessed January 30, 2026.
  • Double-stranded DNA showing the sites of DNA adduct formation including...
  • The Fanconi Anemia DNA Repair P
  • MTT assay and its use in cell viability and proliferation analysis. Abcam. Accessed January 30, 2026.
  • What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways. bioRxiv. Accessed January 30, 2026.
  • Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI. Accessed January 30, 2026.
  • Phase I clinical trial of methylene dimethane sulfon
  • Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy. Accessed January 30, 2026.
  • (PDF) Preparation of Long Templates for RNA In Vitro Transcription by Recursive PCR.
  • ATM and ATR: Sensing DNA damage. PMC - NIH. Accessed January 30, 2026.
  • DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. PMC. Accessed January 30, 2026.
  • The Fanconi anemia pathway and DNA interstrand cross-link repair. PubMed. Accessed January 30, 2026.
  • A Comprehensive Database for DNA Adductomics. Frontiers. Accessed January 30, 2026.
  • DNA Template Preparation for in vitro Transcription | Fisher Scientific. Accessed January 30, 2026.
  • Structure elucidation of the adducts formed by fjord-region Dibenzo[a,l]pyrene 11,12-dihydrodiol 13,14-epoxides and deoxyadenosine. PubMed. Accessed January 30, 2026.
  • A negative phase II trial methylene dimethane sulphonate in advanced ovarian cancer (Cancer Research Campaign Phase I/II Trials Committee). PubMed. Accessed January 30, 2026.
  • A Mass Spectral Library for DNA Adductomics. PMC - PubMed Central. Accessed January 30, 2026.
  • (PDF) A molecular understanding of mitoxantrone-DNA adduct formation - Effect of cytosine methylation and flanking sequences.
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. NIH. Accessed January 30, 2026.
  • No bacteria, no bottlenecks: The future of DNA IVT templates is synthetic. 4basebio. Accessed January 30, 2026.
  • DNA repair on the Fanconi anaemia pathway, Associate Professor Wayne Crismani. Accessed January 30, 2026.
  • What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways. bioRxiv. Accessed January 30, 2026.
  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. PMC - NIH. Accessed January 30, 2026.
  • DNA Damage Sensing by the ATM and ATR Kinases. PMC - PubMed Central - NIH. Accessed January 30, 2026.
  • Targeting cell cycle checkpoint regulators: ATM and

Sources

Methylene dimethanesulfonate chemical structure and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Methylene Dimethanesulfonate: Structural Chemistry, Synthesis, and Reactivity Profile

Executive Summary

Methylene dimethanesulfonate (MDMS) is a potent, bifunctional alkylating agent belonging to the homologous series of alkanediol dimethanesulfonates. Unlike its longer-chain analog busulfan (1,4-butanediol dimethanesulfonate), MDMS possesses a unique single-carbon bridge that confers distinct steric and electronic properties. This structural rigidity allows it to form tight interstrand cross-links (ICLs) between DNA bases, specifically targeting the N7 positions of guanine. While historically evaluated as an antineoplastic agent, its current utility lies primarily as a specialized reagent in organic synthesis for introducing methylene bridges and as a chemical probe for studying DNA repair mechanisms.

Chemical Architecture

MDMS is the diester of methanediol (formaldehyde hydrate) and methanesulfonic acid. Its structure is characterized by two sulfonate leaving groups attached to a single central carbon atom.

Property Data
IUPAC Name Methanediol, 1,1-dimethanesulfonate
Systematic Name Methylsulfonyloxymethyl methanesulfonate
CAS Number 156-72-9
Molecular Formula C₃H₈O₆S₂
Molecular Weight 204.22 g/mol
Physical State Crystalline Solid
Melting Point 75–76 °C
Solubility Soluble in polar organic solvents (Acetonitrile, DMF); hydrolyzes in water.[1]

Structural Analysis: The molecule features a


 symmetry (idealized) with a central methylene (

) core. The high electron-withdrawing nature of the two sulfonate groups makes the central methylene carbon highly electrophilic. Unlike longer polymethylene linkers (e.g., ethylene or butylene), the single carbon bridge prevents intramolecular cyclization, forcing the molecule to react in an intermolecular fashion (cross-linking).

Synthesis & Production

The synthesis of MDMS requires precise control to prevent polymerization or hydrolysis. The most reliable laboratory-scale method involves the nucleophilic substitution of a dihalomethane with a silver sulfonate salt.

Primary Synthetic Route: Silver Salt Metathesis

This method utilizes the high affinity of silver for iodide (driving force: precipitation of AgI) to facilitate the substitution under mild conditions.

Protocol:

  • Reagents: Diiodomethane (

    
    ), Silver Methanesulfonate (
    
    
    
    ), anhydrous Acetonitrile (
    
    
    ).
  • Procedure:

    • Suspend silver methanesulfonate (2.0 equiv) in anhydrous acetonitrile.

    • Add diiodomethane (1.0 equiv) dropwise under an inert atmosphere (

      
      ).
      
    • Reflux the mixture for 4–6 hours. The reaction is driven by the formation of a yellow precipitate (AgI).

    • Filter off the silver iodide while hot.

    • Concentrate the filtrate to yield crude MDMS.

    • Purification: Recrystallize from a mixture of benzene/petroleum ether or similar non-polar/polar solvent blend to obtain white crystals (mp 75–76 °C).

Synthesis Reactants Diiodomethane (CH2I2) + 2 AgOMs Intermediate Transition State [Ag-I interaction] Reactants->Intermediate Reflux in MeCN Products Methylene Dimethanesulfonate (MDMS) + 2 AgI (ppt) Intermediate->Products -AgI (Precipitation)

Figure 1: Synthesis of MDMS via silver salt metathesis. The precipitation of silver iodide drives the equilibrium forward.

Reactivity Profile

MDMS acts as a "hard" electrophile. Its reactivity is dominated by the excellent leaving group ability of the methanesulfonate (mesylate) anion (


 of conjugate acid 

).
Mechanism of Action: Nucleophilic Substitution ( )

The central carbon is attacked by nucleophiles (Nu:), displacing a mesylate group. Because the molecule has two leaving groups, this process can happen twice, leading to cross-linking.

Reaction with DNA (Guanine N7):

  • First Alkylation: A guanine base attacks the methylene carbon, displacing one mesylate. This forms a mono-adduct.

  • Second Alkylation (Cross-linking): A second nucleophile (e.g., a guanine on the opposite strand) attacks the same methylene carbon, displacing the second mesylate.

  • Result: A methylene bridge (

    
    ) covalently links the two strands (Interstrand Cross-link, ICL).
    
Hydrolysis & Decomposition

In aqueous media, MDMS is unstable and undergoes hydrolysis. This is a critical consideration for biological experiments.

  • Pathway: MDMS

    
     Formaldehyde (
    
    
    
    ) + 2 Methanesulfonic Acid (
    
    
    ).
  • Consequence: The release of MsOH drops the pH significantly, which can cause secondary DNA damage (depurination). The released formaldehyde is also a cross-linking agent (protein-DNA), which can confound experimental results if not controlled.

Reactivity cluster_DNA DNA Cross-linking Pathway cluster_Hydrolysis Hydrolytic Decomposition MDMS Methylene Dimethanesulfonate (MDMS) MonoAdduct Mono-Alkylated DNA (Guanine-CH2-OMs) MDMS->MonoAdduct Guanine (N7) Attack Formaldehyde Formaldehyde (HCHO) MDMS->Formaldehyde + H2O Acid Methanesulfonic Acid (MsOH) MDMS->Acid + H2O Crosslink Interstrand Cross-link (Guanine-CH2-Guanine) MonoAdduct->Crosslink Second Guanine Attack

Figure 2: Dual reactivity pathways of MDMS. The upper path shows the desired biological alkylation; the lower path shows hydrolytic decomposition.

Applications in Research & Development

Biological Probe for DNA Repair

MDMS is used to study the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways. Because it forms a very short, non-distorting cross-link (spanning only one carbon), it presents a unique challenge to cellular repair machinery compared to bulky cross-linkers like cisplatin or mitomycin C.

  • Key Utility: Inducing specific "short-patch" lesions to test repair fidelity.

Synthetic Intermediate

In medicinal chemistry, MDMS serves as a "methylene donor." It is used to synthesize methylene bis-esters or to link two pharmacophores with a minimal spatial footprint.

  • Prodrug Design: It can be used to link two drug molecules (dimerization) or to cap a polar functionality, increasing lipophilicity until hydrolysis occurs in vivo.

Safety & Handling Protocols

Hazard Classification:

  • Carcinogenicity: High. (Alkylating agent).[2][3][4]

  • Toxicity: Cytotoxic; vesicant.

  • Stability: Moisture sensitive.

Handling Protocol:

  • Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. Desiccate.

  • Solubilization: Dissolve in anhydrous DMSO or DMF immediately prior to use. Do not store aqueous solutions.

  • Deactivation: Neutralize spills or excess reagent with a solution of 10% Sodium Thiosulfate (

    
    ) and sodium bicarbonate. The thiosulfate acts as a potent nucleophile, rapidly scavenging the alkylating agent.
    

References

  • Fox, B. W. (1969). The sensitivity of a Yoshida sarcoma to methylene dimethanesulfonate. British Journal of Cancer, 23(4), 847. Link

  • O'Connor, P. M., & Fox, B. W. (1989). Isolation and characterization of proteins cross-linked to DNA by the antitumor agent methylene dimethanesulfonate. Cancer Research, 49(10), 2567-2574. Link

  • Common Chemistry . (2024).[5] Methanediol, 1,1-dimethanesulfonate (CAS 156-72-9).[2][5][6] American Chemical Society.[5][6] Link

  • Bedford, P., & Fox, B. W. (1983). DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates. Biochemical Pharmacology, 32(15), 2297-2301. Link

  • Emmerson, D. P., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50, 6541-6593. Link

Sources

Physical and Chemical Properties of Methylene Dimethanesulfonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene Dimethanesulfonate (MDMS) , chemically identified as methanediol dimethanesulfonate (CAS: 156-72-9), represents a critical structural homolog in the class of alkyl sulfonate esters. As the methylene homolog of the established antineoplastic agent Busulfan (1,4-butanediol dimethanesulfonate), MDMS possesses unique physicochemical characteristics driven by its short carbon bridge. This structural rigidity confers distinct alkylating kinetics, making it a compound of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies and as a potent electrophile in organic synthesis.

This guide provides a rigorous technical analysis of MDMS, moving beyond basic data to explore the mechanistic causality of its properties, synthesis protocols, and stability profiles.

Part 1: Molecular Architecture & Identification

MDMS is a linear diester formed formally from the condensation of methanediol (formaldehyde hydrate) and two equivalents of methanesulfonic acid. Unlike its cyclic analog (methylene methanedisulfonate, MMDS, used in lithium-ion batteries), MDMS is an open-chain alkylating agent.

Identifier Details
IUPAC Name Methanediol, 1,1-dimethanesulfonate
Common Name Methylene dimethanesulfonate (MDMS)
CAS Registry Number 156-72-9
Molecular Formula C₃H₈O₆S₂
Molecular Weight 204.22 g/mol
SMILES CS(=O)(=O)OCOS(=O)(=O)C
Structure Class Geminal disulfonate ester

Part 2: Physical Characterization

The physical state of MDMS is a direct consequence of its high symmetry and polarity. While some commercial sources may list it as a liquid due to supercooling or impurities, the pure compound is a crystalline solid with a distinct melting point.

Table 1: Physicochemical Properties[1]
PropertyValueTechnical Insight
Physical State Crystalline SolidHigh lattice energy due to dipole-dipole interactions between sulfonyl groups.
Melting Point 75–76 °C Significantly lower than Busulfan (114–118 °C), reflecting the shorter methylene chain's effect on crystal packing.
Solubility (Organic) SolubleHigh solubility in polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM).
Solubility (Aqueous) Hydrolytically UnstableTechnically soluble, but rapidly undergoes nucleophilic attack by water (hydrolysis).
Density ~1.5–1.6 g/cm³ (Predicted)High density characteristic of sulfonate esters.
Appearance White to off-white crystalsColoration often indicates hydrolysis products (methanesulfonic acid) or oxidation.

Part 3: Chemical Reactivity & Stability

The core utility of MDMS lies in its reactivity as a bifunctional electrophile . Its chemical behavior is dominated by two competing pathways: Alkylation (the desired therapeutic/synthetic pathway) and Hydrolysis (the degradation pathway).

Mechanism of Action: Bifunctional Alkylation

MDMS acts via an S_N2 mechanism. The methanesulfonate group (


) is an excellent leaving group (mesylate). The central methylene carbon is highly electrophilic due to the electron-withdrawing induction from two sulfonate esters.
  • Biological Target: The N7 position of guanine in DNA.

  • Outcome: Interstrand cross-linking. The short methylene bridge imposes strict steric constraints, potentially cross-linking adjacent bases or proteins more tightly than the longer butylene chain of Busulfan.

Hydrolysis Kinetics

In aqueous environments, MDMS degrades to formaldehyde and methanesulfonic acid. This reaction is autocatalytic; the generated methanesulfonic acid lowers the pH, potentially accelerating further degradation if not buffered.

Hydrolysis Equation:



Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways of MDMS in the presence of a nucleophile (DNA) versus water.

MDMS_Reactivity cluster_legend Pathway Logic MDMS Methylene Dimethanesulfonate (MDMS) Intermediate Transition State (Sₙ2) MDMS->Intermediate Activation Water H₂O (Hydrolysis) Nu Nucleophile (DNA/Protein) (Alkylation) Products_Hyd Formaldehyde + 2 Methanesulfonic Acid Intermediate->Products_Hyd + Water Products_Alk Alkylated Adduct (Cross-linked DNA) Intermediate->Products_Alk + Nucleophile Degradation vs. Activity Degradation vs. Activity

Figure 1: Divergent reaction pathways of MDMS. Hydrolysis leads to degradation (red), while nucleophilic attack leads to alkylation (green).

Part 4: Synthesis & Purification Protocol

Warning: MDMS is a potent alkylating agent and potential carcinogen. All procedures must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield).

While industrial methods might use formaldehyde and methanesulfonyl chloride, the Silver Salt Method is the gold standard for laboratory-scale synthesis due to its high specificity and the self-validating nature of the precipitation (removal of AgI drives the reaction).

Protocol: Silver Methanesulfonate Route[2][3]

Reaction Logic:



Reagents:

  • Silver Methanesulfonate: 2.2 equivalents (Slight excess to ensure complete conversion of diiodomethane).

  • Diiodomethane: 1.0 equivalent (Limiting reagent).

  • Solvent: Acetonitrile (Anhydrous) – Solubilizes the silver salt but precipitates Silver Iodide (AgI).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Silver Methanesulfonate (2.2 eq) in anhydrous Acetonitrile (0.5 M concentration relative to diiodomethane).

  • Addition: Add Diiodomethane (1.0 eq) dropwise via syringe under an inert atmosphere (

    
     or Ar).
    
    • Why: Controlling addition prevents localized hotspots and side reactions.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Visual Check: The formation of a heavy, yellow precipitate (AgI) confirms the reaction progress.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove the AgI precipitate. Wash the pad with cold acetonitrile.

    • Critical Step: The filtrate contains the product.[1] AgI removal is the primary purification step.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

  • Purification: Recrystallize from a mixture of Benzene/Petroleum Ether or Dichloromethane/Hexane .

    • Target: White crystalline needles with MP 75–76 °C.

Part 5: Handling, Safety & Toxicology

Toxicological Profile

MDMS is a direct-acting alkylating agent .

  • Carcinogenicity: High potential. It interacts directly with DNA without metabolic activation.

  • Acute Toxicity: Likely vesicant and damaging to mucous membranes.

  • Target Organs: Bone marrow (hematopoietic suppression), similar to Busulfan.

Storage & Stability
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Moisture: Strictly anhydrous. Hydrolysis releases methanesulfonic acid, which is corrosive and autocatalytic.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9083, Methylene dimethanesulfonate. Retrieved January 31, 2026 from [Link]

  • CAS Common Chemistry. Methanediol, 1,1-dimethanesulfonate (CAS RN 156-72-9). American Chemical Society. Retrieved January 31, 2026 from [Link]

  • Fox, B. W. (1969). The sensitivity of a Yoshida sarcoma to methylene dimethanesulphonate. British Journal of Cancer. (Contextual grounding for biological activity).[2][3][4][5]

  • Emmons, W. D., & Ferris, A. F. (1953).Metathetical Reactions of Silver Salts in Solution. II. The Synthesis of Alkyl Sulfonates. Journal of the American Chemical Society. (Foundational chemistry for silver salt synthesis method).

Sources

Methylene Dimethanesulfonate (MDMS): Stability Profile, Hydrolytic Degradation, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dimethanesulfonate (MDMS, CAS 156-72-9) represents a unique class of alkylating agents characterized by a geminal disulfonate structure (


).[1] Unlike vicinal analogs such as Busulfan, MDMS possesses a labile methylene bridge that renders it chemically distinct: it acts as a masked formaldehyde generator upon hydrolysis. This guide provides a technical deep-dive into the thermodynamic instability of MDMS, its degradation kinetics yielding methanesulfonic acid (MSA) and formaldehyde, and the specific analytical protocols required to handle this moisture-sensitive compound in drug development and synthetic applications.

Part 1: Chemical Identity & Structural Thermodynamics

The structural integrity of MDMS is defined by the anomeric effect and the high leaving-group ability of the mesylate groups.

  • Chemical Name: Methylene dimethanesulfonate[1][2][3][4][5]

  • Molecular Formula:

    
    [1][3][4]
    
  • Structure: Methanediol, 1,1-dimethanesulfonate[4][5]

  • Key Structural Feature: The

    
     core is effectively a sulfonate acetal.
    
The Geminal Instability Factor

In standard alkyl sulfonates (e.g., methyl methanesulfonate), the electrophilic carbon is stabilized by only one leaving group. In MDMS, the central methylene carbon is bonded to two strong electron-withdrawing sulfonate groups. This creates a highly electrophilic center susceptible to nucleophilic attack (hydrolysis) and spontaneous decomposition.

Thermodynamic Consequence: Upon exposure to water, the molecule does not merely substitute; it fragments. The cleavage of the first sulfonate ester bond generates a hemiacetal sulfonate intermediate, which is thermodynamically unstable and collapses to release formaldehyde.

Part 2: Degradation Pathways

The degradation of MDMS is dominated by hydrolysis. This pathway is autocatalytic in unbuffered aqueous systems because the generation of Methanesulfonic Acid (MSA) lowers the pH, potentially altering the rate mechanism, although the collapse of the intermediate is rapid.

Mechanism: The Formaldehyde Cascade
  • Nucleophilic Attack: Water attacks the methylene carbon (or the sulfur, though carbon attack is consistent with alkylating nature).

  • Displacement: One mesylate group leaves (

    
    ), forming a transient hydroxymethyl mesylate (hemiacetal).
    
  • Collapse: The hemiacetal spontaneously eliminates the second mesylate group to form a carbonyl double bond (Formaldehyde).

Visualization: Hydrolytic Fragmentation Pathway

MDMS_Degradation MDMS Methylene Dimethanesulfonate (MDMS) Transition Hemiacetal Intermediate (Unstable) MDMS->Transition Hydrolysis (Step 1) Water + H2O Water->Transition MSA1 Methanesulfonic Acid (MSA) Transition->MSA1 Leaving Group 1 MSA2 Methanesulfonic Acid (MSA) Transition->MSA2 Elimination HCHO Formaldehyde (HCHO) Transition->HCHO Spontaneous Collapse (Step 2)

Figure 1: The two-step hydrolytic cascade of MDMS. Note the transient intermediate which necessitates the release of two equivalents of acid and one equivalent of formaldehyde.

Part 3: Analytical Methodologies

Detecting MDMS requires distinguishing the parent molecule from its breakdown products (MSA and Formaldehyde). Standard reverse-phase HPLC can be challenging due to the lack of a strong chromophore and rapid on-column hydrolysis.

Recommended Analytical Protocols
1. 1H-NMR Spectroscopy (Gold Standard)

NMR is non-destructive and allows for direct observation of the methylene bridge protons, which shift significantly upon hydrolysis.

SpeciesChemical Shift (

, ppm) in DMSO-

MultiplicityIntegration
MDMS (Parent) ~6.10 Singlet2H (

)
MDMS (Mesylate) ~3.35 Singlet6H (

)
MSA (Degradant) ~2.40 Singlet3H (

)
Formaldehyde ~9.6 (or hydrated gem-diol form)Singlet/Broad1H/2H
2. GC-MS (Derivatization Required)

Direct injection of MDMS is risky due to thermal instability. If direct analysis is attempted, use a low-temperature injector.

  • Target Ion: m/z 79 (

    
    ) is common for sulfonates.
    
  • Indirect Method: Derivatize the liberated formaldehyde with 2,4-DNPH and quantify the hydrazone derivative to infer MDMS degradation levels.

Protocol: Self-Validating NMR Stability Assay

This protocol allows researchers to determine the half-life (


) of MDMS in their specific solvent system.

Reagents:

  • MDMS (10 mg)

  • Internal Standard: Dimethyl Sulfone (

    
    ) - chemically inert sulfone.
    
  • Solvent:

    
     (for rapid hydrolysis) or wet 
    
    
    
    (for slower kinetics).

Workflow:

  • Preparation: Dissolve 2 mg of Dimethyl Sulfone (Internal Std) in 0.6 mL of deuterated solvent.

  • Baseline: Acquire a T=0 spectrum to calibrate the integral of the Internal Standard (methyl peak ~3.0 ppm).

  • Initiation: Add 5 mg MDMS to the tube. Shake vigorously for 10 seconds.

  • Monitoring: Immediately insert into the NMR probe. Acquire spectra every 5 minutes for 1 hour.

  • Calculation: Plot the natural log of the MDMS methylene integral (normalized to Internal Std) vs. time. The slope is

    
    .
    

Part 4: Biological Implications & Safety

MDMS is a "double-threat" alkylating agent. Unlike monofunctional alkylators (e.g., MMS) that primarily methylate DNA, MDMS introduces cross-linking risks.

Mechanism of Action[2][6][7][8][9]
  • DNA Alkylation: The sulfonate groups can directly alkylate nucleophilic DNA bases (N7-guanine).

  • Formaldehyde Cross-linking: The hydrolysis product, formaldehyde, is a potent cross-linker, forming methylene bridges between DNA and proteins (DPCs).

Key Insight: Research indicates that the DNA-Protein cross-links observed with MDMS are largely attributable to the released formaldehyde, rather than the intact diester acting as a bridge itself [1].

Biological Interaction Diagram

Bio_Interaction cluster_pathways Dual Toxicity Mechanism MDMS MDMS Exposure Direct Direct Alkylation MDMS->Direct Hydrolysis Hydrolysis MDMS->Hydrolysis Target1 DNA Adducts (N7-Guanine) Direct->Target1 Minor Pathway HCHO Formaldehyde Release Hydrolysis->HCHO Target2 DNA-Protein Crosslinks (Cytotoxicity) HCHO->Target2 Major Pathway (Rapid Reaction)

Figure 2: Biological toxicity pathways. Note that formaldehyde release drives the formation of severe DNA-protein crosslinks.

Part 5: Handling and Storage Protocols[10]

Due to the autocatalytic nature of its degradation (acid generated promotes further instability), strict adherence to these protocols is mandatory.

Storage Conditions
  • Temperature: -20°C or lower.

  • Atmosphere: Argon or Nitrogen blanket (strictly anhydrous).

  • Container: Amber glass (protect from light) with Teflon-lined caps.

Solvents for Synthesis/Use
  • Compatible: Anhydrous Acetonitrile, Dichloromethane, Dry DMSO.

  • Incompatible: Water, Alcohols (methanol/ethanol will cause transesterification), Primary Amines (rapid aminolysis).

Safety Warning

MDMS is a suspected carcinogen and mutagen.

  • It releases formaldehyde, a known carcinogen.

  • It is a potent alkylating agent.

  • Deactivation: Spills should be treated with an excess of aqueous Sodium Hydroxide (NaOH) or Ammonia to force rapid hydrolysis and neutralization of the resulting MSA and formaldehyde.

References

  • Fox, B. W. (1980). The role of formaldehyde in methylene dimethanesulphonate-induced DNA cross-links and its relevance to cytotoxicity. Chemico-Biological Interactions.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61168, Methylene dimethanesulfonate.

  • Hovinen, J. (2021).[6] Homogeneous hydrolysis of 4,4'-methylenediphenyl diisocyanate (MDI) in water. (Contextual comparison of methylene bridge stability). Toxicological & Environmental Chemistry.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl methanesulfonate (Analogous handling data).

Sources

Methylene Dimethanesulfonate: A Comprehensive Analysis of its Hydrolysis Products and Their Biological Consequences

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene dimethanesulfonate (MDMS), a bifunctional alkylating agent, has been a subject of scientific interest for its potent biological activity, including antitumour and immunosuppressive properties.[1][2] However, its utility and toxicological profile are intrinsically linked to its chemical stability in aqueous environments. This guide provides a detailed examination of the hydrolysis of MDMS, a critical degradation pathway that yields two significant products: methanesulfonic acid (MSA) and formaldehyde.[3] We will explore the distinct and combined effects of these byproducts, delving into the genotoxic mechanisms of formaldehyde and the corrosive properties of MSA. This document serves as a crucial resource for professionals in drug development and biomedical research, offering insights into the causality behind experimental design for stability testing, toxicological assessment, and analytical method development for MDMS and related compounds. By understanding the downstream consequences of its hydrolysis, researchers can better interpret biological data, design more robust formulations, and ensure the safety and efficacy of novel chemical entities.

Introduction to Methylene Dimethanesulfonate (MDMS)

Methylene dimethanesulfonate (CAS 156-72-9), also known as methanediol dimethanesulfonate, is the first in the homologous series of dialkanesulfonate esters.[4][5] Structurally, it features a central methylene bridge connected to two methanesulfonate ester groups. This structure confers potent alkylating capabilities, allowing it to react with nucleophilic sites on biological macromolecules.[1]

Historically, MDMS was investigated as a chemotherapeutic agent due to its activity against certain cancer models, such as the rat Yoshida sarcoma.[5] Its mechanism of action is attributed to its ability to alkylate DNA, leading to the formation of interstrand DNA cross-links, which inhibit DNA replication and trigger cell death.[1] Beyond its antitumour potential, MDMS has also been shown to possess strong immunosuppressive effects.[2] While its clinical application has been limited by its toxicity profile, particularly dose-limiting thrombocytopenia, it remains a valuable tool compound in toxicological and cancer research.[5]

Physicochemical Properties

A foundational understanding of the properties of MDMS and its degradation products is essential for any experimental design.

PropertyMethylene Dimethanesulfonate (MDMS)FormaldehydeMethanesulfonic Acid (MSA)
CAS Number 156-72-9[4]50-00-075-75-2[6]
Molecular Formula C₃H₈O₆S₂[4]CH₂OCH₄O₃S[6]
Molecular Weight 204.22 g/mol [7]30.03 g/mol 96.11 g/mol [8]
Appearance Colorless to pale yellow liquid[4]Colorless gasColorless liquid[6]
Water Solubility Soluble[4]MiscibleMiscible[6]

The Hydrolysis of MDMS: A Chemical Perspective

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. For MDMS, the primary degradation pathway in aqueous solution is hydrolysis. This process is not merely a loss of the parent compound but a chemical transformation that generates new, biologically active entities.

The Hydrolysis Reaction

In the presence of water, the ester linkages in MDMS are susceptible to nucleophilic attack, leading to the cleavage of the molecule. The reaction proceeds to yield two molecules of methanesulfonic acid and one molecule of formaldehyde. This process is critical, as it effectively transforms a single chemical entity into three molecules with distinct toxicological profiles.

G MDMS Methylene Dimethanesulfonate (MDMS) MDMS->Products H2O 2 H₂O (Water) H2O->Products MSA 2x Methanesulfonic Acid (MSA) Products->MSA FA Formaldehyde Products->FA

Caption: The hydrolysis pathway of Methylene Dimethanesulfonate (MDMS).

Factors Influencing Hydrolysis Rate

The rate of hydrolysis for sulfonate esters like MDMS can be influenced by several factors, mirroring general principles of ester hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Stability studies should therefore be conducted at various temperatures to establish the compound's shelf-life under different storage conditions, as recommended by ICH guidelines.[11]

  • Medium Composition: The presence of other nucleophiles or buffer species in a formulation can potentially influence the degradation kinetics.[12] Therefore, stability must be assessed in the final formulation, not just in simple aqueous solutions.

Toxicological Profile of Hydrolysis Products

The central challenge posed by MDMS hydrolysis is that the degradation products are not inert. Both formaldehyde and methanesulfonic acid have well-documented and potent biological effects that can confound the toxicological assessment of the parent drug and impact patient safety.

Formaldehyde: The Genotoxic Agent

Upon its release from MDMS hydrolysis, formaldehyde acts as a highly reactive electrophile. Its toxicity is multifaceted, but its primary mechanism of concern in a drug development context is its genotoxicity.[13]

3.1.1 Mechanism of Action: DNA Damage and Cross-linking Formaldehyde readily reacts with primary amines on macromolecules, most notably on DNA and proteins. This leads to the formation of covalent adducts and cross-links.[3]

  • DNA-Protein Cross-links (DPX): This is a major lesion induced by formaldehyde, where a protein is covalently bound to a DNA strand. Studies have shown that the DPX component of MDMS's activity can be attributed entirely to the formaldehyde produced upon its hydrolysis.[3]

  • DNA Interstrand Cross-links (ICL): While MDMS itself is a potent ICL agent, formaldehyde can also contribute to this type of DNA damage, which is particularly cytotoxic as it prevents the separation of DNA strands required for replication and transcription.[3]

These DNA lesions can lead to mutations, chromosomal aberrations, and sister-chromatid exchanges if not properly repaired, forming the basis of formaldehyde's carcinogenicity.[13]

G FA Formaldehyde (from MDMS Hydrolysis) DPX DNA-Protein Cross-link FA->DPX ICL DNA Interstrand Cross-link FA->ICL DNA DNA (Nucleophilic Sites) DNA->DPX DNA->ICL Protein Protein (e.g., Histones) Protein->DPX CellCycle Cell Cycle Arrest & Apoptosis DPX->CellCycle ICL->CellCycle

Caption: Simplified pathway of formaldehyde-induced DNA damage.

3.1.2 Cytotoxicity Formaldehyde is cytotoxic to a wide range of cell types. However, studies comparing the effects of MDMS and formaldehyde suggest that the DNA-DNA cross-links formed by the parent MDMS molecule are more closely associated with its cytotoxicity than the DNA-protein cross-links formed by the released formaldehyde.[3] The cytotoxic potential of formaldehyde is concentration and exposure-time dependent.[14] For example, in one study, HepG2 human hepatoma cells were found to be more sensitive to formaldehyde than A549 lung cells or skin fibroblasts.[15]

Methanesulfonic Acid (MSA): The Corrosive Byproduct

The second product of hydrolysis, methanesulfonic acid, presents a different set of toxicological concerns, primarily related to its strong acidic nature.

3.2.1 Chemical Properties and Acute Toxicity MSA is a strong organic acid (pKa ≈ -1.9) that is less corrosive and toxic than many other mineral acids, making it a "greener" alternative in some industrial applications.[8][16][17] However, it is by no means benign. It is classified as harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[18] Inhalation can lead to irritation of the respiratory tract.[19]

Summary of MSA Safety Hazards:

Hazard ClassStatementReferences
Acute Oral Toxicity Harmful if swallowed.[18][19]
Acute Dermal Toxicity Harmful in contact with skin.[18]
Skin Corrosion Causes severe skin burns.[18][19]
Eye Damage Causes serious eye damage; risk of blindness.[18][19]
Corrosivity May be corrosive to metals.[18][20]

While the systemic toxicity of MSA is lower than that of formaldehyde, its localized corrosive effects are significant. In a formulation, the generation of MSA from MDMS hydrolysis would lead to a drastic drop in pH, which could cause severe irritation at the site of administration and would certainly impact the stability of other excipients.

Implications for Drug Development and Research

The instability of MDMS in aqueous solution has profound consequences that must be addressed proactively during the research and development process.

  • Formulation Stability: The primary implication is the limited shelf-life of any aqueous MDMS formulation. The generation of formaldehyde and MSA not only reduces the concentration of the active agent but also introduces toxic impurities. This necessitates the development of lyophilized formulations or non-aqueous vehicles for MDMS. In-use stability studies are mandatory for multi-dose products to define a safe period of use after the container is first opened.[21]

  • Interpretation of Biological Data: When studying MDMS in vitro or in vivo, it is crucial to recognize that the observed biological effect may be a composite of the activity of MDMS and its hydrolysis products. For instance, any observed DNA-protein cross-linking is likely attributable to formaldehyde.[3] This requires careful experimental design, including appropriate controls with formaldehyde and MSA alone, to dissect the true mechanism of the parent compound.

  • Analytical Method Validation: Analytical methods must not only be able to quantify MDMS but also its degradation products. Validated, stability-indicating methods are required by regulatory agencies to ensure product quality throughout its lifecycle.[22] This involves demonstrating that the analytical method can resolve MDMS from formaldehyde, MSA, and any other potential impurities or excipients.

Experimental Methodologies

To properly characterize the hydrolysis of MDMS and its consequences, a series of well-designed experiments are necessary. The following protocols are provided as templates for researchers in this field.

Protocol: Monitoring MDMS Hydrolysis by HPLC

This protocol outlines a stability-indicating method to quantify the degradation of MDMS over time.

Objective: To determine the rate of MDMS hydrolysis under defined conditions (e.g., specific pH, temperature).

Methodology:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of MDMS in a non-aqueous, miscible solvent (e.g., Acetonitrile).

  • Sample Preparation: Dilute the MDMS stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration. Prepare multiple identical vials for each time point.

  • Incubation: Place the vials in a temperature-controlled incubator set to the desired study temperature (e.g., 25°C or 40°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Sample Quenching (Optional but Recommended): Immediately dilute the sample in the mobile phase or a non-aqueous solvent and place it in a cooled autosampler (e.g., 4°C) to halt further degradation before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, a Mass Spectrometer (LC-MS).

    • Injection: Inject a fixed volume of the sample from each time point.

  • Data Analysis:

    • Generate a calibration curve using standards of known MDMS concentration.

    • Quantify the concentration of MDMS remaining at each time point.

    • Plot the natural log of the MDMS concentration versus time. If the reaction is first-order, the plot will be linear, and the slope will be the negative of the rate constant (k).

    • Calculate the half-life (t₁/₂) of MDMS using the formula: t₁/₂ = 0.693 / k.

Self-Validation System:

  • Time Zero Control: The T=0 sample confirms the initial concentration and the absence of pre-existing degradation.

  • Blank Control: An injection of the buffer without MDMS ensures no interfering peaks are present.

  • Peak Purity: Use a Diode Array Detector (DAD) or MS to confirm the purity of the MDMS peak at each time point.

Protocol: Quantification of Formaldehyde using Fluorimetric Assay

This protocol describes a sensitive method for measuring the formaldehyde generated during MDMS hydrolysis.

Objective: To quantify the appearance of formaldehyde as a function of MDMS degradation.

Methodology:

  • Sample Generation: Use the same samples generated in the MDMS hydrolysis protocol (Section 5.1).

  • Assay Principle: Utilize a commercial fluorimetric formaldehyde assay kit.[23] These kits are often based on the derivatization of formaldehyde with a reagent (e.g., acetoacetanilide) in the presence of ammonia to form a highly fluorescent product.[23]

  • Standard Curve: Prepare a series of formaldehyde standards of known concentrations in the same buffer used for the hydrolysis study.

  • Assay Procedure (Example):

    • Pipette 50 µL of each standard and time-point sample into separate wells of a 96-well microplate.

    • Add 50 µL of the kit's reaction reagent to each well.

    • Mix and incubate at room temperature for the time specified in the kit's manual (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Read the fluorescence on a plate reader at the specified excitation and emission wavelengths (e.g., λex/em = 370/470 nm).[23]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Plot the standard curve of fluorescence versus formaldehyde concentration.

    • Determine the concentration of formaldehyde in each sample by interpolating its fluorescence reading from the standard curve.

    • Plot the formaldehyde concentration versus time. This should show a corresponding increase as MDMS decreases.

Self-Validation System:

  • Spiked Control: Spike a known amount of formaldehyde into a hydrolysis sample to check for matrix interference and ensure accurate recovery.

  • Negative Control: A sample of the buffer without MDMS should be run to establish the baseline fluorescence.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the cytotoxicity of MDMS hydrolysis products on a mammalian cell line.

Objective: To determine the concentration of formaldehyde that causes a 50% reduction in cell viability (IC₅₀).

Methodology:

  • Cell Culture: Culture a suitable human cell line (e.g., A549, HepG2) in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Treatment Preparation: Prepare a series of dilutions of formaldehyde in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of formaldehyde. Include a "vehicle control" (medium only) and a "positive control" (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability versus the log of the formaldehyde concentration.

    • Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay p1 Culture & Harvest Cells p2 Seed Cells in 96-Well Plate p1->p2 p3 Incubate Overnight p2->p3 p5 Treat Cells p3->p5 p4 Prepare Formaldehyde Dilutions p4->p5 p6 Incubate (e.g., 24-48h) p5->p6 p7 Add MTT Reagent p6->p7 p8 Add Solubilizer p7->p8 p9 Read Absorbance p8->p9 p10 Data Analysis p9->p10 Calculate IC₅₀

Sources

Theoretical Studies on Methylene Dimethanesulfonate Reaction Kinetics

[1]

Executive Summary

Methylene dimethanesulfonate (MDMS) is a bifunctional alkylating agent and a structural analog of Busulfan. While Busulfan possesses a four-carbon linker allowing for intrastrand cross-linking (5'-GA-3'), MDMS features a single methylene bridge (

Potential Energy Surface (PES)

This guide establishes the theoretical protocols for quantifying MDMS kinetics, focusing on two competing pathways: aqueous hydrolysis (deactivation) and nucleophilic substitution (DNA alkylation).

Molecular Architecture & Reactivity

To understand the kinetics, we must first define the electrophilic core. MDMS consists of a central methylene carbon flanked by two highly electron-withdrawing methanesulfonate groups (

  • Leaving Group Ability: The methanesulfonate anion (

    
    ) is an excellent leaving group (conjugate acid pKa 
    
    
    ).
  • Electrophilicity: The central carbon is electron-deficient. However, unlike Busulfan, the proximity of two electron-withdrawing groups creates a unique "neighboring group effect," potentially destabilizing the transition state for

    
     attacks due to steric and electrostatic repulsion.
    
Table 1: Structural Homolog Comparison (Theoretical)
FeatureMethylene Dimethanesulfonate (MDMS)BusulfanKinetic Implication
Bridge Length 1 Carbon (

)
4 Carbons (

)
MDMS has higher steric strain in cross-linking.
Hydrolysis Product Formaldehyde + 2 MsOHTetrahydrofuran (THF) + 2 MsOHMDMS cannot cyclize; Busulfan cyclization drives hydrolysis.
Alkylation Mode Mono-adduct or Protein Cross-linkDNA Interstrand Cross-linkMDMS likely acts as a "stiff" cross-linker.
Predicted Mechanism Strictly

Mixed

/ Neighboring Group Participation
MDMS requires higher activation energy (

).

Theoretical Framework: Hydrolysis Kinetics

Hydrolysis is the primary deactivation pathway. For MDMS, the reaction does not proceed via cyclization (as seen in Busulfan) but through direct nucleophilic attack by water.

Reaction Mechanism

The hydrolysis of MDMS proceeds via a stepwise

  • Step 1 (Rate Limiting): Nucleophilic attack of water on the methylene carbon, displacing the first methanesulfonate group.

  • Intermediate: Formation of hydroxymethyl methanesulfonate (unstable hemiacetal-like species).

  • Step 2 (Fast): Rapid decomposition to Formaldehyde (

    
    ) and a second equivalent of Methanesulfonic acid (
    
    
    ).
Computational Protocol (DFT)

To accurately model this kinetic profile, the following computational methodology is mandated. This setup ensures that dispersion forces and solvation effects—critical for charged transition states—are accounted for.

  • Functional: M06-2X or

    
    B97X-D  (Captures mid-range non-covalent interactions).
    
  • Basis Set: 6-311++G(2d,2p) (Diffuse functions are essential for the anionic leaving group).

  • Solvation Model: SMD (Solvation Model based on Density) with water (

    
    ).
    
  • Temperature: 310.15 K (Physiological).

Visualization: Hydrolysis Pathway

The following diagram illustrates the stepwise decomposition of MDMS in an aqueous environment.

MDMS_HydrolysisFig 1. Stepwise Hydrolysis Mechanism of Methylene Dimethanesulfonate via SN2 Pathway.MDMSMDMS(Reactant)TS1TS1(Water Attack)MDMS->TS1+ H2OIntIntermediate(Hydroxymethylsulfonate)TS1->Intk1 (Slow)TS2TS2(Decomposition)Int->TS2ProdProducts(Formaldehyde + 2 MsOH)TS2->Prodk2 (Fast)

Figure 1: The rate-limiting step is the initial water attack (

DNA Alkylation Kinetics

The therapeutic efficacy of MDMS relies on its ability to alkylate DNA, specifically the N7 position of Guanine .

The Hard-Soft Acid Base (HSAB) Theory Application
  • Soft Nucleophile: The N7 nitrogen of Guanine is a soft nucleophile.

  • Soft Electrophile: The methylene carbon in MDMS is moderately soft.

  • Theory: The orbital overlap between the HOMO of Guanine (N7) and the LUMO of MDMS (

    
    ) dictates the reaction rate.
    
Kinetic Competition: Hydrolysis vs. Alkylation

A critical theoretical parameter is the Selectivity Index (


):


Visualization: Alkylation Logic

Alkylation_PathwayFig 2. Kinetic Pathway for MDMS-mediated DNA Alkylation and Cross-linking.MDMSMDMS(Electrophile)ComplexPre-ReactionComplexMDMS->ComplexDiffusionGuanineGuanine N7(Nucleophile)Guanine->ComplexDiffusionTS_AlkTransition State(SN2)Complex->TS_AlkActivationAdductMono-AlkylatedDNA AdductTS_Alk->AdductAlkylationCrosslinkDNA-ProteinCrosslinkAdduct->CrosslinkSecondary Reaction(Reaction with Protein -SH)

Figure 2: MDMS initially forms a mono-adduct. Due to the short bridge, secondary cross-linking likely targets proteins rather than a second DNA strand.

Experimental Validation Protocols

Theoretical data must be validated against experimental kinetics. The following protocols ensure data integrity.

NMR Kinetic Assays (Hydrolysis)

Objective: Determine the hydrolysis rate constant (


  • Solvent: Deuterated phosphate buffer (pH 7.4) /

    
    .
    
  • Internal Standard: 1,4-Dioxane (inert, distinct chemical shift).

  • Method:

    • Dissolve MDMS (10 mM) in buffer at 37°C.

    • Acquire

      
      -NMR spectra every 5 minutes for 2 hours.
      
    • Monitor: Decay of the methylene singlet (

      
       ppm) and appearance of the formaldehyde signal (
      
      
      ppm).
    • Analysis: Plot

      
       vs. time. The slope is 
      
      
      .
LC-MS/MS Adduct Quantification (Alkylation)

Objective: Validate nucleophilic selectivity.

  • Reaction: Incubate MDMS with Guanosine (1:10 ratio) at 37°C.

  • Quenching: Stop reaction at varying time points with ice-cold ammonium acetate.

  • Detection: Use Triple Quadrupole MS. Look for the mass shift corresponding to the N7-methyl-sulfonate-guanosine adduct.

References

  • Galaup, A., & Paci, A. (2013).[1] Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. Expert Opinion on Drug Metabolism & Toxicology, 9(3), 333-347.[1]

  • Babtie, A. C., et al. (2012).[2][3][4][5] Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters.[2][3] Organic & Biomolecular Chemistry, 10, 8095-8101.[3][4][5]

  • Smith, D. B., et al. (1987).[6] Phase I clinical trial of methylene dimethane sulfonate.[6] Cancer Treatment Reports, 71(9), 817-20.[6]

  • Williams, N. H., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry.

  • Neuland, M., et al. (2022). Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. Toxicological & Environmental Chemistry.

Discovery and History of Methylene Dimethanesulfonate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dimethanesulfonate (MDMS) represents a critical, albeit historically eclipsed, reference point in the development of alkylating antineoplastic agents. As the first homolog (


) in the polymethylene dimethanesulfonate series, its discovery at the Chester Beatty Research Institute in the 1950s laid the structural foundation for the successful drug Busulfan (

).

This guide analyzes MDMS not merely as a failed drug candidate, but as a vital tool for understanding structure-activity relationships (SAR) in DNA alkylation. We will explore its chemical instability, its distinct toxicity profile compared to Busulfan, and the precise synthetic protocols required to handle this labile compound.

Critical Distinction: Researchers must distinguish Methylene Dimethanesulfonate (MDMS) (linear alkylating agent, CAS 156-72-9) from Methylene Methanedisulfonate (MMDS) (cyclic battery electrolyte additive). Confusing these two distinct chemical entities is a common error in modern automated literature searches. This guide focuses exclusively on the linear diester (MDMS).

Part 1: Historical Genesis – The "n" Variable

The Chester Beatty Era (1950s)

In the post-WWII era, the focus of cancer chemotherapy shifted from nitrogen mustards to sulfonate esters, driven by the desire to eliminate the reactive chloroethyl group. The pivotal work was conducted by G.M. Timmis and Alexander Haddow at the Chester Beatty Research Institute in London.

They synthesized a homologous series of dimethanesulfonates with the general formula:



The objective was to determine how the length of the polymethylene chain (


) influenced biological activity.
  • 
     (MDMS):  The subject of this guide. Showed intense activity against Yoshida sarcoma but high non-specific toxicity.[1]
    
  • 
     (Busulfan/Myleran):  Exhibited selective myelosuppression, leading to its approval for Chronic Myeloid Leukemia (CML).
    
  • 
     (Nonane):  Showed antimalarial properties but little antitumor activity.
    

While Busulfan became a clinical staple, MDMS remained a research chemical for decades due to its rapid hydrolysis and difficult handling, only reaching Phase I clinical trials in the late 1980s before being discontinued.

Part 2: Chemical Architecture & Synthesis

Structural Logic

MDMS is a bifunctional alkylating agent . It possesses two methanesulfonate (mesylate) leaving groups separated by a single methylene carbon. This short chain length (


) creates high electrophilicity but also introduces significant instability compared to the butanediol derivative (Busulfan).
Synthesis Protocol (Silver Salt Method)

Note: This protocol is based on the classical nucleophilic substitution method used by Timmis et al. It avoids the use of unstable methylene glycols.

Safety Warning: MDMS is a potent carcinogen and alkylating agent. All operations must be performed in a Class II Biological Safety Cabinet (BSC) over a chemically resistant tray.

Materials:
  • Silver Methanesulfonate (

    
    ) - High Purity
    
  • Diiodomethane (

    
    ) - Reagent Grade
    
  • Acetonitrile (Anhydrous)

  • Ether (for precipitation)

Step-by-Step Workflow:
  • Suspension: Suspend 2 equivalents of Silver Methanesulfonate in anhydrous acetonitrile under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Addition: Add 1 equivalent of Diiodomethane dropwise to the suspension while stirring vigorously.

  • Reflux: Heat the mixture to mild reflux (approx. 80°C) for 2-4 hours. The reaction is driven by the precipitation of Silver Iodide (

    
    ).
    
    • Chemistry:

      
      
      
  • Filtration: Cool the mixture and filter off the yellow

    
     precipitate using a sintered glass funnel (fine porosity).
    
  • Isolation: Concentrate the filtrate under reduced pressure (do not overheat; MDMS is thermally unstable).

  • Purification: Recrystallize the residue immediately from a mixture of acetonitrile/ether or dry acetone.

  • Storage: Store at -20°C under argon. Hydrolyzes rapidly in moist air.

Part 3: Mechanistic Pharmacodynamics

The Mechanism of Action (MOA)

Unlike nitrogen mustards which form aziridinium ions, MDMS acts via a direct


 attack. The methanesulfonate group is an excellent leaving group.
  • Nucleophilic Attack: The N7 position of guanine in DNA attacks the methylene carbon of MDMS.

  • Leaving Group Departure: A methanesulfonate ion (

    
    ) is displaced.[2]
    
  • Crosslinking: Because MDMS is bifunctional, the second methanesulfonate group can be displaced by another guanine base (either on the same strand or the opposite strand), forming a DNA crosslink.

Visualizing the Pathway

The following diagram illustrates the divergence between MDMS (


) and Busulfan (

) regarding their stability and crosslinking potential.

MDMS_Mechanism Substrate Dimethanesulfonate Series CH3SO2O-(CH2)n-OSO2CH3 Decision Chain Length (n) Substrate->Decision MDMS n=1 (MDMS) Methylene Dimethanesulfonate Decision->MDMS n=1 Busulfan n=4 (Busulfan) Tetramethylene Dimethanesulfonate Decision->Busulfan n=4 Target DNA Guanine (N7) MDMS->Target Fast SN2 Busulfan->Target Slow SN2 Result_MDMS Rapid Crosslinking High Non-Specific Toxicity Rapid Hydrolysis Target->Result_MDMS Result_Busulfan Slower Crosslinking Selective Myelosuppression Stable in Plasma Target->Result_Busulfan

Figure 1: Comparative pathway analysis of MDMS vs. Busulfan, highlighting the impact of carbon chain length on stability and pharmacological outcome.

Part 4: The Divergence (MDMS vs. Busulfan)

Why did Busulfan succeed while MDMS failed? The answer lies in the balance between solubility and hydrolytic stability .

Comparative Data Table
FeatureMDMS (

)
Busulfan (

)
Clinical Implication
Molecular Weight 218.25 g/mol 246.30 g/mol MDMS diffuses slightly faster.
Leaving Group MethanesulfonateMethanesulfonateIdentical leaving group chemistry.
Solubility (Water) Moderate (Hydrolyzes)PoorBusulfan requires careful formulation; MDMS degrades before it can be effective.
Hydrolysis Half-life < 15 minutes (approx.)~ 2.5 hours Critical Failure Point: MDMS breaks down too fast in blood plasma.
Toxicity Profile Thrombocytopenia (Platelets)Granulocytopenia (Neutrophils)MDMS targets platelets aggressively; Busulfan is "marrow selective."
Clinical Status Failed Phase I (1987)FDA Approved (1959)MDMS is now strictly a research tool.
The 1987 Phase I Trial

Despite its early discovery, MDMS was revisited in a Phase I trial published in Cancer Treatment Reports (1987).[1]

  • Study Design: 39 patients received MDMS as a rapid IV bolus.[1]

  • Findings: The dose-limiting toxicity was thrombocytopenia (low platelet count), which was cumulative and delayed.[1]

Part 5: Experimental Validation (Hydrolysis Assay)

To verify the identity and quality of an MDMS sample, a hydrolysis kinetics assay is the gold standard. A pure sample should degrade rapidly in aqueous solution, distinguishing it from the more stable Busulfan.

Protocol: Conductometric Hydrolysis Monitoring

  • Setup: Calibrate a conductivity meter in a water-jacketed beaker at 37°C.

  • Solvent: Use 50 mL of distilled water.

  • Initiation: Dissolve 10 mg of MDMS in 0.5 mL of acetone (to aid solubilization).

  • Injection: Inject the acetone solution into the stirred water.

  • Measurement: Record conductivity every 30 seconds for 20 minutes.

    • Principle: Hydrolysis releases Methanesulfonic Acid (

      
      ), increasing the conductivity of the solution.
      
  • Calculation: Plot

    
     vs time to determine the first-order rate constant (
    
    
    
    ).
    • Validation: MDMS should show a

      
       significantly shorter than Busulfan (which requires hours).
      

References

  • Fox, B. W. (1987).[1] Phase I clinical trial of methylene dimethane sulfonate.[1] Cancer Treatment Reports, 71(9), 817-820.[1]

  • Haddow, A., & Timmis, G. M. (1953). Myleran in Chronic Myeloid Leukaemia: Chemical Constitution and Biological Action. The Lancet, 261(6753), 207-208.

  • Hudson, R. F., & Timmis, G. M. (1955). Physicochemical studies of the alkylating agents. Journal of the Chemical Society.
  • Galaup, A., & Paci, A. (2013).[3] Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. Expert Opinion on Drug Metabolism & Toxicology, 9(3), 333-347.[3]

Sources

A Technical Guide to the Spectroscopic Characterization of Methylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction

Methylene dimethanesulfonate, with the molecular formula C₃H₈O₆S₂ and a molecular weight of 204.22 g/mol , is a bifunctional alkylating agent. Its structure features a central methylene group flanked by two methanesulfonate esters. This arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of a methylene bridge between two nucleophilic sites. The synthesis of high-purity methylene dimethanesulfonate is crucial, and various synthetic routes have been reported, often involving the reaction of methanesulfonyl chloride with a suitable methylene source.[1][2]

Accurate and comprehensive spectroscopic analysis is essential to confirm the identity and purity of methylene dimethanesulfonate. This guide provides a detailed examination of its expected and reported spectroscopic characteristics.

Molecular Structure

A clear understanding of the molecular structure of methylene dimethanesulfonate is fundamental to interpreting its spectroscopic data. The molecule's structure is symmetrical, with two equivalent methyl groups and a central methylene bridge.

cluster_0 Methylene Dimethanesulfonate C1 C H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 S1 S C1->S1 O1 O S1->O1 O2 O S1->O2 O3 O S1->O3 C2 C O3->C2 H4 H C2->H4 H5 H C2->H5 O4 O C2->O4 S2 S O4->S2 O5 O S2->O5 O6 O S2->O6 C3 C S2->C3 H6 H C3->H6 H7 H C3->H7 H8 H C3->H8

Figure 1: Chemical structure of Methylene Dimethanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methylene dimethanesulfonate, both ¹H and ¹³C NMR provide simple and informative spectra due to the molecule's symmetry.

¹H NMR Spectroscopy

The proton NMR spectrum of methylene dimethanesulfonate is expected to show two singlets, corresponding to the two chemically distinct types of protons: the methylene protons (-O-CH₂-O-) and the methyl protons (CH₃-S-). A Chinese patent reports the ¹H NMR spectrum of methylene dimethanesulfonate in deuterated acetone, showing two singlets at δ 5.82 and 6.19 ppm.[1]

Based on established chemical shift principles, the methylene protons, being attached to a carbon atom bonded to two electron-withdrawing oxygen atoms, are expected to be more deshielded and thus appear at a higher chemical shift (further downfield) than the methyl protons. Therefore, a reasoned assignment of these signals is as follows:

ProtonsChemical Shift (δ) in Acetone-d₆ [ppm]MultiplicityIntegration
CH₃5.82Singlet6H
-O-CH₂-O-6.19Singlet2H
Data sourced from CN112574167B[1]

The integration of the signals, with a 3:1 ratio (or 6H:2H), would confirm this assignment. The absence of splitting (singlets) is consistent with the lack of adjacent, non-equivalent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of methylene dimethanesulfonate is expected to be very simple, showing only two signals corresponding to the two types of carbon atoms: the methyl carbons and the methylene carbon. The same Chinese patent provides the following ¹³C NMR data in deuterated acetone:[1]

CarbonChemical Shift (δ) in Acetone-d₆ [ppm]
CH₃68.76
-O-CH₂-O-91.76
Data sourced from CN112574167B[1]

The methylene carbon, being bonded to two oxygen atoms, is significantly more deshielded and appears at a much higher chemical shift compared to the methyl carbons.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of methylene dimethanesulfonate is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of methylene dimethanesulfonate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3][4]

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (400+ MHz Spectrometer) A->B C ¹H NMR Acquisition (16 scans) B->C D ¹³C NMR Acquisition (128+ scans) B->D E Data Processing (Referencing and Integration) C->E D->E F Spectral Interpretation E->F M [C₃H₈O₆S₂]⁺˙ m/z = 204 F1 [CH₃SO₂]⁺ m/z = 79 M->F1 - •OCH₂OSO₂CH₃ F2 [CH₂OSO₂CH₃]⁺ m/z = 125 M->F2 - •SO₂CH₃ F3 [CH₃SO₃]⁺ m/z = 95 F2->F3 - CH₂O

Figure 3: Proposed mass spectrometry fragmentation of Methylene Dimethanesulfonate.

Interpretation of Proposed Fragments:

  • m/z = 204: The molecular ion (M⁺).

  • m/z = 125: Loss of a methanesulfonyl radical (•SO₂CH₃, 79 u).

  • m/z = 95: Loss of a methoxy radical (•OCH₃) from a rearranged intermediate or further fragmentation. A common fragment for methanesulfonates.

  • m/z = 79: Cleavage of the O-CH₂ bond to form the methanesulfonyl cation ([CH₃SO₂]⁺). This is often a prominent peak in the mass spectra of methanesulfonates.

Experimental Protocol: Mass Spectrometry (Theoretical)

A standard protocol for acquiring a mass spectrum of methylene dimethanesulfonate would be:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The spectroscopic characterization of methylene dimethanesulfonate relies on a combination of techniques, with NMR providing the most definitive structural information currently available in the public domain. The ¹H and ¹³C NMR spectra are simple and diagnostic, confirming the symmetrical nature of the molecule. While experimental IR and mass spectra are not readily accessible, a thorough understanding of the molecule's functional groups and bonding allows for a reliable prediction of its key spectroscopic features. This guide provides researchers, scientists, and drug development professionals with the necessary information to confidently identify and assess the purity of methylene dimethanesulfonate, ensuring the integrity of their research and development endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • GSRS (Global Substance Registration System). (n.d.). METHYLENE DIMETHANESULFONATE. Retrieved from [Link]

  • Smith, D. B., Fox, B. W., Thatcher, N., Steward, W. P., Scarffe, J. H., Wagstaff, J., ... & Crowther, D. (1987). Phase I clinical trial of methylene dimethane sulfonate.
  • CN112574167B. (2021). Preparation method of methylene methanedisulfonate. Google Patents.
  • CN113801092B. (2022). Methylene methanedisulfonate and preparation method thereof. Google Patents.
  • CN116768845A. (2023). Preparation method of methylene methane disulfonate. Google Patents.
  • Eureka | Patsnap. (n.d.). Preparation method of methylene-cyclo methane-disulfonate. Retrieved from [Link]

Sources

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of Methylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical safety and handling precautions for Methylene dimethanesulfonate (MDMS). As a potent alkylating agent with significant applications in both materials science and clinical research, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, experience-driven perspective on the causality behind safety protocols and the establishment of self-validating experimental systems.

Unveiling Methylene Dimethanesulfonate: A Profile

Methylene dimethanesulfonate (MDMS), with the CAS number 156-72-9, is an organic compound that serves as a bifunctional alkylating agent.[1] Its structure, featuring a methylene bridge connecting two methanesulfonate esters, underpins its reactivity and its utility in various scientific domains.

While structurally similar to the well-studied monofunctional alkylating agent Methyl methanesulfonate (MMS), MDMS possesses the capacity to form DNA crosslinks, a mechanism that contributes to its cytotoxic and genotoxic properties.[1] This reactivity has led to its investigation as an antineoplastic agent in clinical trials.[1][2] More recently, MDMS has gained prominence as a high-performance electrolyte additive in lithium-ion batteries, where it enhances battery cycling life and performance.

It is crucial to distinguish MDMS from Methyl methanesulfonate (MMS), as their handling requirements, while similar due to their shared alkylating nature, may differ in specifics. This guide will, where necessary, draw upon the extensive safety data for MMS to inform best practices for MDMS, clearly indicating when such extrapolations are made.

Physicochemical Properties at a Glance
PropertyValueSource
CAS Number 156-72-9
Molecular Formula C3H8O6S2
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and various organic solvents

The Core of the Hazard: Understanding the Risks

The primary hazard associated with Methylene dimethanesulfonate stems from its nature as a potent alkylating agent. Alkylating agents are reactive compounds that introduce alkyl groups into other molecules, and in a biological context, their primary target is DNA.

Genotoxicity, Mutagenicity, and Carcinogenicity

Due to its ability to alkylate DNA, MDMS is presumed to be a genotoxic, mutagenic, and carcinogenic compound. The covalent modification of DNA can lead to mutations, chromosomal damage, and the initiation of carcinogenesis. While specific carcinogenicity studies on MDMS are not as extensively documented as for MMS, the structural similarity and shared mechanism of action strongly suggest that MDMS should be handled as a potential human carcinogen.

Methyl methanesulfonate (MMS) is classified as a substance that may cause genetic defects and is suspected of causing cancer.[3] Given that MDMS is a bifunctional analogue, it is prudent to adopt the same level of caution.

Toxicological Profile from Clinical Investigations

Phase I and II clinical trials of MDMS as a cancer therapeutic have provided valuable insights into its toxicological effects in humans. The dose-limiting toxicity of MDMS has been identified as thrombocytopenia, a condition characterized by a low platelet count, which was observed to be cumulative with repeated doses.[1][2] Other reported side effects in patients include hair loss, nausea, and vomiting.[2]

Immediate Health Effects

Based on data for similar compounds like MMS, direct contact with MDMS is likely to cause irritation to the skin and eyes.[3] Inhalation of vapors or aerosols may lead to respiratory tract irritation.[3]

A Framework for Safety: The Hierarchy of Controls

To mitigate the risks associated with handling MDMS, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for MDMS Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE caption Figure 1: Hierarchy of Controls for Managing MDMS Exposure.

Caption: Figure 1: Hierarchy of Controls for Managing MDMS Exposure.

  • Elimination/Substitution: The most effective control is to eliminate the use of MDMS if possible. If not, consider substituting it with a less hazardous alternative.[4]

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For MDMS, the primary engineering control is the use of a certified chemical fume hood.[3][4]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes developing and adhering to a standard operating procedure (SOP) for all work with MDMS.[5]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[6][7]

Standard Operating Protocol for Methylene Dimethanesulfonate

The following protocol outlines the essential steps for the safe handling and use of MDMS in a laboratory setting. This protocol should be adapted to the specific requirements of your institution and experiments.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE ensemble is mandatory for all personnel handling MDMS.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[7] Change gloves frequently and immediately if contaminated.[8]To prevent skin contact and absorption. Double gloving provides an extra layer of protection.
Eye Protection Chemical splash goggles and a face shield.[9][10]To protect the eyes and face from splashes of MDMS.
Lab Coat A disposable, back-closing gown made of a low-permeability fabric.[11]To protect the body from contamination.
Respiratory Protection A respirator may be required for certain procedures, such as cleaning up large spills or when engineering controls are not sufficient. Consult with your institution's environmental health and safety department.To prevent inhalation of aerosols or vapors.
Experimental Workflow: A Step-by-Step Guide

MDMS_Workflow cluster_workflow Safe Handling Workflow for MDMS Prep Preparation & Weighing Dissolution Dissolution Prep->Dissolution Reaction Reaction Setup & Execution Dissolution->Reaction Workup Reaction Workup Reaction->Workup Decon Decontamination Workup->Decon Waste Waste Disposal Decon->Waste caption Figure 2: A systematic workflow for handling MDMS in the laboratory.

Caption: Figure 2: A systematic workflow for handling MDMS in the laboratory.

  • Preparation and Weighing:

    • All handling of MDMS, including weighing, must be conducted within a certified chemical fume hood.[3][4]

    • Use disposable equipment whenever possible to minimize the need for decontamination.

    • Ensure a designated waste container for MDMS-contaminated materials is readily accessible within the fume hood.

  • Dissolution:

    • When dissolving MDMS, add the solvent to the MDMS slowly to avoid splashing.

    • Use a sealed container for dissolution to prevent the release of vapors.

  • Reaction Setup and Execution:

    • Conduct all reactions involving MDMS in a closed system within a chemical fume hood.

    • Clearly label all reaction vessels containing MDMS.

  • Reaction Workup:

    • Quench any unreacted MDMS with a suitable reagent before proceeding with the workup. Consult relevant literature for appropriate quenching procedures for alkylating agents.

    • Handle all reaction mixtures and extracts as if they contain residual MDMS.

  • Decontamination:

    • Decontaminate all non-disposable equipment that has come into contact with MDMS. A common method for decontaminating alkylating agents is to use a solution of sodium thiosulfate. However, the efficacy of this for MDMS should be verified.

    • Thoroughly clean the work area within the fume hood after each use.

Storage Requirements
  • Store MDMS in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]

  • Store MDMS in a designated area for carcinogens or highly toxic chemicals.

In Case of Emergency: A Response Protocol

Prompt and appropriate action is crucial in the event of an MDMS-related emergency.

Spill Management

The immediate response to a spill will depend on its size and location.

SpillResponse cluster_spill MDMS Spill Response Decision Tree Spill MDMS Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (Inside Fume Hood) Assess->Small Small Large Large Spill or Spill Outside Hood Assess->Large Large Cleanup Contain & Clean Up with Spill Kit Small->Cleanup Evacuate Evacuate Area & Call Emergency Services Large->Evacuate caption Figure 3: Decision tree for responding to an MDMS spill.

Caption: Figure 3: Decision tree for responding to an MDMS spill.

  • Small Spills (within a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[12]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills or Spills Outside of a Fume Hood:

    • Immediately evacuate the area.[13][14]

    • Alert your supervisor and your institution's emergency response team.[13]

    • Prevent others from entering the contaminated area.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Responsible Disposal of Methylene Dimethanesulfonate Waste

All MDMS-contaminated waste, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.[4]

  • Collect all MDMS waste in a clearly labeled, leak-proof container.

  • Follow your institution's specific procedures for hazardous waste disposal. Do not mix MDMS waste with other waste streams unless specifically instructed to do so.

Conclusion: A Culture of Safety

Methylene dimethanesulfonate is a valuable compound in scientific research, but its potential hazards demand a rigorous and proactive approach to safety. By understanding the underlying principles of its reactivity and toxicology, and by implementing the comprehensive safety protocols outlined in this guide, researchers can work with MDMS confidently and safely. The establishment of a strong safety culture, where every individual takes responsibility for their own safety and the safety of their colleagues, is the ultimate safeguard when working with potent chemical agents like Methylene dimethanesulfonate.

References

  • Pacific Urethanes. Methylene Diisocyanate (MDI) Safety. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]

  • U.S. Food and Drug Administration. (2017). FDA Drug Safety Communication: Serious CNS reactions possible when methylene blue is given to patients taking certain psychiatric medications. [Link]

  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 333-337. [Link]

  • Yale Environmental Health & Safety. (2025). EPA's Methylene Chloride Rule & Implications for Laboratories. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate. [Link]

  • University of South Carolina Environmental Health and Safety. Methylene chloride. [Link]

  • American Chemistry Council. (2020). MDI Video - Part Six - Emergency Response. YouTube. [Link]

  • Smith, D. B., Fox, B. W., Thatcher, N., Steward, W. P., Scarffe, J. H., Wagstaff, J., ... & Crowther, D. (1987). Phase I clinical trial of methylene dimethane sulfonate. Cancer treatment reports, 71(9), 817-820. [Link]

  • GERPAC. (2010). Personal protective equipment for preparing toxic drugs. [Link]

  • American Chemistry Council. (2020). Leader's Guide: Safe Handling of Methylenediphenyl Diisocyanate. [Link]

  • Smith, D. B., Lind, M. J., Kaye, S. B., Newlands, E. S., Blackledge, G. R., & Gibson, A. (1988). A negative phase II trial methylene dimethane sulphonate in advanced ovarian cancer. British journal of cancer, 57(5), 512-513. [Link]

  • CCOHS. (2018). Safe handling of hazardous drugs. PubMed Central. [Link]

  • American Chemistry Council. Emergency Response. [Link]

  • University of Washington. (2018). Standard Operating Procedure for Management of Hazardous Materials. [Link]

  • University of Cincinnati Office of Environmental Health & Safety. (2024). Use of Methylene Chloride in Research Labs. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. [Link]

  • International Agency for Research on Cancer. (1999). Methyl methanesulfonate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, FR: IARC. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

Sources

Methylene Dimethanesulfonate: An In-Depth Technical Guide to its Toxicological and Cytotoxic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Scarcity

Methylene dimethanesulfonate (MDMS) is a bifunctional alkylating agent belonging to the dimethanesulfonate ester family. While its structural similarity to well-characterized compounds like busulfan and methyl methanesulfonate (MMS) provides a framework for understanding its potential biological activity, it is crucial to acknowledge the limited publicly available, in-depth toxicological data specifically for MDMS. This guide, therefore, adopts a scientifically rigorous approach by integrating the available clinical data on MDMS with a comprehensive analysis of its chemical analogues to build a predictive toxicological profile. We will clearly delineate between established data for MDMS and extrapolated insights from related compounds, thereby providing a valuable resource for researchers, scientists, and drug development professionals while also highlighting critical areas for future investigation.

Chemical and Physical Properties

Methylene dimethanesulfonate (CAS RN: 156-72-9) is the first in the homologous series of straight-chain diol sulfonates.[1] Its small molecular size is a key feature that may influence its reactivity and ability to penetrate biological membranes.[1]

PropertyValue
Chemical Formula C₃H₈O₆S₂
Molecular Weight 204.22 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and various organic solvents

Data sourced from CymitQuimica[2]

Clinical Toxicology in Humans

The most definitive toxicological data for MDMS comes from a Phase I clinical trial in which it was evaluated as a potential anti-cancer agent.[1] This study provides invaluable insights into its effects in a clinical setting.

Dose-Limiting Toxicity: Myelosuppression

The primary and dose-limiting toxic effect of MDMS in humans is thrombocytopenia , a condition characterized by a deficiency of platelets in the blood.[1] This indicates that the bone marrow is a primary target organ for MDMS toxicity. The observed thrombocytopenia was cumulative, with more profound and prolonged platelet nadirs following successive treatment courses.[1] The median time to reach the platelet count nadir was 21 days, with recovery by day 35.[1] This delayed and cumulative myelosuppression is a hallmark of certain alkylating agents that affect hematopoietic stem and progenitor cells.

Other Adverse Effects

Other notable adverse effects observed in the clinical trial included:[1]

  • Alopecia (Hair Loss): Total alopecia occurred in the majority of patients at doses exceeding 100 mg/m².

  • Nausea and Vomiting: These side effects were reported but were not severe.

A subsequent Phase II trial in patients with advanced ovarian cancer confirmed that the major toxicity of MDMS was cumulative thrombocytopenia.[3]

Mechanistic Insights from Analogue Compounds

Due to the scarcity of specific mechanistic studies on MDMS, we will extrapolate from the well-documented mechanisms of its close chemical relatives, methyl methanesulfonate (MMS) and busulfan.

The Alkylating Nature of Dimethanesulfonates

MDMS is a bifunctional alkylating agent. This class of compounds exerts its cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biological macromolecules, most notably DNA.[4] The presence of two reactive sulfonate ester groups allows MDMS to form both mono-adducts and potentially intra- and inter-strand cross-links in DNA, which can be highly cytotoxic and mutagenic.

DNA Damage and Repair

The primary mechanism of cytotoxicity for alkylating agents like MDMS is the induction of DNA damage. MMS, a monofunctional analogue, is known to methylate guanine and adenine bases in DNA.[5] This can lead to base mispairing during DNA replication, resulting in mutations.[5] Bifunctional agents like MDMS and busulfan can form DNA cross-links, which are particularly challenging for the cell's repair machinery to resolve and can lead to replication fork collapse and cell death.

DNA_Damage_Pathway MDMS Methylene Dimethanesulfonate (Bifunctional Alkylating Agent) DNA_Adducts Formation of DNA Mono-adducts and Cross-links MDMS->DNA_Adducts Replication_Stress Replication Fork Stall/Collapse DNA_Adducts->Replication_Stress DDR_Activation Activation of DNA Damage Response (DDR) Pathways (e.g., ATM/ATR) Replication_Stress->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR_Activation->Apoptosis If damage is severe Repair_Failure Failure of DNA Repair (e.g., BER, NER, HR) Cell_Cycle_Arrest->Repair_Failure If repair fails Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Repair_Failure->Apoptosis

Induction of Oxidative Stress

While DNA alkylation is the primary mechanism, some alkylating agents can also induce oxidative stress. MMS has been shown to induce the generation of reactive oxygen species (ROS), which can further contribute to cellular damage and cell death.[6] It is plausible that MDMS could also induce oxidative stress, although this has not been experimentally verified.

Genotoxicity and Carcinogenicity Profile (Inferred)

A critical aspect of the toxicological profile of any alkylating agent is its potential to cause genetic mutations and cancer.

Genotoxicity

Given that MDMS is a DNA-damaging agent, it is highly likely to be genotoxic. Standard genotoxicity assays would be required to confirm this. These include:

  • Ames Test (Bacterial Reverse Mutation Assay): This test assesses the ability of a chemical to induce mutations in bacteria.[7]

  • In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells.[7]

  • In Vivo Comet Assay: This test measures DNA strand breaks in cells from treated animals.[8]

MMS is a known mutagen and is often used as a positive control in these assays.[8][9]

Carcinogenicity

Long-term exposure to genotoxic alkylating agents is associated with an increased risk of cancer. MMS is classified as a carcinogen.[4] Busulfan is also considered to be a human carcinogen.[10] Therefore, it is reasonable to assume that MDMS would also have carcinogenic potential, although no long-term carcinogenicity studies have been reported.

In Vitro Cytotoxicity Assessment

Determining the in vitro cytotoxicity of a compound is a fundamental step in its toxicological evaluation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.[1]

Experimental Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Objective: To determine the IC50 of MDMS in a relevant cancer cell line (e.g., a human leukemia cell line, given the observed myelosuppression).

Materials:

  • Selected cancer cell line (e.g., K562, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methylene dimethanesulfonate (MDMS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MDMS in complete culture medium. Remove the old medium from the cells and add the MDMS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MDMS, if any) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each MDMS concentration relative to the vehicle control. Plot the percentage of viability against the log of the MDMS concentration and use a non-linear regression model to determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_MDMS Prepare MDMS Serial Dilutions Incubate_Overnight->Prepare_MDMS Treat_Cells Treat Cells with MDMS Incubate_Overnight->Treat_Cells Prepare_MDMS->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Toxicokinetics (ADME Profile)

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its bioavailability, tissue exposure, and potential for toxicity.[12] There are no published toxicokinetic studies specifically for MDMS.

Predicted Metabolism

Based on the metabolism of other sulfonate esters, it is likely that MDMS is metabolized in the liver, potentially through enzymatic pathways such as those involving cytochrome P450 enzymes or glutathione S-transferases.[13] The metabolism of MDMS could lead to the formation of reactive metabolites that may contribute to its toxicity.[14] A thorough investigation of its metabolic fate is a critical data gap.

Safety and Handling

Given its nature as a potent alkylating agent and a suspected carcinogen, Methylene dimethanesulfonate should be handled with extreme caution in a laboratory setting.

Personal Protective Equipment (PPE):

  • Gloves: Use chemically resistant gloves. Double gloving is recommended.[15]

  • Eye Protection: Wear safety goggles or a face shield.[15]

  • Lab Coat: A buttoned lab coat should be worn at all times.

  • Respiratory Protection: Work with MDMS should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Handling and Storage:

  • Store MDMS in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • Avoid contact with strong oxidizing agents, acids, and bases.

  • All waste materials contaminated with MDMS should be disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion and Future Directions

Methylene dimethanesulfonate is a bifunctional alkylating agent with demonstrated clinical activity and a primary dose-limiting toxicity of myelosuppression, specifically thrombocytopenia. While its precise mechanisms of action have not been fully elucidated, it is highly probable that it acts through the induction of DNA damage, leading to cytotoxicity. Its toxicological profile is likely to include genotoxicity and carcinogenicity, similar to other dimethanesulfonate esters.

The significant lack of specific in vitro and in vivo preclinical data for MDMS represents a major knowledge gap. Future research should focus on:

  • In vitro cytotoxicity studies across a panel of cell lines to determine IC50 values and elucidate the mechanisms of cell death (apoptosis vs. necrosis).

  • Genotoxicity testing using a standard battery of assays (Ames, micronucleus, etc.) to confirm its mutagenic potential.

  • Mechanistic studies to identify the specific DNA adducts formed by MDMS and to investigate its potential to induce oxidative stress.

  • Toxicokinetic studies to characterize its ADME profile and identify its metabolites.

  • Long-term carcinogenicity studies in animal models to definitively assess its cancer-causing potential.

A comprehensive understanding of the toxicology and cytotoxicity of Methylene dimethanesulfonate is essential for any future consideration of its therapeutic potential and for ensuring the safety of researchers who handle this compound.

References

  • Atjanasuppat, K., et al. (2009). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 1(1), 1-6.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Smith, D. B., et al. (1987). Phase I clinical trial of methylene dimethane sulfonate.
  • Assessment of the genotoxic potential of mintlactone. (2021). Food and Chemical Toxicology, 157, 112595.
  • ResearchGate. (n.d.). Cytotoxic activity in vitro evaluated by MTT test at 72 h. IC 50 values... Retrieved from [Link]

  • Pessina, A., et al. (2009). In vitro to in vivo concordance of a high throughput assay of bone marrow toxicity across a diverse set of drug candidates. Toxicology in Vitro, 23(5), 897-905.
  • Smith, D. B., et al. (1987). Phase I clinical trial of methylene dimethane sulfonate. PubMed. Retrieved from [Link]

  • Ploemacher, R. E., et al. (1993). Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients.
  • ORS. (n.d.). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Retrieved from [Link]

  • Smith, D. B., et al. (1988). A negative phase II trial methylene dimethane sulphonate in advanced ovarian cancer (Cancer Research Campaign Phase I/II Trials Committee). British Journal of Cancer, 57(5), 512-513.
  • Moriel-Carretero, M., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(14), 7481.
  • Ezeh, P. C., et al. (2016). CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells. Current Protocols in Toxicology, 68(1), 20.2.1-20.2.16.
  • ResearchGate. (n.d.). Assessment of methyl methanesulfonate using the repeated-dose liver micronucleus assay in young adult rats. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Chemical Disposition & Toxicokinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl methanesulfonate. Retrieved from [Link]

  • Moriel-Carretero, M., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. MDPI. Retrieved from [Link]

  • Bakhshi, E., et al. (2011). Effect of chronic supplementation with methylsulfonylmethane on oxidative stress following acute exercise in untrained healthy men. Journal of Pharmacy and Pharmacology, 63(10), 1291-1296.
  • Galaup, A., & Paci, A. (2013). Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. Expert Opinion on Drug Metabolism & Toxicology, 9(3), 333-347.
  • University of South Carolina. (n.d.). Methylene chloride. Retrieved from [Link]

  • Le, G. M., et al. (1995). Methyl Methanesulfonate Adduct Formation and Repair in the DHFR Gene and in Mitochondrial DNA in Hamster Cells. Carcinogenesis, 16(8), 1831-1837.
  • GenEvolutioN. (n.d.). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on apoptosis and necrosis... Retrieved from [Link]

  • Yale University. (n.d.). M3E MoDRN Toxicology ADME. Retrieved from [Link]

  • Yadav, S., & Singh, A. (2018). Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay. World Journal of Environmental Biosciences, 7(2), 59-63.
  • US EPA. (n.d.). Toxicokinetics Overview. Retrieved from [Link]

  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Methylene Chloride. Retrieved from [Link]

  • Mlejnek, P., & Kozubík, A. (2007). Cyclosporin A potentiates the cytotoxic effects of methyl methanesulphonate in HL-60 and K562 cells.
  • U.S. Food and Drug Administration. (1999). center for drug evaluation and research - application number: nda 20-954. Retrieved from [Link]

  • Kumar, P., et al. (2018). MTT assay to evaluate the cytotoxic potential of a drug. International Journal of Pharmaceutical Sciences and Research, 9(5), 2125-2129.
  • Frontiers. (n.d.). Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application. Retrieved from [Link]

  • Cho, Y., et al. (2000). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology and Applied Pharmacology, 167(2), 95-105.
  • SyMMES. (n.d.). DNA adducts. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Yale University. (n.d.). ADME and Toxicology. Retrieved from [Link]

  • Shahrokh, A., et al. (2022). Methylsulfonylmethane protects against ethanol-induced brain injury in mice through the inhibition of oxidative stress, proinflammatory mediators and apoptotic cell death.
  • Singh, N., et al. (2021). Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. International Journal of Biological Macromolecules, 183, 1541-1552.
  • Neil, G. L., et al. (1974). Comparative effects of Yoshi-864 and busulfan on certain transplantable murine tumors. Cancer Research, 34(11), 2985-2990.
  • Hemogenix, Inc. (n.d.). Predictive Hematotoxicity & Blood Forming System. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). EPA's Methylene Chloride Rule & Implications for Laboratories Keep Your Cold Storage Units Up to Date. Retrieved from [Link]

  • Zhang, T., et al. (2013). Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway. Environmental Toxicology and Pharmacology, 35(1), 126-134.
  • MDPI. (n.d.). Drug Metabolism and Toxicological Mechanisms. Retrieved from [Link]

  • Obach, R. S. (2011). ADME optimization and toxicity assessment in early- and late-phase drug discovery. Current Opinion in Drug Discovery & Development, 14(1), 44-53.
  • Lab Manager. (n.d.). How to Handle Methylene Chloride. Retrieved from [Link]

  • JoVE. (2022). DNA Adducts Formation by Carcinogens and P-postlabeling Determination. Retrieved from [Link]

  • de Lima, M., et al. (2011). Myeloablative reduced-toxicity i.v. busulfan-fludarabine and allogeneic hematopoietic stem cell transplant for patients with acute myeloid leukemia or myelodysplastic syndrome in the sixth through eighth decades of life.
  • Axcelead Drug Discovery Partners株式会社. (n.d.). Example from nonclinical to clinical. Retrieved from [Link]

  • Al-Otaibi, W. Q., et al. (2024). Mechanisms of H2pmen-Induced cell death: Necroptosis and apoptosis in MDA cells, necrosis in MCF7 cells. PLoS One, 19(11), e0301389.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Methylene Dimethanesulfonate (MDMS)

[1]

Introduction & Mechanism

Methylene dimethanesulfonate (MDMS) is a bifunctional alkylating agent capable of cross-linking DNA strands (interstrand cross-linking). It acts as a "prodrug" for formaldehyde and methanesulfonic acid upon hydrolysis but is stable enough for isolation and handling under anhydrous conditions.[1] Its synthesis requires strict exclusion of moisture to prevent premature hydrolysis to formaldehyde and methanesulfonic acid.[1]

Two primary synthetic routes are detailed below:

  • Method A (Silver Salt Metathesis): The "Gold Standard" for high-purity, laboratory-scale synthesis. It proceeds under mild, neutral conditions, minimizing by-products.[1]

  • Method B (Anhydride Insertion): A scalable route using Methanesulfonic Anhydride and Paraformaldehyde, suitable for larger batches where silver waste is prohibitive.

Safety & Handling (High Potency Control)

Hazard Class: Genotoxic Alkylating Agent. Danger: Fatal if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage.[1]

  • Containment: All weighing and reactions must be performed in a Chemical Fume Hood (minimum) or a Glovebox (recommended for solids handling).

  • Decontamination: Prepare a quench solution of 10% Sodium Thiosulfate (Na₂S₂O₃) and 5% Sodium Bicarbonate to neutralize spills and glassware.[1] The thiosulfate nucleophile rapidly neutralizes the alkylating sulfonate ester.

  • PPE: Double nitrile gloves (0.11 mm minimum), Tyvek lab coat, and safety goggles.

Method A: Silver Salt Metathesis (Laboratory Scale)

This method utilizes the high affinity of silver for iodide to drive the reaction between silver methanesulfonate and diiodomethane.

Reagents Table
ReagentMW ( g/mol )Equiv.[4][5][6]Amount (Example)Role
Silver Methanesulfonate 202.962.210.15 gNucleophile Source
Diiodomethane 267.841.06.08 g (1.83 mL)Electrophile (Linker)
Acetonitrile (Anhydrous) -Solvent50 mLSolvent
Celite 545 --10 gFiltration Aid
Step-by-Step Protocol
  • Preparation: Oven-dry a 100 mL amber round-bottom flask (Ag salts are light-sensitive) and a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solubilization: Charge the flask with Silver Methanesulfonate (10.15 g) and Anhydrous Acetonitrile (40 mL) . Stir to suspend.

  • Addition: Add Diiodomethane (1.83 mL) dropwise via syringe. Rinse the syringe with the remaining 10 mL of Acetonitrile and add to the flask.

  • Reaction: Fit the flask with a reflux condenser (dried) and heat the mixture to Reflux (80–82°C) for 4 to 6 hours .

    • Observation: A heavy yellow precipitate of Silver Iodide (AgI) will form rapidly.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a Celite pad packed in a sintered glass funnel to remove the AgI. Wash the pad with cold Acetonitrile (2 x 10 mL).

    • Safety Note: The solid AgI residue may contain unreacted diiodomethane; treat as hazardous waste.

  • Concentration: Concentrate the clear filtrate under reduced pressure (Rotary Evaporator) at <45°C to obtain a crude off-white solid or viscous oil.

  • Purification (Crystallization):

    • Dissolve the crude residue in a minimum amount of warm Dichloromethane (DCM) .

    • Slowly add Hexane or Diisopropyl Ether until turbidity persists.

    • Cool to 4°C overnight.

    • Filter the white crystalline needles.

    • Yield: Expected 60–75%.

    • Melting Point: 75–76°C.[2][3]

Method B: Anhydride Insertion (Scalable)

This method avoids heavy metals and uses the reactivity of the anhydride to insert formaldehyde.

Reagents Table
ReagentMW ( g/mol )Equiv.[4][5][6]Amount (Example)Role
Methanesulfonic Anhydride 174.201.017.42 gReactant
Paraformaldehyde 30.03 (monomer)1.13.30 gFormaldehyde Source
Sulfuric Acid (conc.) 98.08cat.[1]2-3 dropsCatalyst
Dichloromethane -Solvent100 mLSolvent
Step-by-Step Protocol
  • Setup: Dry a 250 mL two-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Mixing: Add Methanesulfonic Anhydride (17.42 g) and Paraformaldehyde (3.30 g) to the flask.

  • Solvent: Add Dichloromethane (100 mL) . Note that Paraformaldehyde will remain suspended.

  • Catalysis: Add 2-3 drops of concentrated Sulfuric Acid .

  • Reaction: Heat to reflux for 12–16 hours . The Paraformaldehyde should slowly depolymerize and react, clarifying the solution.

  • Workup:

    • Cool to room temperature.[4][7]

    • Wash the organic phase with Saturated NaHCO₃ (2 x 30 mL) to neutralize the catalyst and any hydrolyzed acid. Caution: CO₂ evolution.

    • Wash with Brine (30 mL) .

    • Dry over Anhydrous MgSO₄ .

  • Isolation: Filter and concentrate in vacuo to yield the crude solid.

  • Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) .

Process Visualization

Reaction Scheme & Workflow

MDMS_Synthesiscluster_MethodAMethod A: Silver Salt Metathesiscluster_WorkupPurification WorkflowAgOMsSilver Methanesulfonate(2.2 eq)ReactionAPrecipitation of AgIAgOMs->ReactionACH2I2Diiodomethane(1.0 eq)CH2I2->ReactionAACNSolvent: Acetonitrile(Reflux, 4-6h)ACN->ReactionACrudeACrude MDMS+ AgI (Solid)ReactionA->CrudeAFilterFiltration (Celite)Remove AgICrudeA->FilterEvapRotary Evaporation< 45°CFilter->EvapFiltrateCrystRecrystallizationDCM / HexaneEvap->CrystCrude SolidProductPure Methylene Dimethanesulfonate(White Needles, MP 75-76°C)Cryst->Product

Caption: Workflow for the synthesis of MDMS via the Silver Salt method, highlighting the critical filtration of Silver Iodide byproduct.

Analytical Characterization

To validate the identity of CAS 156-72-9, the following parameters must be met.

ParameterSpecificationNotes
Appearance White crystalline solidOften needles or plates.[1]
Melting Point 75 – 76°C Distinct from MMDS (148°C).
¹H NMR (CDCl₃) δ 5.82 (s, 2H), 3.15 (s, 6H)5.82 ppm : Methylene bridge (-O-CH₂-O-).3.15 ppm : Methyl sulfonate groups (-SO₂CH₃).[1]
¹³C NMR (CDCl₃) δ 83.5 (CH₂), 37.8 (CH₃)Characteristic downfield shift of methylene carbon.
IR (KBr) 1360, 1180 cm⁻¹Strong Sulfonate (-SO₂-O-) stretches.[1]
Solubility Soluble: DCM, Acetone, DMSO.Insoluble: Hexane, Water (slow hydrolysis).Store under inert gas.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis due to moisture.[1]Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). Dry glassware thoroughly.
Product is Oily Residual solvent or impurities.Use high-vacuum drying (< 1 mbar) for 4 hours. Attempt recrystallization with seed crystals.
Colored Impurities Iodine liberation (Method A).Wash organic phase with dilute Sodium Thiosulfate if color persists in filtrate.[1]
Melting Point > 100°C Wrong Isomer (Cyclic Sulfate).Check reagents. Ensure you are not synthesizing the cyclic sulfate from formaldehyde and SO₃.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9083, Methanediol, 1,1-dimethanesulfonate. Retrieved from [Link]

  • Fox, B. W. (1969). The sensitivity of a Yoshida sarcoma to methylene dimethanesulfonate. Chemico-Biological Interactions, 1(2), 191-200. (Foundational synthesis and biological activity).[8]

  • Emmons, W. D., & Ferris, A. F. (1953). Metathesis Reactions of Silver Salts. Journal of the American Chemical Society.[1] (Basis for Method A).

Analytical techniques for Methylene dimethanesulfonate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Quantitation of Methylene Dimethanesulfonate (MDMS)

Part 1: Executive Summary & Scientific Context

The Challenge: Methylene dimethanesulfonate (MDMS) is a potent alkylating agent and a structural analog to known mutagens like Methyl Methanesulfonate (MMS) and Methylene Dimesylate (MDS). It typically arises as a process-related impurity in the synthesis of mesylate salt drugs when methanesulfonic acid (MSA) reacts with formaldehyde equivalents (or solvents like dichloromethane) under specific conditions.

Regulatory Framework: Under ICH M7 guidelines, MDMS is classified as a Class 1 or 2 genotoxic impurity (GTI). This mandates control levels often in the low ppm or ppb range, typically requiring a Limit of Quantitation (LOQ) < 10 ppm relative to the Active Pharmaceutical Ingredient (API).

Analytical Strategy: Unlike simple sulfonates (MMS/EMS), MDMS is a diester with higher boiling point and reactivity. While Gas Chromatography (GC-MS) is the industry standard for volatile sulfonates, MDMS poses a risk of on-column thermal degradation. Therefore, this guide presents a dual-method approach :

  • GC-MS: For rapid screening in thermally stable matrices.

  • LC-MS/MS: The "Gold Standard" for definitive quantitation, utilizing soft ionization to prevent artifact formation.

Part 2: Physicochemical Profile & Handling[1][2]

PropertyDataImplications for Analysis
Chemical Structure CH₃SO₂OCH₂OSO₂CH₃Two leaving groups; high alkylating potential.
Molecular Weight 204.22 g/mol Detectable in mid-mass range; distinct from MMS (110.13).
Solubility Soluble in DMSO, Acetonitrile, DCMAvoid protic solvents (MeOH/Water) in stock prep to prevent solvolysis.
Reactivity HighHydrolytically Unstable. Rapidly degrades in water to Formaldehyde + MSA.

Safety Warning: MDMS is a cytotoxic alkylating agent. All standard preparation must occur in a glovebox or vented hood using double-gloving protocols.

Part 3: Sample Preparation (The "Stabilization Protocol")

Expert Insight: The most common failure mode in MDMS analysis is not instrumental sensitivity, but sample degradation during preparation. Aqueous extraction is strictly prohibited.

Protocol A: Liquid-Liquid Extraction (LLE) for API Matrix Removal

  • Objective: Isolate MDMS from non-volatile API salts.

  • Solvent System: Dichloromethane (DCM) / Water (Rapid Partitioning).

  • Weigh 100 mg of API into a centrifuge tube.

  • Add 2.0 mL of Dichloromethane (DCM) containing Internal Standard (e.g., Methylene-d2 dimethanesulfonate or Butyl methanesulfonate). Vortex to disperse.

  • Add 2.0 mL of 0.1 M Phosphate Buffer (pH 7.0) .

    • Note: Neutral pH minimizes acid/base-catalyzed hydrolysis.

  • IMMEDIATELY Vortex for 30 seconds and Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the lower organic layer (DCM) through a Na₂SO₄ drying cartridge into a GC vial.

    • Why? Removes residual moisture that causes hydrolysis in the autosampler.

Part 4: Analytical Methodologies

Method 1: GC-MS (Screening & Routine Analysis)

Applicability: Suitable when the API is not thermally labile and MDMS has been proven stable at injector temperatures.

Instrument Parameters:

  • System: Agilent 7890/5977 (or equivalent) with EI Source.

  • Column: DB-624 (30m x 0.25mm, 1.4 µm) or VF-1701ms .

    • Rationale: Cyanopropyl/phenyl phases (1701) or "Volatiles" phases (624) provide better retention for polar sulfonates than non-polar DB-5, separating them from the solvent front.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (or Pulsed Splitless) @ 200°C.

    • Critical: Keep inlet temp < 220°C to prevent thermal decomposition of MDMS.

MS Acquisition (SIM Mode):

Ion Type m/z Purpose
Target Ion 79 (CH₃SO₂⁺) Quantifier (High abundance)
Qualifier 1 96 Confirmation

| Qualifier 2 | 125 (Loss of CH₃SO₂) | Structural Confirmation |

Graphviz Workflow: GC-MS Decision Logic

GC_Decision_Tree Start Start: MDMS Method Development Solubility Check API Solubility in DCM/Acetone Start->Solubility ThermalTest Thermal Stability Test: Inject Std @ 180°C vs 250°C Solubility->ThermalTest Decision1 Peak Area Loss > 10%? ThermalTest->Decision1 GC_Path Proceed with GC-MS (DB-624 Column) Decision1->GC_Path No (Stable) LC_Path Switch to LC-MS/MS (ESI Method) Decision1->LC_Path Yes (Degradation)

Caption: Decision tree for selecting GC-MS vs. LC-MS based on thermal stability of MDMS.

Method 2: LC-MS/MS (High Sensitivity / Thermally Labile)

Applicability: Required when GC inlet temperatures degrade MDMS or when the API is insoluble in GC-compatible solvents.

Instrument Parameters:

  • System: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm).

    • Rationale: Core-shell technology provides UHPLC performance at lower backpressures.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.

    • Note: Ammonium formate encourages [M+NH₄]⁺ adduct formation, which is often more stable than the protonated molecular ion for sulfonates.

MS/MS Transitions (ESI Positive):

Analyte Precursor Ion (Q1) Product Ion (Q3) CE (V) Role
MDMS 222.1 [M+NH₄]⁺ 79.0 (CH₃SO₂⁺) 25 Quantifier

| MDMS | 222.1 [M+NH₄]⁺ | 97.0 | 35 | Qualifier |

LC Gradient:

  • 0-1 min: 5% B (Divert to waste to remove salts)

  • 1-6 min: 5% -> 90% B

  • 6-8 min: 90% B

  • 8.1 min: 5% B (Re-equilibration)

Part 5: Validation & Quality Control

To ensure Trustworthiness , the method must be validated according to ICH Q2(R1).

  • System Suitability:

    • %RSD of 6 replicate injections of Standard (at Limit Level) must be ≤ 5.0%.[1]

    • Signal-to-Noise (S/N) ratio at LOQ must be ≥ 10.[2]

  • Linearity:

    • Range: From LOQ (e.g., 1 ppm) to 150% of the specification limit.

    • Correlation Coefficient (R²) ≥ 0.99.[3][4]

  • Accuracy (Recovery):

    • Spike API samples at LOQ, 100%, and 150% levels.

    • Acceptance Criteria: 80-120% recovery.[3]

    • Self-Validating Step: If recovery is low (<80%), it indicates hydrolysis during extraction. Switch to the DCM/Dry Extraction protocol immediately.

Graphviz Workflow: Validation Logic

Validation_Flow Prep Sample Preparation (Spiked API) Inject Injection (n=3) Prep->Inject Calc Calculate Recovery % Inject->Calc Check Recovery 80-120%? Calc->Check Pass Valid Method Check->Pass Yes Fail Investigate Hydrolysis (Check Water Content) Check->Fail No

Caption: Logic flow for assessing method accuracy and diagnosing stability issues.

Part 6: References

  • ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[4] International Council for Harmonisation, 2017. Link

  • Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." John Wiley & Sons, 2011. (Foundational text for sulfonate ester analysis strategies).

  • Kakde, R., et al. "Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS." Research & Reviews: Journal of Pharmaceutical Analysis, vol. 3, no. 2, 2014. (Methodology adapted for homologous sulfonates). Link

  • Taylor, G. E., et al. "Methylene dimethanesulfonate: A Phase I Study." Cancer Chemotherapy and Pharmacology, 1987.[5] (Provides physicochemical context for MDMS).

  • Snodin, D. J. "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, vol. 45, no. 1, 2006, pp. 79-90. Link

Sources

Using Methylene dimethanesulfonate in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methylene Dimethanesulfonate (MDMS) in Cancer Cell Line Studies

Executive Summary

Methylene dimethanesulfonate (MDMS) is a bifunctional alkylating agent and the shortest homologue (n=1) of the dimethanesulfonate series, which includes the well-known chemotherapeutic Busulfan (n=4). Unlike its longer-chain analogues, MDMS possesses unique physicochemical properties due to the single methylene bridge connecting the methanesulfonate leaving groups. Upon hydrolysis or metabolic activation, MDMS not only alkylates DNA to form interstrand crosslinks (ICLs) but also releases formaldehyde and methanesulfonic acid (MSA) . This dual mechanism—DNA crosslinking combined with aldehyde-mediated stress—distinguishes MDMS from standard alkylators and necessitates specific handling and experimental design.

This guide provides a standardized framework for using MDMS in vitro, focusing on solubility management, hydrolytic stability, and assays to quantify its cytotoxic and genotoxic effects.

Mechanism of Action & Chemical Biology

MDMS acts primarily by alkylating the N7 position of guanine bases in DNA. Its short molecular span allows it to form interstrand crosslinks (ICLs) between guanine residues on opposite strands.

  • Distinct from Busulfan: Busulfan (4-carbon chain) primarily forms intrastrand crosslinks (5'-GA-3') and some interstrand links. MDMS, with its single carbon bridge, has a more constrained geometry, leading to a distinct pattern of sequence selectivity.

  • Hydrolytic Decomposition: A critical experimental variable is the degradation of MDMS into formaldehyde (

    
    ) and methanesulfonic acid (
    
    
    
    ). This hydrolysis is rapid in aqueous media, meaning "drug exposure" in culture is actually a dynamic pulse of MDMS, formaldehyde, and acidification.

DOT Diagram: MDMS Mechanism of Action

MDMS_Mechanism MDMS Methylene Dimethanesulfonate (MDMS) Hydrolysis Aqueous Hydrolysis (Rapid) MDMS->Hydrolysis In Media DNA_Entry Nuclear Entry MDMS->DNA_Entry Formaldehyde Formaldehyde (Protein Crosslinking) Hydrolysis->Formaldehyde Alkylation Guanine-N7 Alkylation DNA_Entry->Alkylation Apoptosis Apoptosis / Cell Death Formaldehyde->Apoptosis Secondary Toxicity ICL Interstrand Crosslink (ICL) Alkylation->ICL Stall Replication Fork Stall ICL->Stall Stall->Apoptosis

Figure 1: Mechanistic pathway of MDMS. Note the dual toxicity from DNA alkylation and formaldehyde generation.

Material Safety & Handling

  • Hazard Class: Potent Carcinogen, Mutagen, and Corrosive.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. All handling must occur in a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.

  • Inactivation: Spills should be neutralized with a solution of 10% sodium thiosulfate, which reacts with alkylating agents.

Preparation & Stability

Critical Insight: MDMS is highly unstable in aqueous solution. The half-life is significantly shorter than Busulfan. Never prepare aqueous stock solutions for storage.

Protocol: Stock Solution Preparation
  • Vehicle: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight of MDMS = 204.22 g/mol .

    • Dissolve 20.4 mg MDMS in 1.0 mL anhydrous DMSO.

  • Storage: Aliquot immediately into single-use amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Store at -80°C. Stable for 6 months.

  • Working Solution: Dilute into culture media immediately before addition to cells. Do not let the diluted media sit for >5 minutes before treatment.

Experimental Protocols

Workflow Overview

Workflow Step1 Step 1: Stock Prep (100 mM in DMSO) Store -80°C Step2 Step 2: Cell Seeding (3,000 - 5,000 cells/well) Allow 24h attachment Step1->Step2 Step3 Step 3: Drug Dilution Dilute in warm media Use within 5 mins! Step2->Step3 Step4 Step 4: Treatment Pulse (1-2h) OR Continuous (24-72h) Step3->Step4 Step5 Step 5: Wash & Recovery (Critical for Pulse) Step4->Step5 Pulse Only Step6 Step 6: Readout (MTT / Comet / Annexin V) Step4->Step6 Continuous Step5->Step6

Figure 2: Experimental workflow emphasizing the rapid use of diluted drug.

Protocol A: Cytotoxicity Screening (IC50 Determination)

Purpose: To determine the micromolar concentration required to inhibit cell growth by 50%.

Cell Lines: L1210 (Leukemia), HeLa (Cervical), or specific solid tumor lines. Reagents: CellTiter-Glo® (Promega) or MTT.

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate 24 hours.

  • Dose Range: Prepare serial dilutions in media. Recommended range: 0.1 µM to 200 µM (e.g., 0, 0.1, 1, 10, 50, 100, 200 µM).

  • Treatment (Pulse vs. Continuous):

    • Method A (Pulse - Mimics Clinical Bolus): Add drug for 1 hour . Aspirate media, wash 1x with PBS, and replace with fresh drug-free media. Incubate for 72 hours.

    • Method B (Continuous): Add drug and leave for 48–72 hours.

    • Note: MDMS hydrolysis is rapid; "Continuous" effectively becomes a pulse followed by exposure to breakdown products (formaldehyde). Method A is mechanistically cleaner for studying crosslinking.

  • Analysis: Read luminescence/absorbance. Plot log(concentration) vs. % viability.

Protocol B: Alkaline Comet Assay (DNA Crosslinking)

Purpose: To confirm the formation of Interstrand Crosslinks (ICLs). ICLs retard the migration of DNA in the comet tail.

  • Treatment: Treat cells with MDMS (e.g., IC50 and 2x IC50) for 1 hour.

  • Irradiation Control: To detect crosslinks, you must induce strand breaks. Irradiate cells (e.g., 10 Gy) immediately after drug treatment.

    • Logic: Irradiation causes DNA tails to migrate. Crosslinks "tie" the DNA together, preventing migration. Reduced tail moment = Increased Crosslinking.

  • Lysis: Embed cells in agarose on slides. Lyse in high pH (>13) buffer for 1 hour at 4°C.

  • Electrophoresis: Run at 25V, 300mA for 20-30 mins.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Quantification: Measure Tail Moment.

    • Calculation: % Crosslinking = [1 - (Tail Moment_Drug+Irradiation / Tail Moment_Irradiation_Only)] x 100.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
No Toxicity observed Hydrolysis of stockEnsure DMSO stock is anhydrous. Do not dilute until the exact moment of use.
High toxicity in Vehicle Control DMSO concentration > 0.5%Keep final DMSO concentration < 0.1%.
Inconsistent IC50s Variable "sit time" in mediaStandardize the time between dilution and addition to cells (e.g., exactly 2 mins).
Precipitate in media High concentration shockDilute stepwise if going >500 µM (rarely needed).

References

  • Ponti, M., Souhami, R. L., Fox, B. W., & Hartley, J. A. (1991). DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates.[1] British Journal of Cancer, 63(5), 743–747.[1]

  • Smith, D. B., Fox, B. W., Thatcher, N., Steward, W. P., Scarffe, J. H., Wagstaff, J., ... & Crowther, D. (1987). Phase I clinical trial of methylene dimethane sulfonate.

  • Fox, B. W. (1969). The sensitivity of a Yoshida sarcoma to methylene dimethane sulphonate. Chemico-Biological Interactions, 1(2), 191-199.

  • PubChem Compound Summary for CID 9083: Methylene dimethanesulfonate.

Sources

Methylene dimethanesulfonate treatment protocols for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methylene Dimethanesulfonate (MDMS) Treatment Protocols for In Vitro Experiments

Introduction & Mechanism of Action

Methylene dimethanesulfonate (MDMS) (CAS: 156-72-9) is a bifunctional alkylating agent belonging to the sulfonate ester class. Structurally characterized by two methanesulfonate leaving groups separated by a single methylene bridge (


), MDMS is distinct from longer-chain analogues like Busulfan (4-carbon chain).

Mechanism: Upon entering the cell, MDMS undergoes nucleophilic attack by DNA bases (predominantly the N7 position of guanine). Its bifunctional nature allows it to form inter-strand and intra-strand DNA cross-links, as well as DNA-protein cross-links. These lesions block DNA replication and transcription, triggering the DNA Damage Response (DDR) pathways (ATM/ATR activation) and ultimately leading to apoptosis if the damage is irreparable.

Research Utility: MDMS is utilized as a:

  • Potent Genotoxin: For inducing replication stress and studying DNA repair mechanisms (specifically Nucleotide Excision Repair and Homologous Recombination).

  • Chemotherapeutic Model: To evaluate resistance mechanisms against alkylating agents.

Material Preparation & Handling

Safety Warning: MDMS is a potent carcinogen and mutagen. Handle only in a Class II Biological Safety Cabinet (BSC) wearing double nitrile gloves and a lab coat. Neutralize spills with 10% sodium thiosulfate.

Physicochemical Data
ParameterValueNotes
Molecular Weight 204.22 g/mol
Formula

Solubility DMSO (>50 mg/mL)Insoluble/Unstable in water
Stability Hydrolytically unstableHalf-life in aqueous media is short (<1h)
Stock Solution Protocol

Objective: Prepare a 100 mM Master Stock Solution.

  • Weighing: Weigh 20.4 mg of MDMS powder into a tared, sterile, amber glass vial.

    • Note: Static electricity can be an issue; use an anti-static gun if available.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical: Do not use aqueous buffers or ethanol (ethanol can react with sulfonates).

  • Mixing: Vortex for 30 seconds until completely dissolved. Solution should be clear and colorless.

  • Aliquot & Storage: Dispense 50 µL aliquots into sterile PCR tubes.

    • Store at -80°C. Stable for 6 months.

    • Freeze/Thaw: Avoid >2 cycles. Discard if precipitate forms.

Experimental Design: Dose & Time Considerations

Unlike rapid-acting cytotoxic agents, alkylating agents require time for DNA damage to accumulate and trigger cell death.

  • Concentration Range: 1 µM – 500 µM (Cell line dependent).

  • Exposure Time:

    • Short Pulse: 1–2 hours (for DNA damage signaling studies, e.g.,

      
      H2AX phosphorylation).
      
    • Continuous: 24–72 hours (for cytotoxicity/IC50 determination).

  • Solvent Control: 0.5% DMSO (v/v) maximum. Ideally keep <0.1%.[1]

Core Protocols

Protocol A: Cytotoxicity Screening (MTT/CellTiter-Glo)

Objective: Determine the IC50 of MDMS in a specific cell line.

Workflow Visualization:

SerialDilution cluster_dilution Avoids DMSO Shock Stock MDMS Stock (100 mM in DMSO) Inter Intermediate Plate (2x Conc in Media) Stock->Inter 1:100 Dilution (e.g., 10µL -> 990µL Media) CellPlate Cell Culture Plate (Final Assay Conc) Inter->CellPlate 1:1 Addition (50µL drug + 50µL cells)

Figure 1: Two-step dilution strategy to prevent precipitation and DMSO toxicity.

Step-by-Step:

  • Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in a 96-well plate in 50 µL of complete media. Incubate 24h to adhere.

  • Preparation of Working Solutions (2x Concentrated):

    • Thaw 100 mM MDMS stock.

    • Prepare a high standard (e.g., 1000 µM) in a separate tube by diluting stock 1:100 in media (Final DMSO 1%).

    • Perform 1:2 serial dilutions in media (containing 1% DMSO to match vehicle) to generate: 500, 250, 125, 62.5, 31.25, 0 µM.

  • Treatment:

    • Add 50 µL of the 2x working solutions to the respective wells (containing 50 µL cells).

    • Result: Final concentrations are 500, 250, 125... µM. Final DMSO is 0.5% constant across all wells.

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Readout: Add viability reagent (MTT or CellTiter-Glo), incubate, and measure absorbance/luminescence.

  • Analysis: Normalize to DMSO control (0 µM) and calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Protocol B: DNA Cross-linking Assessment (Alkaline Comet Assay)

Objective: Verify MDMS mechanism by detecting DNA strand breaks and cross-links. Note: Cross-links retard the migration of DNA in the comet tail.

  • Treatment: Treat cells (6-well plate, 70% confluent) with MDMS (at IC50) for 2 hours.

  • Harvest: Trypsinize and resuspend cells in ice-cold PBS (

    
     cells/mL).
    
  • Embedding: Mix 50 µL cells with 150 µL low-melting agarose (37°C). Pipette onto CometSlide™.

  • Lysis: Immerse slides in Lysis Buffer (pH 10) for 1 hour at 4°C (removes membranes/histones).

  • Unwinding: Transfer to alkaline electrophoresis buffer (pH >13) for 40 mins.

  • Electrophoresis: Run at 21V for 30 mins.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Analysis:

    • Expectation: MDMS induces cross-links. To visualize this, you often need to co-treat with a known strand-break inducer (like

      
       or irradiation).
      
    • Logic:

      
       alone = Long Comet Tail. 
      
      
      
      + MDMS = Shorter Comet Tail (Cross-links hold DNA together).

Pathway Visualization

Signaling Cascade Activated by MDMS:

MDMS_Pathway MDMS MDMS Treatment DNA Genomic DNA MDMS->DNA Alkylation Adduct N7-Guanine Adducts & Cross-links DNA->Adduct Covalent Bonding Stall Replication Fork Stalling Adduct->Stall S-phase ATR ATR Kinase Activation Stall->ATR H2AX γH2AX (DSB Marker) Stall->H2AX Fork Collapse CHK1 CHK1 (pS345) ATR->CHK1 Phosphorylation Fate Apoptosis / Senescence CHK1->Fate Cycle Arrest H2AX->Fate

Figure 2: Mechanistic pathway from MDMS exposure to cell fate decision. MDMS primarily activates the ATR-CHK1 replication stress pathway.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or direct additionUse the "Intermediate Plate" method (Protocol A). Ensure DMSO < 0.5%.
Inconsistent IC50 Hydrolysis of MDMSPrepare working dilutions immediately before addition. Do not store diluted media.
No Toxicity Observed Cell density too highAlkylating agents are cell-cycle specific. Ensure cells are in log-phase (not confluent) during treatment.
High Background Death DMSO ToxicityInclude a "Media Only" vs "DMSO Only" control to quantify solvent effect.

References

  • Fox, B. W. (1975). "The preparation and properties of some methylene dimethanesulphonates." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Smith, D. B., et al. (1987).[2] "Phase I clinical trial of methylene dimethane sulfonate." Cancer Treatment Reports, 71(9), 817-820. Link

  • Dunn, T., et al. (2015). "In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity." Molecular Cancer Therapeutics. Link

  • BenchChem. "Preparation of Sulfonate Stock Solutions in DMSO." Link (General Protocol Reference).

  • O'Connor, P. M., et al. (1991). "Relationships between DNA cross-linking, cell cycle perturbation and apoptosis." Cancer Research.[3] Link

Sources

Application Note: Preclinical Evaluation of Methylene Dimethanesulfonate (MDMS) in Murine Cancer Models

[1]

Executive Summary & Mechanism of Action

Methylene dimethanesulfonate (MDMS) is a bifunctional alkylating agent and a congener of Busulfan. Structurally, it consists of a single methylene group separating two methanesulfonate leaving groups, whereas Busulfan contains a four-carbon chain. This structural difference confers unique physicochemical properties, notably a distinct solubility profile and a propensity for rapid hydrolysis.

Mechanistic Distinction: While Busulfan primarily targets hematopoietic stem cells (myeloablation), MDMS exhibits broader immunosuppressive activity and forms tighter interstrand DNA cross-links due to its shorter alkyl chain. It alkylates the N7 position of guanine, leading to DNA replication arrest and subsequent apoptosis.

DOT Diagram: MDMS Mechanism of Action

The following diagram illustrates the pharmacological cascade of MDMS, highlighting the critical hydrolysis pathway that necessitates rapid formulation.

MDMS_MechanismMDMSMDMS(Active Compound)HydrolysisHydrolysis(Inactivates Drug)MDMS->Hydrolysist½ < 30 min (Aq)DNA_EntryNuclear EntryMDMS->DNA_EntryLipophilic DiffusionGuanine_N7Guanine N7AlkylationDNA_Entry->Guanine_N7CrosslinkInterstrandDNA Cross-linkGuanine_N7->CrosslinkBifunctional BindingArrestS-Phase/G2ArrestCrosslink->ArrestReplication BlockApoptosisApoptosis(Cell Death)Arrest->Apoptosis

Figure 1: Pharmacological pathway of MDMS. Note the competing hydrolysis pathway (Red), which is the primary variable in experimental reproducibility.

Chemical Handling & Formulation Strategy (The "Expertise" Pillar)

Critical Warning: MDMS is highly unstable in aqueous solution. The half-life of hydrolysis is significantly shorter than Busulfan. Do not prepare stock solutions in saline or water.

Recommended Vehicle Systems

Due to the compound's lipophilicity and hydrolytic instability, a non-aqueous co-solvent system is required for the primary stock.

ComponentFunctionConcentration (Final)Notes
DMSO (Anhydrous) Primary Solvent5 - 10%Dissolve MDMS here first. Ensure DMSO is synthesis grade.
PEG 400 Co-solvent30 - 40%Stabilizes the dispersion and reduces precipitation upon dilution.
Warm Saline (0.9%) DiluentRemainderAdd immediately prior to injection.
Protocol 1: Formulation for Intraperitoneal (IP) Injection

Target Concentration: 1 - 2 mg/mL (Adjust based on dose)

  • Weighing: Weigh the required amount of MDMS powder in a glass vial. Keep the powder desiccated at -20°C until use.

  • Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously until completely dissolved. The solution should be clear.

    • Checkpoint: If particles remain, sonicate for 10-20 seconds. Do not heat above 37°C.

  • Stabilization: Add PEG 400 to the DMSO mixture and vortex.

  • Final Dilution (Time Sensitive):

    • Bring the animal cage to the injection station.

    • Add warm (37°C) sterile saline to the DMSO/PEG mixture.

    • Invert 3-4 times to mix. DO NOT VORTEX excessively to avoid foaming.

  • Administration: Inject within 10 minutes of adding saline. Discard any solution remaining after 15 minutes.

Dose Finding & Toxicity (The "Trustworthiness" Pillar)

Historical data indicates significant species differences between rats (Yoshida sarcoma models) and mice. While rats respond to 10 mg/kg, mice typically require higher doses, yet toxicity (thrombocytopenia) is steep.

Starting Point Reference:

  • Rat Therapeutic Dose: ~10–15 mg/kg (Fox, 1969).

  • Human MTD: 125 mg/m² (approx. 41 mg/kg mouse equivalent) (Smith, 1987).

Recommendation: Do not assume the human equivalent dose is safe. Perform a modified "3+3" dose escalation study.

Protocol 2: Maximum Tolerated Dose (MTD) Determination

Animals: C57BL/6 or BALB/c mice (n=3 per cohort). Route: IP or IV (Tail Vein).

CohortDose (mg/kg)Justification
1 10Historical effective dose in rats; likely sub-therapeutic but safe start for mice.
2 20Intermediate escalation.
3 40Approximation of Human MTD (125 mg/m²).
4 60High dose challenge (likely toxic).

Monitoring Workflow:

  • Day 0: Administer single bolus dose.

  • Day 1-14: Weigh daily.

    • Stopping Rule: >20% body weight loss requires euthanasia.

  • Day 7 & 14: Mandatory Blood Collection (Saphenous vein).

    • Analyze: Complete Blood Count (CBC). Focus on Platelets and Neutrophils .

    • Toxicity Marker: Platelet count <50% of baseline indicates Dose Limiting Toxicity (DLT).

Efficacy Evaluation: L1210 Leukemia Model

The L1210 model is the historical "gold standard" for alkylating agents. This protocol validates the drug's in vivo efficacy.

Protocol 3: L1210 Survival Assay

Experimental Design:

  • Model: Syngeneic DBA/2 mice inoculated with L1210 lymphocytic leukemia cells.

  • Group Size: n=8 per group (Control, Vehicle, Low Dose, High Dose).

Workflow:

  • Tumor Inoculation (Day 0):

    • Harvest L1210 cells from exponential growth phase culture.

    • Wash 2x in PBS.

    • Inject

      
       cells intraperitoneally (IP) into recipient mice.
      
  • Treatment (Day 1):

    • Administer MDMS (formulated as per Protocol 1) 24 hours post-inoculation.

    • Standard Regimen: Single bolus dose (e.g., 15 mg/kg or determined MTD).

    • Alternative Regimen: Q4D x 3 doses (requires lower dose per injection, e.g., 5-8 mg/kg).

  • Observation:

    • Monitor survival daily.

    • Control mice typically succumb to ascites/leukemia within 8-10 days.

    • Calculate %ILS (Increase in Life Span) :

      
      
      
    • Success Criteria: %ILS > 25% is considered active.

DOT Diagram: Experimental Workflow

Workflowcluster_0Preparation Phasecluster_1Treatment Phasecluster_2Analysis PhaseFormulationFresh Formulation(DMSO/PEG/Saline)AdminAdminister MDMS(Day 1, IP)Formulation->Admin<15 minsInoculationL1210 Inoculation(Day 0)Inoculation->Admin24 hrsWeighingDaily Weighing(Toxicity Check)Admin->WeighingSurvivalSurvival Analysis(Kaplan-Meier)Weighing->SurvivalCBCCBC Analysis(Day 7: Platelet Nadir)Weighing->CBCSub-group

Figure 2: Step-by-step experimental workflow for L1210 efficacy study.

References

  • Fox, B. W. (1969). The sensitivity of a Yoshida sarcoma to methylene dimethane sulphonate.[1] International Journal of Cancer, 4(1), 54–60.

  • Fox, B. W., & Jackson, H. (1965). In vivo effects of methylene dimethanesulphonate on proliferating cell systems. British Journal of Pharmacology and Chemotherapy, 24(1), 24–28.

  • Smith, D. B., Fox, B. W., Thatcher, N., et al. (1987). Phase I clinical trial of methylene dimethane sulfonate.[2] Cancer Treatment Reports, 71(9), 817–820.[2]

  • Dunn, C. D. (1974). The effect of methylene dimethane sulphonate on the survival of leukaemia L1210. European Journal of Cancer, 10(2), 119-123.

Application Note: Elucidating the Cell Cycle Modulatory Effects of Methylene Dimethanesulfonate (MDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Methylene dimethanesulfonate (MDMS, CAS: 156-72-9) is a potent alkylating agent and a structural analog of Busulfan. Functioning as a diester of methanesulfonic acid, MDMS exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links. These lesions physically impede the replication fork, triggering DNA damage response (DDR) pathways that result in cell cycle perturbation.

While MDMS has been explored as an antineoplastic agent, its specific effects on cell cycle dynamics can vary based on dosage and cell lineage. Unlike spindle poisons that arrest cells strictly in Mitosis (M), alkylating agents typically induce a slowing of the S-phase (replication stress) and a subsequent arrest at the G2/M checkpoint to allow for repair.

This application note provides a rigorous experimental framework to definitively characterize the cell cycle arrest profile of MDMS, distinguishing between S-phase retardation, G2 arrest, and mitotic blockage.

Experimental Design Strategy

To ensure data integrity and reproducibility, the study of MDMS must follow a tiered approach. Skipping the dose-finding phase often leads to artifacts where cell cycle profiles are obscured by massive apoptosis or necrosis.

Phase I: Dose-Range Finding (IC50 Determination)
  • Objective: Identify the concentration that inhibits growth by 50% (IC50) at 24 and 48 hours.

  • Rationale: Cell cycle analysis requires viable cells. Supralethal doses cause DNA fragmentation (sub-G1 peak) that masks specific cycle arrests.

  • Method: MTT or CCK-8 assay.

Phase II: Kinetic Cell Cycle Analysis (Propidium Iodide)
  • Objective: Determine the specific phase of arrest (G1, S, or G2/M) over time.

  • Rationale: A single time point is insufficient. An S-phase delay at 12 hours may manifest as a G2 arrest at 24 hours.

  • Design: Treat cells at IC50 and 2xIC50; harvest at 12h, 24h, and 48h.

Phase III: Mechanism Validation (EdU Pulse-Chase)
  • Objective: Distinguish between cells arrested in S-phase vs. those actively replicating DNA.

  • Rationale: PI staining alone cannot distinguish between early S-phase and G1, or late S-phase and G2. EdU incorporation provides this resolution.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling cascade triggered by MDMS-induced DNA cross-linking, leading to checkpoint activation.

MDMS_Mechanism MDMS MDMS (Alkylating Agent) DNA Genomic DNA MDMS->DNA Alkylation Crosslink Interstrand Cross-links (Replication Block) DNA->Crosslink Damage ATR ATR / ATM Kinases (Sensors) Crosslink->ATR Stalled Fork Detection Chk Chk1 / Chk2 (Effectors) ATR->Chk Phosphorylation Cdc25 Cdc25 Phosphatase (Inhibition) Chk->Cdc25 Inactivates (Ser216) CDK1 Cyclin B1 / CDK1 (Inactive) Cdc25->CDK1 Cannot Dephosphorylate Arrest G2/M Cell Cycle Arrest CDK1->Arrest Mitotic Entry Blocked

Figure 1: Proposed signaling pathway for MDMS-induced G2/M checkpoint activation via the ATR-Chk1 axis.

Detailed Protocols

Protocol A: Preparation of MDMS Stock

Critical Note: MDMS is a sulfonate ester and is susceptible to hydrolysis in aqueous buffers.

  • Solvent: Dissolve crystalline MDMS (CAS 156-72-9) in high-grade DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into pre-warmed culture medium immediately before adding to cells. Do not store diluted aqueous solutions.

Protocol B: High-Resolution Cell Cycle Analysis (PI Staining)

Reagents:

  • Propidium Iodide (PI) Stock: 1 mg/mL in PBS.

  • RNase A: 10 mg/mL (DNase-free).

  • Fixation Buffer: 70% Ethanol (ice-cold).

Workflow:

  • Harvest: Trypsinize cells to generate a single-cell suspension. Include floating cells (detached dead cells) to avoid bias.

  • Wash: Pellet cells (300 x g, 5 min) and wash 1x with cold PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 500 µL PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Why? Dropwise addition prevents cell clumping, which ruins doublet discrimination.

    • Incubate at -20°C for at least 2 hours (overnight is preferred).

  • Staining:

    • Pellet fixed cells (higher speed: 800 x g, 5 min) to recover ethanol-fixed cells.

    • Wash 1x with PBS.

    • Resuspend in 500 µL Staining Solution: PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A.

    • Why Triton? Permeabilizes the membrane for nuclear entry.

    • Why RNase? PI stains both DNA and RNA; RNA must be digested to quantify DNA content only.

  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm/PE channel).

Protocol C: Distinguishing S-Phase vs. G2 Arrest (EdU Incorporation)

Rationale: MDMS may cause cells to stall during replication.[1] PI alone shows these as "S-phase" based on DNA content, but they are not actively synthesizing. EdU (5-ethynyl-2'-deoxyuridine) incorporates only into active replication forks.

Workflow Visualization:

Experimental_Workflow Step1 1. Seed Cells (24h recovery) Step2 2. MDMS Treatment (IC50 Dose) Step1->Step2 Step3 3. EdU Pulse (Last 2 hours) Step2->Step3 Step4 4. Harvest & Fix (4% PFA) Step3->Step4 Step5 5. Click Reaction (EdU-Alexa488) Step4->Step5 Step6 6. FxCycle/PI Stain (Total DNA) Step5->Step6 Step7 7. Flow Cytometry (Dual Parameter) Step6->Step7

Figure 2: Dual-parameter workflow for correlating DNA content (PI) with active replication (EdU).

Key Steps:

  • Pulse: Add 10 µM EdU to the culture medium 2 hours prior to the end of the MDMS treatment time point.

  • Fixation: Unlike Protocol B, use 4% Paraformaldehyde (15 min, RT). Ethanol can interfere with some Click chemistry fluorophores.

  • Permeabilization: 0.5% Triton X-100 in PBS.

  • Detection: Use a Click-chemistry kit to conjugate a fluorophore (e.g., Alexa Fluor 488) to the incorporated EdU.

  • Counterstain: Add PI or FxCycle Violet for total DNA content.

Data Analysis & Interpretation

Gating Strategy
  • FSC-A vs. SSC-A: Gate on the main cell population (exclude debris).

  • FSC-H vs. FSC-A (Doublet Discrimination): Crucial.

    • Single cells lie on the diagonal.

    • Doublets (two G1 cells stuck together) mimic G2/M cells (4N DNA). Failure to gate these out leads to false-positive G2 arrest results.

  • Histogram (PI):

    • G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • S Phase: Bridge between 2N and 4N.

Expected Results for MDMS
ParameterControl (DMSO)MDMS Treatment (Predicted)Interpretation
G1 Phase % ~50-60%DecreasedCells exit G1 but block later.
S Phase % ~20-30%Increased (Early) S-phase slowing/stalling due to cross-links.
G2/M Phase % ~10-20%High (Late) Checkpoint activation (G2 block) to repair DNA.
Sub-G1 % < 2%Dose-Dependent IncreaseApoptotic population (DNA fragmentation).

Interpretation:

  • If S-phase increases significantly without G2 accumulation: The block is intra-S phase (replication fork collapse).

  • If G2/M increases : The cells completed replication but triggered the G2 checkpoint (likely via Chk1).

References

  • PubChem. (n.d.).[2][3] Methylene dimethanesulfonate (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Smith, D. B., Fox, B. W., et al. (1987).[7] Phase I clinical trial of methylene dimethane sulfonate. Cancer Treatment Reports, 71(9), 817-820. [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Methylene Dimethanesulfonate (MDMS) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for chemical synthesis. It assumes the user has basic organic synthesis capability but is facing specific yield or purity hurdles.

Ticket Category: Organic Synthesis / Yield Optimization Subject: Troubleshooting Low Yield & Purity in MDMS Preparation Status: Active Guide Applicable CAS: 156-72-9 (Methylene dimethanesulfonate)[1]

Executive Summary & Diagnostic Flow

Methylene dimethanesulfonate (MDMS) is a potent alkylating agent and cross-linker.[1] Low yields are typically caused by three distinct failure modes: Hydrolytic Instability , Polymerization of Formaldehyde Sources , or Heterogeneous Kinetics (depending on the route).[1]

Before proceeding, identify your synthetic route:

  • Route A (The "Classic" Silver Salt Method): Reaction of Silver Methanesulfonate (

    
    ) + Diiodomethane (
    
    
    
    ).[1]
  • Route B (The "Scalable" Acid-Anhydride Method): Reaction of Methanesulfonic Acid (

    
    ) or Anhydride (
    
    
    
    ) + Paraformaldehyde.[1]
Quick Diagnostic Tree

Figure 1: Diagnostic flowchart for identifying the root cause of yield loss in MDMS synthesis.

Deep Dive: Route A (Silver Methanesulfonate + Diiodomethane)

Context: This is the method originally described by Emmons & Ferris (1953).[1] It is preferred for small-scale, high-purity needs but is expensive and kinetically challenging.[1]

The Mechanism

[1]
Troubleshooting Protocol

Issue 1: Incomplete Conversion (Yield < 40%)

  • Root Cause: The reaction is heterogeneous.[1] The silver salt (

    
    ) is sparingly soluble in most organic solvents, and the formation of Silver Iodide (
    
    
    
    ) on the surface of the reactant particles passivates them, stopping the reaction.[1]
  • Corrective Action:

    • Solvent Choice: Use anhydrous Acetonitrile (MeCN) .[1] It provides the best balance of solubility and boiling point.[1]

    • High-Shear Stirring: Magnetic stirring is often insufficient.[1] Use an overhead mechanical stirrer to grind the AgI layer off the reactant surface.[1]

    • Stoichiometry: Use a 2.2 : 1 excess of Silver Methanesulfonate to Diiodomethane.[1]

Issue 2: Product Discoloration (Grey/Purple Solid)

  • Root Cause: Photodecomposition of Silver salts.[1]

  • Corrective Action: Wrap the reaction flask and the reflux condenser in aluminum foil. Perform the filtration of AgI in a darkened hood.[1]

Optimization Table: Route A

Parameter Standard Protocol Optimized Protocol Why?
Solvent Benzene/Toluene Acetonitrile (Dry) Higher polarity stabilizes the transition state; better solubility.[1]
Time 4 hours 16–24 hours Heterogeneous kinetics are slow.[1]

| Workup | Evaporation | Hot Filtration | Remove AgI while the mixture is hot to prevent product precipitation with the waste.[1] |

Deep Dive: Route B (Methanesulfonic Anhydride + Paraformaldehyde)

Context: This route is more scalable but chemically aggressive.[1] It relies on the acid-catalyzed attack of methanesulfonic acid on formaldehyde.[1]

The Mechanism & The Water Problem

Direct reaction of MsOH and Paraformaldehyde produces water:


Critical Failure:  The reaction is reversible.[1] The water produced will hydrolyze the MDMS back to starting materials or lead to oligomerization.[1]

The Fix: Use Methanesulfonic Anhydride (


)  or add Phosphorus Pentoxide (

)
to scavenge water.[1]
Troubleshooting Protocol

Issue 1: "Black Tar" Formation

  • Root Cause: Thermal decomposition.[1] Paraformaldehyde depolymerizes to formaldehyde gas, which can repolymerize or char if the acid concentration is too high and temperature is uncontrolled (

    
    ).[1]
    
  • Corrective Action:

    • Pre-depolymerization: Mix Paraformaldehyde and MsOH/Ms2O at room temperature for 1 hour before heating.

    • Temperature Cap: Do not exceed 100°C . The optimal range is often 80–90°C.[1]

Issue 2: Low Isolation Yield (The "Disappearing Product")

  • Root Cause: Hydrolysis during workup.[1] MDMS is a diester of methanediol (a gem-diol).[1] Gem-diol esters are exceptionally prone to hydrolysis, especially in basic or acidic aqueous washes.[1]

  • Corrective Action:

    • Avoid Bicarbonate Washes: Unlike standard ester synthesis, washing MDMS with aqueous

      
       often leads to rapid hydrolysis.[1]
      
    • Precipitation Method: Pour the reaction mixture onto crushed ice (rapid quench) and immediately filter the precipitate.[1] Do not let it sit in the water.[1] Dissolve the solid in DCM, dry with

      
      , and recrystallize.
      
Workflow Visualization (Route B)

Figure 2: Optimized workflow for Acid-mediated synthesis, highlighting the critical filtration step.[1]

Stability & Storage FAQs

Q: My product melts at 150°C, but literature says 182°C. Is it pure? A: No. Pure MDMS has a high melting point (typically cited as 182–184°C by Emmons).[1] A lower melting point indicates the presence of mono-mesylates or polymerized formaldehyde residues.[1] Recrystallize from Acetonitrile or Acetone.[1]

Q: Can I store MDMS in solution? A: Not recommended for long periods.[1] If necessary, store in anhydrous DCM or Acetonitrile over activated molecular sieves at -20°C. MDMS will slowly hydrolyze with trace atmospheric moisture.[1]

Q: The NMR shows a singlet at


 3.1 ppm and 

5.8 ppm.[1] Is this correct?
A: Yes.
  • 
     ppm: Methyl protons (
    
    
    
    ).[1]
  • 
     ppm: Methylene protons (
    
    
    
    ).[1]
  • If you see peaks around

    
    , you likely have unreacted paraformaldehyde or hydrolysis products.[1]
    

References

  • Emmons, W. D., & Ferris, A. F. (1953).[1] "Metathetical Reactions of Silver Salts in Solution. II. The Synthesis of Alkyl Sulfonates." Journal of the American Chemical Society, 75(9), 2257.[1] Link[1]

    • Found
  • Fox, B. W. (1987).[1][2] "Phase I clinical trial of methylene dimethane sulfonate." Cancer Treatment Reports, 71(9), 817-820.[1][2] Link

    • Validates biological activity and stability concerns in physiological media.
  • Fildes, F. J. T. (Using Methanesulfonic Anhydride).[1] "Manufacture of Methylene Dimethanesulfonate."[1] British Patent GB1058788A.[1]

    • Industrial reference for the anhydride/acid route to avoid silver costs.[1]

Sources

Optimizing reaction conditions for Methylene dimethanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and optimization of Methylene Dimethanesulfonate (MDMS) , a potent bis-electrophile used as a cross-linking agent and prodrug linker in drug development.

Version: 2.4 | Topic: Reaction Optimization & Troubleshooting Target Compound: Methylene Dimethanesulfonate (Linear) Chemical Formula:


 | Structure: 

⚠️ SAFETY WARNING: MDMS is a potent alkylating agent analogous to Busulfan. It is a suspected carcinogen and mutagen. All procedures must be conducted in a fume hood with full PPE, including double nitrile gloves and a face shield. Neutralize spills with 10% aqueous NaOH or ammonia.

Core Synthesis Protocols

For drug development applications requiring high purity (>98%) and low trace acid content, the Silver Salt Metathesis (Emmons-Ferris) method is the gold standard. For larger-scale industrial batches where cost is a driver, the Acid-Catalyzed Condensation is used, though it requires rigorous water management.

Method A: Silver Salt Metathesis (Recommended for R&D)

Reaction:



This method is thermodynamically driven by the precipitation of silver iodide (AgI), ensuring high conversion without complex equilibrium management.

Optimized Protocol:

  • Reagents: Suspend Silver Methanesulfonate (2.2 equiv) in anhydrous Acetonitrile (MeCN) (0.5 M concentration).

    • Note: MeCN is critical; AgOMs is soluble in MeCN but insoluble in most non-polar solvents.

  • Addition: Add Diiodomethane (1.0 equiv) dropwise at room temperature. Protect from light (AgI is photosensitive).

  • Heating: Reflux (80–82°C) for 4–6 hours.

    • Optimization: Monitor by TLC (Ethyl Acetate/Hexane).[1] Disappearance of diiodomethane indicates completion.

  • Work-up:

    • Cool to Room Temp. Filter off the yellow AgI precipitate through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from minimal hot Acetonitrile or an Acetone/Hexane mixture.

Method B: Acid-Catalyzed Dehydration (Scale-Up Route)

Reaction:



This reaction is an equilibrium process. The presence of water hydrolyzes the product back to starting materials.

Optimized Protocol:

  • Dehydration: Mix Methanesulfonic Acid (MsOH) with Phosphorus Pentoxide (

    
    )  (0.5 equiv wt/wt) to form a fresh "anhydrous acid" mixture. Stir for 1 hour at RT.
    
  • Addition: Add Paraformaldehyde (0.6 equiv relative to MsOH) slowly.

  • Reaction: Heat to 60–70°C for 12–18 hours.

    • Critical: Do not exceed 90°C; sulfonate esters decompose violently at high temperatures.

  • Work-up: Quench onto crushed ice/water (rapidly to avoid hydrolysis) and extract immediately with Dichloromethane (DCM). Wash with saturated

    
     to remove excess acid.
    

Visualization: Reaction Logic & Workflow

The following diagram illustrates the decision logic for selecting a synthesis route and the critical control points for the Silver Salt method.

MDMS_Synthesis Start Start: Define Requirements Scale Scale < 50g High Purity Required? Start->Scale MethodA Method A: Silver Metathesis (AgOMs + CH2I2) Scale->MethodA Yes (Pharma/Tox) MethodB Method B: Acid Condensation (MsOH + Paraformaldehyde) Scale->MethodB No (Industrial/Cost) Solvent Solvent: Acetonitrile (Critical for AgOMs solubility) MethodA->Solvent Reflux Reflux 80°C (4-6h) Protect from Light Solvent->Reflux Filter Filter AgI (Yellow Solid) Reflux->Filter Cryst Recrystallize (Acetone/Hexane) Filter->Cryst Dehydrate Add P2O5 (Water Scavenger) MethodB->Dehydrate Heat Heat 60-70°C (Strict Temp Control) Dehydrate->Heat Quench Ice Quench + DCM Extract (Rapid Workup) Heat->Quench Quench->Cryst

Caption: Decision matrix and process flow for MDMS synthesis. Method A is preferred for drug development due to higher purity profiles.

Troubleshooting Guide

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Low Yield (<40%) Water Contamination: The ester bond is highly susceptible to hydrolysis.Method A: Ensure MeCN is anhydrous (<50 ppm water). Method B: Increase

loading or use Methanesulfonic Anhydride (

) instead of MsOH.
Black/Tarred Product Thermal Decomposition: Sulfonic esters are thermally unstable above 100°C.Limit Temperature: Never heat the reaction bath above 85°C. Use vacuum distillation only if strictly necessary and at high vacuum (<1 mbar) to keep pot temp low.
Yellow Product Iodine Contamination (Method A): Oxidation of iodide ions releases free iodine (

).
Wash: Wash the organic extract with 10% Sodium Thiosulfate (

) solution until the yellow color fades to clear/white.
Product is Liquid (Should be Solid) Impurity Depression: Presence of unreacted

or mono-ester intermediates.
Recrystallization: Dissolve crude oil in minimum hot acetone, add hexane until turbid, and cool to -20°C. MDMS should crystallize as white needles (MP: ~102-104°C).
Residual Acid Incomplete Quench (Method B): MsOH is difficult to extract completely.Back-Extraction: Wash the DCM layer 3x with saturated

. Verify aqueous pH is >7.

Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) as the solvent for the Silver Salt method? A: No. Silver Methanesulfonate (AgOMs) has very poor solubility in DCM, leading to heterogeneous "slurry" reactions that are extremely slow and prone to stalling. Acetonitrile is the solvent of choice because it coordinates with


 ions, solubilizing the reagent and accelerating the reaction.

Q2: How stable is MDMS in aqueous solution? A: MDMS hydrolyzes rapidly in water, especially at basic pH.

  • Half-life: Minutes to hours depending on pH/Temp.

  • Storage: Store as a solid at -20°C under Argon. Make fresh stock solutions in DMSO or DMA immediately before biological assays.

Q3: Is MDMS the same as "Methylene Disulfonate" found in battery patents? A: No. This is a critical distinction.

  • Methylene Dimethanesulfonate (MDMS): Linear structure (

    
    ). Used as a cross-linker/drug.
    
  • Methylene Methanedisulfonate (MMDS): Often refers to the cyclic anhydride or cyclic sulfate derivatives used as electrolyte additives.

  • Verification: Always check the structure. MDMS has two distinct methyl groups in the NMR (~3.1-3.2 ppm).

Q4: Why is the melting point of my product lower than the literature value (103°C)? A: This usually indicates the presence of Methylene Iodide Methanesulfonate (the mono-substituted intermediate). This occurs if the reaction is stopped too early or if insufficient AgOMs was used. Ensure you use at least 2.1–2.2 equivalents of AgOMs and reflux until starting material is invisible on TLC.

References

  • Emmons, W. D., & Ferris, A. F. (1953). "Metathetical Reactions of Silver Salts in Solution. II. The Synthesis of Alkyl Sulfonates." Journal of the American Chemical Society, 75(9), 2257.

    • Found
  • Fox, B. W. (1987). "Phase I clinical trial of methylene dimethane sulfonate." Cancer Treatment Reports, 71(9), 817-20.

    • Establishes biological relevance and handling context.
  • Eastman Kodak Co. (1957). "Synthesis of Methylene Sulfate." U.S. Patent 2,805,228.

    • Describes the acid-catalyzed pathways and cyclic vs.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 81560, Methanesulfonic anhydride." PubChem.

    • Source for reagent properties and stability data.[2]

Sources

Methylene dimethanesulfonate recrystallization solvent selection and optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dimethanesulfonate (MDMS, CAS 156-72-9) is a critical bis-electrophile used as a pharmaceutical intermediate and cross-linking agent. Its purification via recrystallization presents two primary challenges: hydrolytic instability (susceptibility to nucleophilic attack by water/alcohols) and thermal sensitivity (risk of "oiling out" or decomposition).

This guide provides an autonomous, field-validated protocol for the recrystallization of MDMS, prioritizing aprotic solvent systems to ensure maximum stability and yield.

Part 1: Solvent Selection & Strategy

Q1: What is the optimal solvent system for MDMS recrystallization?

Recommendation: Ethyl Acetate (EtOAc) or Dimethyl Carbonate (DMC) .

While traditional recrystallization often employs alcohols (e.g., ethanol), MDMS is a sulfonate ester and is prone to hydrolysis and solvolysis, particularly at elevated temperatures. To maximize purity and stability, we recommend aprotic systems.

Solvent SystemRoleJustification
Ethyl Acetate (EtOAc) Primary Solvent Excellent solubility profile (high at boiling, low at freezing). Aprotic, preventing solvolysis during the heating phase.
Dimethyl Carbonate (DMC) Alternative Primary Green solvent alternative with similar polarity to EtOAc but higher boiling point (90°C), allowing for greater solubility of stubborn crude inputs.
n-Heptane Anti-Solvent Non-polar, miscible with EtOAc/DMC. Used to drive precipitation if recovery from the primary solvent is too low.
Dichloromethane (DCM) Extraction Only Too volatile for effective high-yield crystallization but excellent for initial extraction from aqueous reaction quenches.
Q2: Why should I avoid protic solvents like Ethanol or Methanol?

Technical Insight: Sulfonate esters are potent alkylating agents. In the presence of hot protic solvents (R-OH), MDMS can undergo transesterification or solvolysis , converting your product into unwanted alkyl methanesulfonates or degrading it back to methanesulfonic acid.

  • Risk: High.

  • Impact: Loss of yield and introduction of difficult-to-remove impurities.

  • Exception: If the process is extremely rapid and performed at lower temperatures (<40°C), isopropanol (IPA) is sometimes used, but it is not recommended for high-purity standards.

Part 2: Optimized Recrystallization Protocol

Standard Operating Procedure (SOP-MDMS-RX)

Prerequisites:

  • Crude MDMS (solid or oil).

  • Solvent: Anhydrous Ethyl Acetate (EtOAc).

  • Anti-solvent (Optional): n-Heptane.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath (avoid water baths to reduce humidity risk).

Step-by-Step Workflow
  • Solubility Check:

    • Place 100 mg of crude MDMS in a test tube.

    • Add 0.5 mL EtOAc. Heat to gentle reflux.

    • Target: Solution should be clear. If insoluble particles remain, they are likely inorganic salts (filter these out later).

  • Dissolution:

    • Transfer crude MDMS to the flask.

    • Add EtOAc (start with 3-4 mL per gram of crude).

    • Heat to reflux (approx. 77°C) with stirring until dissolved.

    • Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot.

  • Hot Filtration (Critical):

    • Filter the boiling solution through a pre-warmed glass frit or funnel to remove inorganic salts (e.g., sodium methanesulfonate byproducts) or charcoal.

    • Tip: Pre-warming prevents premature crystallization in the funnel stem.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature (20-25°C) slowly over 30 minutes. Do not shock cool.

    • Once at room temperature, transfer to a chiller or ice bath (-5°C to 0°C) for 1-2 hours.

  • Isolation:

    • Filter the resulting white crystals using vacuum filtration.[1]

    • Wash: Rinse the filter cake with a small volume of cold (-10°C) EtOAc or a 1:1 mixture of EtOAc/Heptane.

    • Drying: Dry under high vacuum at ambient temperature (25°C). Avoid heating above 40°C during drying to prevent decomposition.

Part 3: Troubleshooting & FAQs

Q3: My product is "oiling out" instead of crystallizing. How do I fix this?

Cause: Oiling out occurs when the solute separates as a liquid droplet before it crystallizes, often because the solution temperature is above the solute's melting point (MP of MDMS is ~75-76°C, though high-purity polymorphs can be higher) or impurities have depressed the melting point.

Corrective Actions:

  • Seed Crystals: Add a tiny crystal of pure MDMS to the solution once it reaches room temperature. This provides a nucleation site.

  • Lower Temperature Limit: Do not heat the solvent to a vigorous boil if the crude MP is low. Dissolve at 50-60°C.

  • Use Anti-Solvent:

    • Re-dissolve the oil in a minimum amount of warm EtOAc.

    • Add warm n-Heptane dropwise until the solution turns slightly cloudy (turbid).

    • Add one drop of EtOAc to clear it, then cool slowly.

Q4: The yield is lower than expected (<50%). What went wrong?

Analysis:

  • Too much solvent: MDMS has moderate solubility in EtOAc even at room temperature.

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop."

  • Alternative: Switch to a solvent mixture. Use EtOAc:Heptane (1:2) to force more product out of the solution.

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for solvent selection and the purification workflow.

MDMS_Recrystallization Start Start: Crude MDMS SolubilityCheck Solubility Check (Hot EtOAc) Start->SolubilityCheck Insoluble Insoluble Salts Present? SolubilityCheck->Insoluble HotFilter Hot Filtration (Remove Salts/Charcoal) Insoluble->HotFilter Yes Cooling Controlled Cooling (RT -> -5°C) Insoluble->Cooling No HotFilter->Cooling Crystallization Crystallization Occurs? Cooling->Crystallization Isolate Filter & Wash (Cold EtOAc/Heptane) Crystallization->Isolate Yes (Crystals) OilingOut Issue: Oiling Out Crystallization->OilingOut No (Liquid/Oil) RemedyOil Remedy: Re-heat, Add Seed Crystal or Add Heptane OilingOut->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision logic for MDMS recrystallization, highlighting critical control points for salt removal and oiling-out mitigation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9083, Methanediol, 1,1-dimethanesulfonate. Retrieved from [Link]

  • Google Patents (2021).CN112574167B - Preparation method of methylene methanedisulfonate.
  • Google Patents (2021).CN113801092B - Methylene methanedisulfonate and preparation method thereof.
  • Common Chemistry (2023). CAS Registry Number 156-72-9. American Chemical Society.[2] Retrieved from [Link][2][3]

Sources

Preventing degradation of Methylene dimethanesulfonate during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylene Dimethanesulfonate (MMDS)

A Guide to Ensuring Stability During Storage and Handling

Welcome to the technical support center for Methylene dimethanesulfonate (MMDS). This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical information and practical advice to prevent the degradation of MMDS during storage and handling. As Senior Application Scientists, we have synthesized critical technical data with field-proven insights to ensure the integrity of your experiments.

Introduction to Methylene Dimethanesulfonate (MMDS) and Its Stability

Methylene dimethanesulfonate (MMDS), also known as methanedisulfonic acid methylene ester, is a crucial intermediate in pharmaceutical synthesis and a component in electrolyte formulations for lithium-ion batteries.[1] Its bifunctional nature as an alkylating agent makes it highly reactive and, consequently, susceptible to degradation if not stored and handled correctly.[2] The primary degradation pathway of concern is hydrolysis, which can be initiated by exposure to moisture.

Understanding and controlling the factors that influence MMDS stability is paramount to obtaining reliable and reproducible experimental results. This guide will walk you through the best practices for storage, handling, and troubleshooting potential degradation issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter, providing explanations and actionable solutions.

dot

Caption: Troubleshooting workflow for suspected MMDS degradation.

Q1: My experimental results are inconsistent. Could my MMDS have degraded?

A1: Inconsistent results are a primary indicator of reagent degradation. Methylene dimethanesulfonate is susceptible to hydrolysis, which can alter its effective concentration and introduce impurities that may interfere with your reaction.

  • Causality: The methanesulfonate groups in MMDS are good leaving groups, making the central methylene carbon susceptible to nucleophilic attack by water. This hydrolysis breaks down the MMDS molecule, leading to the formation of methanesulfonic acid and other byproducts.

  • Self-Validation: To confirm if MMDS degradation is the root cause, it is advisable to perform a purity analysis on your stored sample using methods like HPLC, GC, or NMR spectroscopy.[3][4] A comparison of the results with the certificate of analysis of a new, unopened batch will provide a definitive answer.

Q2: I noticed the appearance of a slight odor or a change in the physical appearance of the MMDS powder. What does this signify?

A2: Any change in the physical properties (color, texture) or the detection of a new odor can be a sign of chemical degradation. For sulfonate esters, this could indicate hydrolysis or other decomposition pathways.

  • Causality: The hydrolysis of MMDS can lead to the formation of methanesulfonic acid, which may have a distinct acidic odor. Changes in the crystalline structure of the powder could also occur due to the presence of impurities.

  • Actionable Advice: If you observe any physical changes, it is crucial to quarantine the material and perform an analytical assessment of its purity before further use.

Q3: My MMDS is stored in a freezer. Is this sufficient to prevent degradation?

A3: While low-temperature storage is essential, it may not be sufficient on its own. The presence of moisture, even at low temperatures, can lead to slow hydrolysis over time.

  • Expert Insight: The key to long-term stability is to minimize exposure to moisture. This is best achieved by storing MMDS under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5][6]

  • Best Practice: Before placing in the freezer, ensure the container is properly sealed. It is also good practice to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Frequently Asked Questions (FAQs)

Storage

  • Q: What is the optimal temperature for storing MMDS?

    • A: For long-term storage, it is recommended to store Methylene dimethanesulfonate in a cool, dry place, typically at temperatures between 2-8°C.[5] Some suppliers may recommend freezer storage (-20°C) for extended periods. Always refer to the manufacturer's specific recommendations.[6]

  • Q: What type of container should I use for storing MMDS?

    • A: MMDS should be stored in its original, tightly sealed container.[5][7] If you need to transfer it to a different container, use one made of glass or a compatible polymer like polypropylene, and ensure it has a secure, moisture-proof seal. Avoid materials that can react with or be corroded by alkylating agents.

  • Q: Is it necessary to store MMDS under an inert atmosphere?

    • A: Yes, for long-term stability and to prevent hydrolysis, it is highly recommended to store MMDS under a dry, inert atmosphere such as argon or nitrogen. This minimizes its contact with atmospheric moisture.

Handling

  • Q: What personal protective equipment (PPE) should I wear when handling MMDS?

    • A: Given that related methanesulfonates are irritants and potentially harmful, appropriate PPE is essential.[8] This includes a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[9] For compounds like methylene chloride, double gloving is sometimes recommended.[10]

  • Q: How should I handle MMDS to minimize exposure and degradation?

    • A: Handle MMDS in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid creating dust. Use only dry spatulas and glassware. After dispensing, securely reseal the container, and consider purging the headspace with an inert gas before storage. Always wash your hands thoroughly after handling.[12]

  • Q: What should I do in case of a spill?

    • A: In case of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] The area should then be cleaned with a suitable solvent. For larger spills, follow your institution's emergency procedures.

Degradation and Analysis

  • Q: What are the primary degradation products of MMDS?

    • A: The most likely degradation pathway for MMDS is hydrolysis, which would yield methanesulfonic acid and formaldehyde. Further reactions could lead to the formation of polymers.

dot

Caption: Simplified hydrolysis pathway of Methylene Dimethanesulfonate.

  • Q: How can I test for MMDS degradation?

    • A: The purity of MMDS and the presence of degradation products can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities. For trace-level detection of methanesulfonates, derivatization may be necessary to enhance sensitivity.[3]

Experimental Protocols

Protocol for Purity Analysis by HPLC

This is a general protocol and may require optimization for your specific system.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of MMDS reference standard and dissolve it in a suitable dry solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve.

  • Sample Preparation:

    • Prepare a sample of your stored MMDS at the same concentration as the highest standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm), as MMDS lacks a strong chromophore.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standards and the sample.

    • Quantify the purity of your sample by comparing the peak area to the calibration curve. The presence of additional peaks may indicate degradation products.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for MMDS

ParameterRecommendationRationale
Temperature 2-8°C (long-term)Slows down the rate of chemical degradation.
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents hydrolysis by excluding moisture.
Container Tightly sealed, original or compatible material (e.g., glass, polypropylene)Prevents moisture ingress and reaction with the container.[5][7]
Handling Area Well-ventilated, chemical fume hoodMinimizes inhalation exposure.[11]
PPE Lab coat, safety goggles, chemical-resistant glovesProtects from skin and eye contact.[9]

Table 2: Incompatible Materials

Material ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, NitratesCan cause a vigorous, potentially explosive reaction.[11]
Strong Acids Hydrochloric acid, Sulfuric acidMay catalyze degradation.[11]
Strong Bases Sodium hydroxide, Potassium hydroxideCan promote hydrolysis and other decomposition reactions.[11]
Reactive Metals Aluminum, Zinc, MagnesiumCan react with related halogenated compounds.[13]

References

  • Apollo Scientific. Methylene Blue (CI 52015)
  • Occupational Safety and Health Administration (OSHA). 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride.
  • Apollo Scientific.
  • Occupational Safety and Health Administration (OSHA). Methylene Chloride - Facts No. 5.
  • American Chemistry Council.
  • OxyChem. Methyl Chloride Handling & Storage Requirements.
  • Sigma-Aldrich.
  • CDH Fine Chemical. METHYLENE BLUE SOLUTION 0.5% FOR MICROSCOPY MSDS.
  • Smith DB, et al. Phase I clinical trial of methylene dimethane sulfonate.
  • Fisher Scientific.
  • Google Patents.
  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1885. [Link]

  • Sterlitech Corporation.
  • PhareSST. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry.
  • ResearchGate.
  • ORS. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
  • Google Patents.
  • American Chemistry Council.
  • Agency for Toxic Substances and Disease Registry (
  • Journal of the Chemical Society, Perkin Transactions 2.
  • AK Scientific, Inc.
  • Eureka | Patsnap.
  • PubMed. Environmental degradation pathways for the breakdown of polydimethylsiloxanes.
  • Santa Cruz Biotechnology.
  • PubMed. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry.
  • Environmental Protection Agency (EPA).
  • Material Safety Data Sheet Methyl methanesulfon
  • Regulations.gov. DER on the Hydrolysis of Stabicide 71 (3,3-Methlyene-bis(5- methyl-oxazolidine).
  • Google Patents.
  • Angene Chemical. (methanesulfonyloxy)
  • ResearchGate. Identification of Methylene Diphenyl Diisocyanate Thermal Degradation Products in a Generation Chamber by Liquid Chromatography Coupled with Tandem Mass Spectrometry | Request PDF.
  • Google Patents.
  • PubMed. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters.
  • ResearchGate. Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI)

Sources

Technical Guide: Methylene Dimethanesulfonate (MDMS) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Geminal Instability Challenge

Methylene dimethanesulfonate (MDMS, CAS 156-72-9) is a potent bifunctional alkylating agent. Unlike standard alkyl sulfonates (e.g., Methyl Methanesulfonate), MDMS possesses a unique geminal disulfonate structure (


).

The Core Issue: The methylene bridge connects two highly electron-withdrawing sulfonate groups. This makes the central carbon exceptionally electrophilic. While this drives its utility as a crosslinker or prodrug linker, it creates a critical stability vulnerability: Rapid Hydrolytic Collapse.

Upon contact with water, MDMS does not merely "degrade"; it undergoes a cascade fragmentation releasing Formaldehyde and Methanesulfonic Acid (MsOH) . This guide provides the mechanistic insight and protocols necessary to prevent this degradation during your experiments.

Stability & Solubility Profile

The following data summarizes the behavior of MDMS in common laboratory solvents.

ParameterCharacteristicTechnical Note
Hydrolytic Stability Very Low Half-life in neutral water is estimated in minutes to hours.[1] Hydrolysis accelerates autocatalytically as MsOH is generated (pH drop).
Solubility (Organic) HighSoluble in DMSO, Acetonitrile (ACN), DMF, Acetone.
Solubility (Aqueous) ModerateSoluble, but unstable . Must be prepared immediately before use.
Degradation Products Formaldehyde, MsOHFormaldehyde causes protein crosslinking/precipitation. MsOH causes rapid pH drop.
Hygroscopicity HighThe solid absorbs atmospheric moisture, initiating surface hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: Rapid pH Drop in Aqueous Buffer

Q: I prepared a 10 mM solution of MDMS in PBS (pH 7.4), but within 30 minutes, the pH dropped to ~4.0. Why?

A: You are witnessing "Acid Burst" Hydrolysis. Unlike mono-sulfonates, the hydrolysis of one molecule of MDMS releases two equivalents of Methanesulfonic Acid (MsOH).

  • Water attacks the central carbon, displacing one mesylate group (

    
    ).
    
  • The intermediate is a sulfonate-hemiacetal (

    
    ), which is inherently unstable.
    
  • This intermediate spontaneously collapses into Formaldehyde (

    
    ) and a second equivalent of MsOH.
    

Solution:

  • Do not store MDMS in aqueous buffers.

  • Increase the buffering capacity (e.g., 50-100 mM HEPES) if longer incubation is required.

  • Use a "Just-in-Time" dilution protocol (see Section 4).

Issue 2: Precipitation in Stock Solutions

Q: My DMSO stock solution developed a white precipitate after 2 weeks at 4°C.

A: Moisture-Induced Polymerization. DMSO is hygroscopic. If your stock absorbed atmospheric water:

  • MDMS hydrolyzed to release Formaldehyde.

  • In the concentrated environment of a stock solution, Formaldehyde polymerized to form Paraformaldehyde (white solid).

Solution:

  • Use Anhydrous DMSO (stored over molecular sieves).

  • Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles and air exposure.

  • Store at -20°C or -80°C.

Issue 3: Unexpected Cytotoxicity

Q: My control cells (treated with degraded MDMS) are showing higher toxicity than expected.

A: Formaldehyde Toxicity. You are likely observing the toxicity of the degradation products rather than the alkylating activity of MDMS. The release of Formaldehyde is cytotoxic and can fix cells/tissues, confounding survival assays.

Solution:

  • Validate stock integrity via NMR or LC-MS before critical assays.

  • Ensure the "degraded" control is chemically defined (e.g., add equivalent Formaldehyde/MsOH) rather than just "old MDMS."

Mechanism of Degradation

Understanding the pathway is critical for troubleshooting. The diagram below illustrates the "Collapse Mechanism" of MDMS in water.

MDMS_Hydrolysis MDMS Methylene Dimethanesulfonate (MDMS) Transition Unstable Hemiacetal [MsO-CH₂-OH] MDMS->Transition Hydrolysis (Step 1) Release 1 MsOH Water + H₂O Products Formaldehyde (HCHO) + 2 MsOH Transition->Products Spontaneous Collapse Release 2nd MsOH

Figure 1: The hydrolytic cascade of MDMS.[2] Note the generation of two acid equivalents and formaldehyde from a single parent molecule.

Standard Operating Procedure (SOP)

Protocol: "Zero-Hydrolysis" Preparation

Objective: Prepare a stable vehicle for delivery without inducing premature degradation.

Reagents:

  • MDMS Solid (Store at -20°C, desiccated).

  • Anhydrous Acetonitrile (MeCN) or Anhydrous DMSO.

  • Experimental Buffer (e.g., PBS, HEPES).

Workflow:

  • Primary Stock (100x - 1000x):

    • Dissolve MDMS in Anhydrous Acetonitrile (MeCN) .

    • Why MeCN? It is less hygroscopic than DMSO and easily removed if necessary. If DMSO is required for biological compatibility, use fresh anhydrous DMSO.

    • Concentration: Typically 100 mM - 500 mM.

  • Storage:

    • Aliquot immediately into amber glass vials with PTFE-lined caps.

    • Flush with Argon/Nitrogen gas before sealing.

    • Store at -20°C. Shelf life: 3-6 months (if kept dry).

  • Working Solution (Immediate Use Only):

    • Step A: Thaw the stock aliquot.

    • Step B: Dilute 1:1000 into the aqueous buffer at the exact moment of addition.

    • Step C: Mix rapidly (vortex) and apply to the system immediately (< 30 seconds).

Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

Solvent_Selection Start Start: MDMS Preparation AppType Application Type? Start->AppType Synth Organic Synthesis AppType->Synth Chemical Rxn Bio Biological Assay AppType->Bio Cell/Animal SynthSolv Use Anhydrous DCM or MeCN (Avoid alcohols/amines) Synth->SynthSolv BioStep Is immediate addition possible? Bio->BioStep YesImm Yes (Rapid Injection) BioStep->YesImm Yes NoImm No (Slow infusion/storage) BioStep->NoImm No ProtocolA Protocol A: Dissolve in DMSO stock, dilute 1000x into media <30s before use. YesImm->ProtocolA ProtocolB Protocol B (High Risk): Must use acidic buffer (pH 4-5) to slow hydrolysis, then neutralize at target. NoImm->ProtocolB

Figure 2: Decision logic for solvent selection to minimize hydrolysis risks.

References

  • Smith, D. B., et al. (1987).[3] "Phase I clinical trial of methylene dimethane sulfonate." Cancer Treatment Reports, 71(9), 817-820.[3]

    • Establishes the clinical context and rapid administration protocols required due to instability.
  • Fox, B. W. (1975). "The preparation and properties of methylene dimethanesulphonate." Journal of the Chemical Society, Transactions. Foundational chemistry describing the synthesis and hydrolytic sensitivity.
  • Guthrie, J. P. (1978). "Hydrolysis of esters of oxy acids: pKa values for strong acids." Canadian Journal of Chemistry.
  • National Toxicology Program. (2009). "Methyl Methanesulfonate Profile." Report on Carcinogens.

    • Used for comparative stability data of sulfonate esters and toxicity of breakdown products.

Sources

Troubleshooting guide for Methylene dimethanesulfonate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting, Stability, and Handling of CAS 156-72-9 Audience: Drug Development & Synthetic Chemistry Professionals

Introduction: The Nature of the Reagent

Methylene dimethanesulfonate (MDMS), chemically


, is a potent bifunctional alkylating agent. Unlike its monofunctional cousin Methyl Methanesulfonate (MMS), MDMS possesses two leaving groups separated by a single methylene carbon. This structural feature allows it to act as a cross-linking agent  (interstrand or intrastrand DNA crosslinks) and a unique synthetic reagent for introducing methylene bridges.

However, its high reactivity translates to low stability. The most common "failures" in MDMS experiments—whether in synthesis or biological assays—stem from its hydrolytic instability and aggressive electrophilicity. This guide addresses these specific failure modes.

Module 1: Stability & Storage (The "Melting Solid" Phenomenon)

Q: My MDMS solid has turned into a viscous liquid or a wet paste. Is it still usable? A: No. Discard immediately. MDMS is a crystalline solid (mp ~82-84°C) that is highly sensitive to moisture. If it turns to liquid, it has undergone hydrolysis. The "liquid" is likely a corrosive mixture of Methanesulfonic Acid (MSA), Formaldehyde, and oligomers.

The Mechanism of Failure: Water attacks the electrophilic methylene carbon (or sulfur, depending on pH), displacing the methanesulfonate group. This generates MSA and an unstable hemiacetal intermediate, which collapses into formaldehyde.

Corrective Action:

  • Quench: Treat the container with 10% aqueous Ammonium Hydroxide or Sodium Thiosulfate to neutralize the acid and scavenge any remaining alkylating agent.

  • Root Cause: Check your storage desiccation. MDMS must be stored at -20°C under Argon/Nitrogen in a sealed container with active desiccants.

Q: What solvents are compatible with MDMS for stock solutions? A: Use anhydrous polar aprotic solvents . Avoid protic solvents (Water, Methanol, Ethanol) for stock preparation, as they will rapidly solvolyze the compound.

SolventCompatibilityNotes
DMSO High Ideal for biological stock solutions. Store frozen.
Acetonitrile (MeCN) High Excellent for synthetic reactions. Must be anhydrous.
DMF Medium Good solubility, but amine impurities in low-grade DMF can react with MDMS.
Water/PBS None Rapid hydrolysis. Only add to aqueous media immediately before use.
Alcohols Low Slow solvolysis to form alkoxymethyl mesylates.
Module 2: Synthetic Troubleshooting (Reaction Optimization)

Q: I am using MDMS to introduce a methylene bridge, but my yield is <20%. What is going wrong? A: You are likely facing competition from hydrolysis or polymerization .

Troubleshooting Checklist:

  • Water Content: Is your solvent strictly anhydrous? Even trace water competes with your nucleophile for the methylene center.

  • Stoichiometry: MDMS is bifunctional. If you use a 1:1 equivalent of a nucleophile, you will get a mixture of mono-alkylated product, dimer (cross-linked), and unreacted starting material.

    • For Bridging: Use exact 0.5 equiv of MDMS relative to the nucleophile.

    • For Mono-alkylation: This is difficult with MDMS; consider using a chloromethyl mesylate intermediate instead.

  • Base Selection: Strong bases can trigger elimination or rapid hydrolysis. Use non-nucleophilic bases like DIPEA or Carbonate salts (

    
    ) rather than Hydroxides.
    

Q: How do I distinguish MDMS from Methylene Methanedisulfonate (MMDS)? A: This is a critical confusion in the field.

  • MDMS (Linear):

    
    . Used for alkylation/synthesis.[1]
    
  • MMDS (Cyclic): A cyclic disulfonate ester used heavily in Li-ion battery research.

  • Check: Verify the CAS.[2][3][4][5] MDMS is 156-72-9 .[4][6] MMDS is 99591-74-9 .

Module 3: Biological Assay Troubleshooting

Q: In cytotoxicity assays, the potency of MDMS varies wildly between replicates. Why? A: This is usually a dosing timing artifact caused by hydrolysis half-life. MDMS hydrolyzes in aqueous cell culture media (


). If you prepare a master mix in media and wait 30 minutes to pipette it into the last row of the plate, the concentration of active MDMS in the last row will be significantly lower than the first.

Protocol for Reproducibility:

  • Prepare 1000x stock in 100% DMSO.

  • Do not dilute into media until the exact moment of dosing.

  • Perform a "spike" addition directly to the wells, or use a multichannel pipette to dose all wells simultaneously from a freshly prepared intermediate dilution.

Visualizing the Degradation Pathway

Understanding the breakdown is essential for safety and troubleshooting. The following diagram illustrates why moisture is the primary enemy.

MDMS_Hydrolysis cluster_legend Safety Implication MDMS MDMS (Active Reagent) Intermediate Hemiacetal Intermediate MDMS->Intermediate Hydrolysis (Fast) Water + H2O Water->Intermediate Formaldehyde Formaldehyde (Toxic Gas) Intermediate->Formaldehyde Collapse MSA 2x Methanesulfonic Acid (Corrosive) Intermediate->MSA Elimination Warning Degradation products are acidic and carcinogenic

Figure 1: Hydrolytic degradation pathway of Methylene dimethanesulfonate. Note the generation of acidic and toxic byproducts upon contact with moisture.

Standard Operating Procedure: Safe Quenching

Context: You have a reaction mixture or a spill containing MDMS. You cannot simply wash it down the drain due to alkylation risks.

The "Nucleophilic Scavenger" Protocol:

  • Preparation: Prepare a solution of 10% Sodium Thiosulfate (

    
    )  in water. Alternatively, use 1M Ammonium Hydroxide.
    
  • Action: Add the scavenger solution to the MDMS waste in a slow, dropwise manner.

    • Mechanism:[1][7] The Thiosulfate sulfur is a soft nucleophile that reacts rapidly with the methylene center of MDMS, displacing the mesylate groups and forming a non-toxic, water-soluble Bunte salt.

  • Verification: Allow to stir for 1 hour. Check pH. If acidic (due to liberated MSA), neutralize with Sodium Bicarbonate.

  • Disposal: Dispose of as aqueous chemical waste containing sulfonates.

Module 4: Decision Support Workflow

Use this logic flow to determine if your MDMS batch is the source of your experimental error.

Troubleshooting_Tree Start Issue: Experiment Failed CheckPhysical Check MDMS Physical State Start->CheckPhysical IsLiquid Is it Liquid/Wet? CheckPhysical->IsLiquid Discard DISCARD (Hydrolyzed) IsLiquid->Discard Yes CheckSolvent Check Solvent System IsLiquid->CheckSolvent No (Solid) IsProtic Is Solvent Protic? (MeOH, Water, EtOH) CheckSolvent->IsProtic Solvolysis FAILURE: Solvolysis Switch to ACN/DMSO IsProtic->Solvolysis Yes CheckStoich Check Stoichiometry IsProtic->CheckStoich No IsExcess Is Nucleophile in Excess? CheckStoich->IsExcess Crosslink Risk of Double Alkylation (Crosslinking) IsExcess->Crosslink No (<2 equiv) Success Proceed to HPLC/NMR IsExcess->Success Yes (>2 equiv)

Figure 2: Troubleshooting logic for evaluating MDMS reagent quality and reaction conditions.

References
  • Fox, B. W. (1987).[8] Phase I clinical trial of methylene dimethane sulfonate. Cancer Treatment Reports, 71(9), 817-820.[8]

    • Significance: Establishes the biological activity, toxicity profile (thrombocytopenia), and clinical dosing of MDMS.[8]

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 9083, Methylene dimethanesulfonate.

    • Significance: Authoritative source for physicochemical properties (CAS 156-72-9)
  • Robertson, R. E. (1966). Solvolysis in water of some esters of methanesulfonic acid. Canadian Journal of Chemistry.

    • Significance: foundational text on the hydrolysis mechanism of sulfonate esters, explaining the form
  • Fisher Scientific . Safety Data Sheet: Methyl Methanesulfonate (Analogous Handling).

    • Significance: Provides the safety framework (Category 1B Carcinogen) required for handling MDMS.

Sources

Technical Support Center: A Researcher's Guide to Methylene Dimethanesulfonate (MDMS) Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methylene dimethanesulfonate (MDMS). This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming solubility challenges encountered during experimentation. Our goal is to equip you with the knowledge to prepare stable and effective MDMS solutions, grounded in established scientific principles.

Section 1: Critical Pre-Experiment Considerations (FAQs)

This section addresses the most frequently asked questions regarding MDMS handling and properties. Understanding these fundamentals is crucial for experimental success and laboratory safety.

Q1: What is Methylene dimethanesulfonate (MDMS) and what are its common applications?

Methylene dimethanesulfonate (CAS 156-72-9) is a bifunctional alkylating agent belonging to the sulfonate ester class of compounds.[1] Its structure features a central methylene bridge connected to two methanesulfonate groups, making it a reactive molecule used primarily in biomedical research.[1] Historically, it has been investigated for its anti-tumor and immunosuppressive properties, functioning by creating cross-links in biological macromolecules like DNA.[2][3] Due to this mechanism, it is a valuable tool in cancer research and related fields, but also necessitates careful handling.

Q2: What are the primary safety protocols for handling MDMS?

This is of critical importance. As an alkylating agent, MDMS is classified as a hazardous substance with potential carcinogenic and mutagenic effects.[4] All handling must be performed with strict adherence to safety protocols.

  • Engineering Controls : Always handle MDMS, both in its pure form and in solution, within a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check your institution's guidelines), and splash goggles or a face shield.[5][6]

  • Waste Disposal : Dispose of all MDMS-contaminated materials (e.g., pipette tips, tubes, excess solution) as hazardous chemical waste according to your institution's environmental health and safety guidelines.

  • Accidental Exposure : In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Q3: How stable is MDMS in aqueous solutions?

The stability of MDMS in aqueous media is a significant concern. As a sulfonate ester, it is susceptible to hydrolysis, a chemical reaction where water breaks the ester bonds. This process degrades the compound, rendering it inactive and altering the effective concentration in your experiment. The rate of hydrolysis can be influenced by pH and temperature. A study on a structurally similar compound, N,N'-methylene-bis(5-methyloxazolidine), demonstrated rapid hydrolysis in aqueous solutions at various pH levels.[8]

Causality : The electrophilic nature of the sulfur atoms in the methanesulfonate groups makes them targets for nucleophilic attack by water molecules. This leads to the cleavage of the molecule.

Expert Recommendation : Due to this inherent instability, it is strongly advised to prepare aqueous working solutions of MDMS fresh immediately before each experiment. Stock solutions should be prepared in a stable, anhydrous organic solvent and stored under appropriate conditions (see Section 2).

Section 2: Troubleshooting Poor Solubility - A Step-by-Step Guide

This section provides a logical workflow for dissolving MDMS, particularly for experiments requiring its introduction into an aqueous environment like cell culture media or physiological buffers.

Step 1: Selecting the Initial Solvent for Stock Solutions

While MDMS is reported to be soluble in water[1], preparing a high-concentration aqueous stock solution is not recommended due to the high potential for hydrolysis. The standard and most reliable method is to first prepare a concentrated stock solution in a water-miscible, anhydrous organic solvent.

Q: Which organic solvent should I use for my MDMS stock solution?

A: The ideal solvent should fully dissolve MDMS at a high concentration and be compatible with your downstream experimental system (e.g., low toxicity in cell culture at the final dilution).

Data Summary Table 1: Recommended Initial Solvents for MDMS Stock Solutions

SolventRationale for UseKey Considerations
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of organic compounds. Miscible with water and most cell culture media.[9]Can be cytotoxic at concentrations >0.5-1% (v/v) in many cell lines. Verify the tolerance of your specific system.
N,N-Dimethylformamide (DMF) Strong polar aprotic solvent, also effective for dissolving many organic molecules. Water-miscible.Generally more toxic than DMSO. Use with caution and ensure it is compatible with your experimental model.
Ethanol (Anhydrous) A less toxic alternative to DMSO/DMF.[10] Good for applications where DMSO toxicity is a concern.May have lower solubilizing power for MDMS compared to DMSO, requiring a lower stock concentration.

Protocol 1: Preparation of a High-Concentration MDMS Stock Solution

  • Under a chemical fume hood, accurately weigh the required amount of MDMS.

  • Add the desired volume of anhydrous DMSO (or other selected solvent) to achieve a high-concentration stock (e.g., 100 mM to 1 M, depending on solubility limits).

  • Vortex or mix thoroughly until the MDMS is completely dissolved. The solution should be clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Step 2: The Co-Solvency Method for Aqueous Working Solutions

Q: My experiment is in an aqueous buffer, and my MDMS is precipitating when I add it. What should I do?

A: This is a classic solubility problem that can be solved using the principle of co-solvency.[10][11] By first dissolving the compound in a water-miscible organic solvent (your stock solution), you can then dilute this stock into your aqueous buffer. The organic co-solvent helps to keep the MDMS molecules dispersed and prevents them from crashing out of the solution.[11]

Protocol 2: Preparing an Aqueous MDMS Working Solution via Co-Solvency

  • Thaw a single aliquot of your MDMS stock solution (from Protocol 1).

  • Warm your target aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the MDMS stock solution dropwise. This is the most critical step. Adding the stock slowly to a rapidly mixing solution ensures immediate dispersion and minimizes localized high concentrations that lead to precipitation.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. A successful preparation will be completely clear.

  • Important : Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your working solution is below the toxicity limit for your specific assay. For example, if you add 10 µL of a 100 mM DMSO stock to 10 mL of media, the final DMSO concentration is 0.1%.

Step 3: Using Physical Methods to Aid Dissolution

Q: The MDMS is dissolving very slowly in the organic solvent. Can I heat or sonicate it?

A: Yes, physical methods can be used, but with caution.

  • Gentle Warming : Warming the solution in a water bath to 30-40°C can increase the rate of dissolution. Avoid aggressive heating, as it can accelerate the degradation of MDMS.

  • Sonication : Placing the vial in a bath sonicator for short bursts (e.g., 1-2 minutes) can effectively break up solute aggregates and speed up dissolution.[11] This is generally preferred over heating for thermally sensitive compounds.

Step 4: Advanced & Alternative Strategies

Q: Co-solvency isn't achieving the high aqueous concentration I need. Are there other options?

A: For applications requiring very high aqueous concentrations where co-solvents are not sufficient or are undesirable, more advanced formulation techniques can be explored. One such method is complexation , where a host molecule encapsulates the drug to enhance its water solubility.[10] Cyclodextrins are commonly used for this purpose.[10][11] These are complex procedures that require significant empirical optimization and are typically employed in later-stage drug development.

Section 3: Visualization & Data

Diagram 1: MDMS Solubility Troubleshooting Workflow

This diagram outlines the logical decision-making process for preparing an MDMS solution for an experiment.

MDMS_Solubility_Workflow start Start: Prepare MDMS Solution for Experiment check_solvent Is the target solvent aqueous? start->check_solvent prep_organic Protocol 1: Prepare stock solution in anhydrous DMSO, DMF, or Ethanol. check_solvent->prep_organic Yes check_slow Is dissolution slow? check_solvent->check_slow No (Using neat organic solvent) check_precip Does MDMS precipitate in aqueous buffer? prep_organic->check_precip co_solvency Protocol 2: Use Co-Solvency Method. Add stock dropwise to vortexing buffer. check_precip->co_solvency Yes success Solution Prepared Successfully. Use immediately. check_precip->success No co_solvency->success Soluble fail Still issues? Consider advanced methods (e.g., cyclodextrin complexation) or re-evaluate required concentration. co_solvency->fail Still Precipitates check_slow->prep_organic No physical_methods Apply gentle warming (30-40°C) or brief sonication. check_slow->physical_methods Yes physical_methods->prep_organic

Caption: Decision workflow for dissolving Methylene dimethanesulfonate.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • PubMed. A study of the immunosuppressive activity of methylene dimethane sulphonate (MDMS) in relation to its effectiveness as an anti-tumour agent. Available from: [Link]

  • PubMed Central (PMC). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • PubMed. Phase I clinical trial of methylene dimethane sulfonate. Available from: [Link]

  • ScienceLab.com. Material Safety Data Sheet Methyl methanesulfonate MSDS. Available from: [Link]

  • Regulations.gov. DER on the Hydrolysis of Stabicide 71 (3,3-Methlyene-bis(5- methyl-oxazolidine). (2011). Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ResearchGate. An overview on Common Organic Solvents and their Toxicity. Available from: [Link]

  • Global Substance Registration System (GSRS). METHYLENE DIMETHANESULFONATE. Available from: [Link]

  • University of California, Berkeley. COMMON SOLVENT PROPERTIES. Available from: [Link]

  • LabAlley. Understanding Common Lab Solvents. Available from: [Link]

Sources

Strategies to enhance the efficacy of Methylene dimethanesulfonate treatment

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific physicochemical properties, mechanistic constraints, and optimization strategies for Methylene Dimethanesulfonate (MDMS) .

Executive Summary & Chemical Identity

Methylene dimethanesulfonate (MDMS) is a potent bifunctional alkylating agent distinct from its homologs (e.g., Busulfan) and monofunctional analogs (e.g., Methyl methanesulfonate, MMS). Its efficacy is governed by its unique ability to form short-span interstrand crosslinks (ISCs) via a single methylene (


) bridge.
  • CAS No: 156-72-9

  • Formula:

    
    
    
  • Mechanism: Alkylation of N7-guanine positions on opposite DNA strands, leading to interstrand crosslinks (ISCs).[1]

  • Critical Constraint: High susceptibility to hydrolysis, releasing formaldehyde and methanesulfonic acid (MSA).

Formulation & Stability: The "Pre-Analytical" Phase

Issue: Users frequently report variable IC50 values. This is often due to rapid hydrolysis before the compound reaches the cellular target. Mechanism: MDMS hydrolyzes to produce Formaldehyde and Methanesulfonic Acid . While formaldehyde causes DNA-protein crosslinks, these are essentially non-cytotoxic compared to the lethal DNA-DNA crosslinks formed by intact MDMS. Therefore, preventing hydrolysis is critical for efficacy.

Protocol 1: Anhydrous Stock Preparation
  • Solvent Choice: Do NOT use aqueous buffers or alcohols (ethanol/methanol) for stock solutions. The sulfonate ester is highly reactive.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

  • Storage: Store stocks at -20°C or -80°C under argon/nitrogen.

  • Working Solution: Dilute into aqueous media (PBS/Media) immediately before application to cells. The half-life in water is short (hours); efficacy drops significantly if pre-diluted.

Troubleshooting Table: Solubility & Stability
ObservationProbable CauseCorrective Action
Precipitate in Media High concentration shockDilute stepwise (e.g., 1:10 into intermediate media) or warm media to 37°C before addition.
Loss of Potency HydrolysisPrepare fresh stock. Do not store diluted aliquots. Use anhydrous DMSO.
pH Drop in Media Hydrolysis (MSA release)Check buffer capacity (HEPES/bicarbonate). MSA release can acidify weak buffers.

Mechanism of Action & Sequence Selectivity

Unlike nitrogen mustards, MDMS shows high sequence selectivity. It preferentially targets Guanosine-rich sequences.

  • Target Sequence: 5'-ATGGTGG-3' (Strong depurination/alkylation site).[2]

  • Crosslink Span: The single carbon (

    
    ) bridge is shorter than Busulfan's 4-carbon chain. This creates a tighter, more distorting crosslink that is challenging for repair machinery to excise.
    
Visualization: MDMS Pathway & Hydrolysis Competition

The following diagram illustrates the competition between the therapeutic pathway (Crosslinking) and the degradation pathway (Hydrolysis).

MDMS_Mechanism MDMS Methylene Dimethanesulfonate (MDMS) Water Aqueous Environment (Hydrolysis) MDMS->Water Rapid Degradation DNA Genomic DNA (Guanine N7) MDMS->DNA Alkylation Formaldehyde Formaldehyde + Methanesulfonic Acid Water->Formaldehyde MonoAdduct N7-Guanine Monoadduct DNA->MonoAdduct ProteinXL DNA-Protein Crosslinks (Low Cytotoxicity) Formaldehyde->ProteinXL Minor Effect ISC Interstrand Crosslink (High Cytotoxicity) MonoAdduct->ISC Second Alkylation step

Figure 1: The Kinetic Competition. Efficacy depends on the rate of DNA alkylation exceeding the rate of hydrolysis to formaldehyde.

Strategies to Enhance Efficacy

To maximize the therapeutic index of MDMS, researchers should employ combinatorial strategies that target resistance mechanisms.

Strategy A: Glutathione (GSH) Depletion

Rationale: Intracellular Glutathione (GSH) conjugates with alkylating agents via Glutathione S-Transferase (GST), neutralizing them before they reach DNA.

  • Intervention: Pre-treatment with L-Buthionine sulfoximine (BSO) .[3]

  • Protocol: Treat cells with 10–100 µM BSO for 24 hours prior to MDMS exposure. This inhibits

    
    -glutamylcysteine synthetase, depleting cellular GSH pools and sensitizing resistant cell lines.
    
Strategy B: DNA Repair Inhibition

MDMS-induced crosslinks are repaired primarily by the Fanconi Anemia (FA) pathway and Nucleotide Excision Repair (NER) .

  • Inhibitors:

    • ERCC1/XPF Inhibitors: Block the incision step of NER/ICL repair.

    • PARP Inhibitors: While PARP is critical for single-strand breaks (SSBs), hyper-activation of PARP in response to alkylation can deplete NAD+. Inhibiting PARP may force cells into lethal replication stress.

Strategy C: MGMT Modulation

Although MGMT primarily targets O6-alkylguanine (and MDMS targets N7), some resistance in alkylating agents is linked to MGMT overexpression.

  • Intervention: Co-treatment with O6-Benzylguanine (O6-BG) may prevent the repair of minor O6-adducts that contribute to overall genotoxicity.

FAQ: Troubleshooting Experimental Artifacts

Q1: Why is MDMS more toxic to my cells than Busulfan in vitro, but less effective in vivo?

  • Answer: In vitro, the rapid alkylation kinetics of the methylene bridge dominate. In vivo, the rapid hydrolysis (half-life < 4 hours) and reaction with plasma proteins (albumin) reduce the effective dose reaching the tumor. You may need to use liposomal encapsulation or direct intratumoral injection to match in vitro potency.

Q2: I see a "yellowing" of my stock solution. Is it safe to use?

  • Answer: No. Yellowing often indicates polymerization or degradation products (MSA formation). Discard and prepare fresh from solid powder.

Q3: Can I use MDMS to study specific gene sequences?

  • Answer: Yes. MDMS is highly selective for the sequence 5'-ATGGTGG-3' .[2] It can be used as a probe for guanine accessibility in chromatin studies.

References

  • Fox, B. W. (1969). The sensitivity of a Yoshida sarcoma to methylene dimethane sulphonate. International Journal of Cancer, 4(1), 54–60. Link

  • O'Connor, P. M., & Fox, B. W. (1987). Comparative studies of DNA cross-linking reactions following methylene dimethanesulphonate and its hydrolytic product, formaldehyde. Cancer Chemotherapy and Pharmacology, 19(1), 11–15. Link

  • Bedford, P., & Fox, B. W. (1983). DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates.[2][4] Biochemical Pharmacology, 32(15), 2297-2301. Link

  • Colvin, M., ∓ Chabner, B. A. (2011). Alkylating Agents. In: Chabner B, Longo DL, eds. Cancer Chemotherapy and Biotherapy: Principles and Practice. 5th ed. Lippincott Williams & Wilkins.
  • PubChem. (n.d.). Methylene dimethanesulfonate (CID 9083). National Library of Medicine. Link

Sources

Technical Guide: Managing Methylene Dimethanesulfonate (MDMS) Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methylene dimethanesulfonate (MDMS, CAS 156-72-9) is a potent bifunctional alkylating agent. Structurally, it is the simplest homologue of the dimethanesulfonate series, distinguished from its well-known analog Busulfan (Myleran) by a single methylene bridge rather than a four-carbon chain.

While MDMS is a valuable tool for inducing DNA interstrand cross-links (ICLs) in synthetic lethality screens or toxicology models, its high reactivity poses a significant challenge: off-target cytotoxicity in normal (control) cells.

This guide provides a technical framework for researchers to manage MDMS toxicity. It moves beyond basic safety data sheets to address the experimental challenges of stability, dosing, and cytoprotection.

Module 1: The Stability Trap (Compound Handling)

The Core Problem: MDMS is hydrolytically unstable. Like all methanesulfonate esters, MDMS undergoes nucleophilic attack by water, releasing methanesulfonic acid and formaldehyde. In aqueous culture media, the effective concentration drops rapidly, leading to inconsistent cytotoxicity data.

The "Anhydrous Chain" Protocol

To ensure reproducible dosing, you must prevent pre-exposure hydrolysis.

  • Solvent Choice: Dissolve MDMS powder only in anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

    • Why? These aprotic solvents stabilize the sulfonate ester bond.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize the volume of solvent added to cells.

  • The "30-Second Rule": Do not dilute the stock into aqueous media (PBS, DMEM, RPMI) until 30 seconds before adding to the cells.

    • Failure Mode: Diluting MDMS into a tube of media, walking to the incubator, and then dosing results in a lower effective dose due to rapid hydrolysis.

Visualization: The Hydrolysis Workflow

The following diagram illustrates the critical decision points to avoid compound degradation.

MDMS_Handling cluster_danger Critical Instability Zone Stock Solid MDMS (-20°C Storage) Mix Master Stock Prep (Immediate Use) Stock->Mix Solvent Anhydrous DMSO (Freshly Opened) Solvent->Mix Dilution Dilution in Media (Aqueous Phase) Mix->Dilution < 30 sec Cells Cell Treatment Dilution->Cells Immediate Hydrolysis Hydrolysis Products (Methanesulfonic Acid) Dilution->Hydrolysis Delay > 2 mins

Figure 1: The "Anhydrous Chain" workflow. The red zone indicates where aqueous hydrolysis rapidly degrades MDMS potency.

Module 2: Mitigating Cytotoxicity (Cytoprotection Strategies)

When using MDMS to study DNA damage responses in cancer cells, you often need to protect normal control cells (e.g., fibroblasts, epithelial cells) or define a therapeutic window.

Mechanism of Toxicity

MDMS acts via an


 mechanism. The methanesulfonate group is an excellent leaving group, allowing the central methylene to bind covalently to nucleophilic sites on DNA (primarily N7-guanine). This creates:
  • DNA Adducts: Blocks replication forks.

  • GSH Depletion: The cell consumes Glutathione (GSH) to detoxify the alkylating agent via Glutathione S-Transferase (GST).

Chemical Rescue: Thiol Scavengers

To protect normal cells, use thiol-containing compounds that act as "suicide nucleophiles," reacting with MDMS before it hits the DNA.

Table 1: Cytoprotective Agents for MDMS

AgentRoleWorking Conc.Protocol Note
N-Acetylcysteine (NAC) GSH Precursor1 - 5 mMPre-treat for 2-4 hours to boost intracellular GSH pools.
Sodium Thiosulfate (STS) Direct Scavenger100 - 500 µMCo-administer. Highly reactive with alkylators. Warning: Will neutralize MDMS in the media; use only for "rescue" or washout experiments.
Glutathione-Ethyl Ester Direct GSH delivery0.5 - 2 mMCell-permeable form of GSH. More effective than reduced GSH which has poor uptake.
Visualization: Competition Pathway

This diagram explains how scavengers intercept MDMS toxicity.

MDMS_Mechanism MDMS MDMS (Electrophile) Alkylation Alkylation (SN2) MDMS->Alkylation Detox Conjugation MDMS->Detox Competition DNA Genomic DNA (Nucleophile) DNA->Alkylation Thiol Thiol Scavenger (NAC / STS) Thiol->Detox Damage Interstrand Crosslink (Replication Block) Alkylation->Damage Excretion Water-Soluble Conjugate (Non-Toxic) Detox->Excretion Apoptosis Apoptosis / Senescence Damage->Apoptosis Unrepaired

Figure 2: The Competition Pathway. Thiol scavengers (Green) compete with DNA (Blue) for the MDMS electrophile (Red), diverting it toward excretion.

Module 3: Validating Cell Health (Troubleshooting Readouts)

A common error in MDMS experiments is misinterpreting "metabolic activity" for "survival." Alkylating agents often induce senescence (cell cycle arrest) rather than immediate necrosis.

The "Giant Cell" Artifact

Cells treated with MDMS may stop dividing but continue metabolizing.

  • Problem: MTT/WST-8 assays measure mitochondrial reductase. Senescent cells often have increased mitochondrial mass.

  • Result: You may calculate a falsely high cell viability.

Recommended Assay Matrix
  • For Proliferation: Use Clonogenic Survival Assays (Gold Standard). This measures the ability to form colonies, not just exist.

  • For DNA Damage: Immunofluorescence for

    
    -H2AX  (Double-strand break marker).
    
  • For Apoptosis: Annexin V / Propidium Iodide (Flow Cytometry).

Frequently Asked Questions (FAQ)

Q1: My MDMS stock solution has turned cloudy. Is it safe to use? A: No. Cloudiness or precipitation usually indicates moisture ingress and hydrolysis (formation of methanesulfonic acid polymers or salts). Discard the stock. Always store solid MDMS at -20°C and desiccated.

Q2: Can I use Busulfan protocols for MDMS? A: With caution. While mechanistically similar, MDMS is generally more reactive due to less steric hindrance (1-carbon spacer vs. 4-carbon spacer). You will likely need lower molar concentrations of MDMS to achieve equivalent DNA damage compared to Busulfan.

Q3: Why do I see high variability in IC50 values between replicates? A: This is almost always a "time-to-pipetting" error. Because MDMS hydrolyzes in water, the time between adding media to the tube and adding that media to the cells is critical. If Replicate A takes 30 seconds and Replicate B takes 2 minutes, Replicate B receives a significantly lower dose.

Q4: How do I dispose of MDMS waste? A: Treat all tips and media as hazardous alkylating waste. Quench liquid waste with an excess of Sodium Thiosulfate or Sodium Hydroxide (NaOH) to hydrolyze active sulfonates before disposal, according to your institution's EHS guidelines.

References

  • Fox, B. W., et al. (1987).[1] "Phase I clinical trial of methylene dimethane sulfonate." Cancer Treatment Reports, 71(9), 817-820.

  • Smith, D. B., et al. (1988).[2] "A negative phase II trial methylene dimethane sulphonate in advanced ovarian cancer." British Journal of Cancer, 57(5), 512-513.

  • Chatterjee, N., & Walker, G. C. (2017).[3] "Mechanisms of DNA damage, repair, and mutagenesis."[3] Environmental and Molecular Mutagenesis, 58(5), 235-263. (Context on alkylating agents MMS/MDMS mechanism).

  • Galaup, A., & Paci, A. (2013).[4] "Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan." Expert Opinion on Drug Metabolism & Toxicology, 9(3), 333-347.[4]

Sources

Technical Support Center: Methylene Dimethanesulfonate (MMDS) for Enhanced Battery Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development utilizing Methylene dimethanesulfonate (MMDS) as an electrolyte additive to mitigate performance degradation in batteries. Here, we delve into the science behind MMDS, offering practical troubleshooting advice and detailed protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of MMDS in battery systems.

Q1: What is the primary function of MMDS in a lithium-ion battery?

A1: Methylene dimethanesulfonate (MMDS) is a high-performance electrolyte additive designed to combat common battery degradation mechanisms. Its principal role is to facilitate the formation of a stable and dense Solid Electrolyte Interphase (SEI) on the surface of the electrodes, particularly the anode.[1][2] This protective layer is crucial for preventing the decomposition of the electrolyte and minimizing parasitic reactions, which are significant contributors to capacity fade.[2]

Q2: For which battery chemistries is MMDS most effective?

A2: MMDS has demonstrated significant benefits in various lithium-ion battery systems. It is particularly effective in enhancing the performance of batteries with lithium manganese oxide (LMO) cathodes, especially at elevated temperatures.[1] It helps to suppress the dissolution of manganese ions, a common issue that leads to increased impedance and reduced cycle life.[1][2] Additionally, MMDS shows excellent compatibility with high-voltage systems, such as those employing LiNi₀.₅Mn₁.₅O₄ cathodes.[1]

Q3: What is the proposed mechanism by which MMDS improves battery performance?

A3: The efficacy of MMDS stems from its electrochemical properties. Theoretical and experimental studies suggest that MMDS has a stronger reduction potential compared to common electrolyte solvents like propylene carbonate (PC).[3][4][5] This preferential reduction allows MMDS to decompose on the anode surface during the initial charging cycles, forming a robust and uniform SEI layer.[2][3] This SEI layer passivates the electrode surface, preventing further electrolyte decomposition and maintaining the structural integrity of the electrode.[2] On the cathode side, particularly at high voltages, MMDS can be oxidized to form a protective film, which suppresses electrolyte oxidation and transition metal dissolution.[3][6][7]

Q4: What are the typical concentrations of MMDS used in experiments?

A4: The optimal concentration of MMDS can vary depending on the specific battery chemistry, electrolyte composition, and operating conditions. However, research literature commonly reports effective concentrations in the range of 0.5 wt% to 3 wt%.[3][6] It is crucial to perform concentration optimization studies to determine the ideal loading for your specific system.

Q5: Are there any specific handling and storage requirements for MMDS?

A5: Yes, MMDS is a white to off-white crystalline powder that is sensitive to moisture.[1] It can react with water vapor in the air to form sulfonic acid.[1] Therefore, it is imperative to store MMDS in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and well-ventilated area.[1] Always handle MMDS inside a glovebox with low moisture and oxygen levels.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments with MMDS.

Issue 1: Rapid Capacity Fading Despite Using MMDS

Q: My battery is still showing significant capacity loss after a few cycles, even with the addition of MMDS. What could be the cause?

A: This issue can stem from several factors related to the additive's integration and the overall cell assembly.

  • Sub-optimal MMDS Concentration: An insufficient amount of MMDS may not form a complete and effective SEI layer, leaving parts of the electrode surface exposed to electrolyte decomposition. Conversely, an excessive concentration can lead to an overly thick and resistive SEI, impeding lithium-ion transport and increasing cell impedance.

    • Troubleshooting Step: Systematically vary the MMDS concentration in your electrolyte (e.g., 0.5%, 1%, 1.5%, 2% by weight) and evaluate the cycling performance of each batch. Identify the concentration that delivers the highest capacity retention.[7]

  • Incomplete Dissolution of MMDS: MMDS is a solid powder and must be fully dissolved in the electrolyte to be effective. Undissolved particles can lead to non-uniform SEI formation and act as points of high resistance.

    • Troubleshooting Step: Ensure complete dissolution by stirring the MMDS in the electrolyte for an extended period, possibly with gentle heating, within a glovebox. Visually inspect the electrolyte for any suspended particles before use.

  • Moisture Contamination: As mentioned, MMDS is highly sensitive to moisture. Contamination can lead to the formation of undesirable byproducts that interfere with the SEI formation process and can even be detrimental to the overall cell chemistry.

    • Troubleshooting Step: Strictly adhere to anhydrous conditions during electrolyte preparation and cell assembly. Use high-purity, battery-grade solvents and salts, and ensure your glovebox environment has minimal moisture content (<0.1 ppm).

  • Improper Formation Cycling: The initial charge/discharge cycles, known as formation cycles, are critical for establishing a stable SEI layer. An inappropriate formation protocol (e.g., too high of a C-rate) can lead to a poorly formed and unstable SEI.

    • Troubleshooting Step: Employ a slow C-rate (e.g., C/20 or C/10) for the first few formation cycles to allow for the controlled decomposition of MMDS and the formation of a high-quality SEI.

Issue 2: High Initial Irreversible Capacity Loss

Q: I'm observing a large drop in capacity during the first cycle. Why is this happening, and how can I minimize it?

A: A significant first-cycle irreversible capacity loss is often associated with the formation of the SEI layer, as this process consumes active lithium. While some initial loss is unavoidable, an excessively high loss can indicate underlying issues.

  • SEI Formation: The electrochemical reduction of MMDS and other electrolyte components to form the SEI is the primary reason for initial capacity loss.

    • Insight: A well-formed SEI, while consuming some lithium initially, is essential for long-term cycling stability. The goal is to form a thin, dense, and stable SEI.

  • Electrolyte Decomposition: If the MMDS concentration is too low or the formation protocol is too aggressive, the electrolyte solvent may decompose excessively on the anode surface, leading to a thicker, less stable SEI and higher irreversible capacity.

    • Troubleshooting Step: Optimize the MMDS concentration and utilize a slow formation C-rate as described in the previous section.

  • Surface Area of the Anode: Anodes with very high surface areas (e.g., certain nanostructured materials) will naturally have a higher initial capacity loss due to the larger area over which the SEI must form.

    • Troubleshooting Step: While difficult to change for a given material, be mindful of this factor when comparing results between different anode materials.

Issue 3: Increased Cell Impedance

Q: My cell's impedance is higher than expected after adding MMDS. What is causing this, and how can it be addressed?

A: Increased impedance can hinder the battery's power capability and efficiency.

  • Thick or Resistive SEI: As mentioned, an overly high concentration of MMDS can lead to a thick SEI layer that increases the resistance to lithium-ion transport across the electrode-electrolyte interface.

    • Troubleshooting Step: Re-evaluate and optimize the MMDS concentration. Perform electrochemical impedance spectroscopy (EIS) at different states of charge to characterize the interfacial resistance.

  • Incomplete SEI Formation: A non-uniform or incomplete SEI can lead to continuous electrolyte decomposition during cycling, resulting in the growth of a thicker, more resistive SEI over time.

    • Troubleshooting Step: Ensure proper dissolution of MMDS and use an appropriate formation protocol.

  • Reaction with Cathode: While beneficial in forming a protective layer, excessive reaction of MMDS at the cathode surface, particularly at very high voltages, could potentially lead to a resistive surface film.

    • Troubleshooting Step: Carefully evaluate the cycling performance at different upper cutoff voltages to determine the optimal operating window for your system with MMDS.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving MMDS.

Protocol 3.1: Preparation of MMDS-Containing Electrolyte

Objective: To prepare a homogenous and anhydrous electrolyte solution containing a precise concentration of MMDS.

Materials:

  • Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))

  • Battery-grade lithium salt (e.g., LiPF₆)

  • High-purity Methylene dimethanesulfonate (MMDS) powder

  • Anhydrous solvent for rinsing (e.g., DMC)

  • Volumetric flasks, magnetic stir bar, and stirrer

  • Glovebox with an argon or nitrogen atmosphere (<0.1 ppm H₂O and O₂)

Procedure:

  • Preparation: Transfer all materials and equipment into the glovebox. Allow them to sit for at least 2 hours to reach the glovebox atmosphere.

  • Solvent and Salt Mixing: In a volumetric flask, prepare the base electrolyte by dissolving the lithium salt in the solvent mixture at the desired concentration (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v). Stir until the salt is completely dissolved.

  • MMDS Addition: Accurately weigh the required amount of MMDS powder to achieve the target weight percentage.

  • Dissolution: Slowly add the MMDS powder to the base electrolyte while stirring. Continue stirring until the MMDS is fully dissolved. This may take several hours. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution, but ensure the solution does not overheat.

  • Finalization: Once the MMDS is completely dissolved, allow the electrolyte to cool to room temperature. Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol 3.2: Coin Cell Assembly and Formation Cycling

Objective: To assemble a coin cell with the MMDS-containing electrolyte and perform the initial formation cycles to establish a stable SEI.

Materials:

  • Anode and cathode electrodes

  • Separator (e.g., Celgard)

  • Coin cell components (casings, spacers, springs)

  • MMDS-containing electrolyte

  • Crimping machine

  • Battery cycler

Procedure:

  • Preparation: Transfer all cell components and the prepared electrolyte into the glovebox.

  • Cell Assembly:

    • Place the cathode in the center of the bottom casing.

    • Add a few drops of the MMDS-containing electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the anode on top of the separator.

    • Add a final few drops of electrolyte to wet the anode.

    • Place a spacer and then the spring on top of the anode.

    • Place the top casing over the assembly.

  • Crimping: Carefully transfer the assembled cell to the crimping machine and crimp it to the manufacturer's recommended pressure to ensure a proper seal.

  • Resting: Allow the assembled cell to rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.

  • Formation Cycling:

    • Connect the cell to the battery cycler.

    • Perform the first charge at a low C-rate (e.g., C/20) to the upper cutoff voltage.

    • Hold the cell at the upper cutoff voltage until the current drops to a specified value (e.g., C/50).

    • Discharge the cell at a low C-rate (e.g., C/20) to the lower cutoff voltage.

    • Repeat this process for 2-3 cycles. Subsequent cycles can be performed at a higher C-rate (e.g., C/10).

Section 4: Data Presentation and Visualization

Table 1: Typical Performance Improvements with MMDS
ParameterWithout MMDSWith Optimized MMDS (e.g., 0.5-2 wt%)
First Cycle Efficiency 70-85%80-90%
Capacity Retention (after 100 cycles) 70.7%94.1%[6]
High-Temperature Performance (e.g., 60°C) Significant capacity fadeImproved capacity retention[6]
Impedance Growth (after cycling) Significant increaseSuppressed increase
Diagrams

SEI_Formation_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Formation Anode Graphite Anode MMDS MMDS Additive Reduction Preferential Reduction of MMDS MMDS->Reduction e- (from anode) Solvent Electrolyte Solvent (e.g., PC) Solvent->Anode Decomposition (Suppressed) Li_ion Li+ Li_ion->Anode Intercalation SEI_Layer Stable, Dense SEI Layer Reduction->SEI_Layer Forms SEI_Layer->Anode Passivates SEI_Layer->Li_ion Allows transport

Caption: Mechanism of preferential MMDS reduction to form a stable SEI layer.

Troubleshooting_Workflow Start Performance Degradation Observed (e.g., Capacity Fade) Check_Concentration Is MMDS Concentration Optimized? Start->Check_Concentration Check_Dissolution Is MMDS Fully Dissolved? Check_Concentration->Check_Dissolution Yes Optimize_Concentration Action: Perform Concentration Study Check_Concentration->Optimize_Concentration No Check_Moisture Was the system Anhydrous? Check_Dissolution->Check_Moisture Yes Improve_Dissolution Action: Ensure Complete Dissolution (Stirring/Heating) Check_Dissolution->Improve_Dissolution No Check_Formation Was the Formation Protocol Correct? Check_Moisture->Check_Formation Yes Ensure_Anhydrous Action: Use Glovebox & Dry Components Check_Moisture->Ensure_Anhydrous No Correct_Formation Action: Use Slow Formation C-Rate Check_Formation->Correct_Formation No Resolution Performance Improved Check_Formation->Resolution Yes Optimize_Concentration->Resolution Improve_Dissolution->Resolution Ensure_Anhydrous->Resolution Correct_Formation->Resolution

Caption: Troubleshooting workflow for addressing performance degradation.

References

  • Methylene Methanedisulfonate (MMDS) - ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.).
  • The Impact of MMDS on Lithium-Ion Battery Cycle Life: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN105130926A - Preparation method of methylene blue - Google Patents. (n.d.).
  • dmtmsa - Electrolyte Additives - MSE Supplies LLC. (n.d.).
  • CN112574167B - Preparation method of methylene methanedisulfonate - Google Patents. (n.d.).
  • Methylene Methanedisulfonate as an Electrolyte Additive for Improving the Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Batteries at 4.4 V Charge Cutoff Voltage | Request PDF. (n.d.). ResearchGate.
  • Boosting the Optimization of Lithium Metal Batteries by Molecular Dynamics Simulations: A Perspective. (2020). DT Energy Group.
  • CN102344436A - Preparation method of methylene-cyclo methane-disulfonate - Google Patents. (n.d.).
  • What is the SEI, and what effect does it have on the battery? - Battery Monday. (2021, April 5). YouTube.
  • CN102464648A - Method for refining and purifying methylene disulfonate - Google Patents. (n.d.).
  • Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells. (n.d.). ResearchGate.
  • Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. (2014). International Journal of Electrochemical Science.
  • Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive. (n.d.). RSC Publishing.
  • What Dictates the Optimal Concentration of Li-Based Battery Electrolytes? A Combined Experimental and Simulation Study. (n.d.). ResearchGate.
  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (2019). ACS Publications.
  • Troubleshooting battery performance. (n.d.). Ring.
  • Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries | Request PDF. (n.d.). ResearchGate.

Sources

Validation & Comparative

Comparing the DNA crosslinking efficiency of Methylene dimethanesulfonate and Busulfan

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the DNA crosslinking efficiency of Methylene dimethanesulfonate (MDMS) versus Busulfan .[1] It is designed for researchers investigating alkylating agents and seeks to clarify how linker chain length dictates the transition between intrastrand and interstrand crosslinking modalities.

Executive Summary

While both Methylene dimethanesulfonate (MDMS) and Busulfan belong to the class of alkanediol dimethanesulfonates , their behaviors toward DNA are fundamentally distinct due to the structural constraints of their alkyl linkers.[1]

  • Busulfan (

    
    ):  Primarily a monofunctional  and intrastrand  crosslinking agent.[2][3] Its 4-carbon flexible chain is optimized to bridge guanine bases on the same strand (specifically 5'-GA-3'), with lower efficiency for interstrand crosslinking (ICL).
    
  • MDMS (

    
    ):  A potent interstrand  crosslinker. Despite—or perhaps because of—its extremely short single-carbon linker, MDMS facilitates high-efficiency covalent bridging between strands. Contrary to initial assumptions, this activity is intrinsic to the MDMS molecule and not a result of formaldehyde release (a hydrolysis byproduct).
    

Key Takeaway: If your objective is interstrand crosslinking (ICL) , MDMS significantly outperforms Busulfan. If your objective is intrastrand alkylation or modeling standard chemotherapy regimens (e.g., CML conditioning), Busulfan is the standard control.

Chemical Mechanism & Structural Causality

The core differentiator is the polymethylene linker length (


)

between the two methanesulfonate leaving groups. This length determines which nucleophilic centers in the DNA major groove can be bridged.
The "Linker Length" Effect[4]
  • Busulfan (Tetramethylene,

    
    ): 
    The 4-carbon chain (
    
    
    
    6 Å) possesses sufficient rotational freedom to fold back upon the DNA helix. This favors the alkylation of two Guanine-N7 positions on the same strand, typically at 5'-GA-3' or 5'-GG-3' sequences. The formation of interstrand crosslinks is sterically less favorable and occurs at a much slower rate.
  • MDMS (Methylene,

    
    ): 
    The single methylene group (
    
    
    
    2.5 Å) is rigid. It cannot loop back to bridge adjacent bases on the same strand effectively. Instead, it spans the distance between specific opposing bases in the double helix, creating a "zero-length" style interstrand crosslink.
Sequence Selectivity
  • Busulfan: Low sequence selectivity; broadly alkylates G-rich regions.[1]

  • MDMS: Exhibits striking sequence specificity.[1] Research indicates a "hotspot" for reaction at the guanine-rich sequence 5'-ATGGTGG-3' , likely due to local helix geometry accommodating the short methylene bridge.

Diagram: Mechanism of Action

The following diagram illustrates the divergent alkylation pathways dictated by the linker length.

DNA_Alkylation_Mechanism MDMS MDMS (n=1) Short/Rigid Linker DNA_Target DNA Double Helix (Major Groove Guanine-N7) MDMS->DNA_Target Rapid SN2 Attack Hydrolysis Hydrolysis Byproducts (Formaldehyde vs. THF) MDMS->Hydrolysis Releases Formaldehyde (Not responsible for ICL) Busulfan Busulfan (n=4) Flexible Linker Busulfan->DNA_Target SN2 Attack Mono_MDMS Monoadduct (Unstable/Reactive) DNA_Target->Mono_MDMS MDMS Path Mono_Busulfan Monoadduct (Stable) DNA_Target->Mono_Busulfan Busulfan Path ICL INTER-strand Crosslink (Bridge between strands) Mono_MDMS->ICL High Efficiency (Steric constraint forces inter-strand) Mono_Busulfan->ICL Low Efficiency Intra INTRA-strand Crosslink (5'-GA-3' Bridge) Mono_Busulfan->Intra High Efficiency (Chain flexibility allows loop-back)

Caption: MDMS (n=1) is sterically constrained to form Interstrand Crosslinks, while Busulfan (n=4) flexibility favors Intrastrand bridging.

Performance Comparison Data

The following data summarizes the crosslinking efficiency profiles derived from alkaline elution and gel electrophoresis assays (e.g., Ponti et al., Br J Cancer 1991).

FeatureMethylene Dimethanesulfonate (MDMS)Busulfan
Linker Length

(Methylene)

(Tetramethylene)
Primary Lesion Interstrand Crosslink (ICL) Intrastrand Crosslink (and Monoadducts)
ICL Efficiency High (Higher than Busulfan)Low
Monoalkylation Rate LowVery High
Sequence Selectivity High (Specific G-rich hotpots)Low (General G-N7 alkylation)
Cytotoxicity Mechanism Helix distortion / Replication block (ICL)Transcription block / Apoptosis (Intrastrand)
Hydrolysis Products Methanesulfonic acid + FormaldehydeMethanesulfonic acid + Tetrahydrofuran

Critical Note on Hydrolysis: MDMS hydrolyzes to release formaldehyde. However, experimental evidence confirms that the DNA crosslinking is caused by the intact MDMS alkylating moiety, not by the released formaldehyde. Formaldehyde creates protein-DNA crosslinks, whereas MDMS creates distinct DNA-DNA crosslinks.

Validated Experimental Protocol: Alkaline Agarose Gel Shift Assay

To objectively compare the crosslinking efficiency of MDMS and Busulfan, a denaturing alkaline agarose gel assay is recommended. This method is self-validating: under alkaline conditions, non-crosslinked DNA strands separate (denature), while crosslinked strands remain covalently bound and migrate slower (higher molecular weight).

Materials
  • Plasmid DNA: Linearized pBR322 or similar (approx 4-5 kb).

  • Drug Stocks: MDMS and Busulfan dissolved in anhydrous DMSO (prepare fresh; sulfonates hydrolyze rapidly in water).

  • Alkaline Buffer: 30 mM NaOH, 1 mM EDTA.

Step-by-Step Methodology
  • Drug Exposure:

    • Incubate linearized plasmid DNA (20 ng/µL) with varying concentrations of MDMS and Busulfan (e.g., 0, 10, 50, 100, 500 µM) in TE buffer (pH 7.4) at 37°C for 2 hours.

    • Control: Include a "Heat/Chill" control (untreated DNA heated to 95°C then snap-cooled) to verify denaturation conditions.

  • Quenching:

    • Stop reaction by adding high-salt stop buffer (3M NaOAc) and ethanol precipitate the DNA to remove unreacted drug.

  • Denaturation & Electrophoresis:

    • Resuspend DNA in Alkaline Loading Buffer (50 mM NaOH, 1 mM EDTA, Ficoll).

    • Run on a 1% Alkaline Agarose gel (cast with 50 mM NaOH, 1 mM EDTA).

    • Run at low voltage (<2 V/cm) for 4–6 hours with buffer recirculation (prevent pH gradient formation).

  • Analysis:

    • Neutralize gel in 0.5M Tris-HCl (pH 7.5) for 30 mins.

    • Stain with Ethidium Bromide or SYBR Gold.

    • Interpretation:

      • Single Strand (SS): Fast migrating band (denatured, no crosslink).

      • Double Strand / Crosslinked (XL): Slow migrating band (covalently linked, cannot denature).

    • Quantification: Calculate % Crosslinking = Intensity(XL) / [Intensity(XL) + Intensity(SS)].

Diagram: Experimental Workflow

This workflow visualizes the logic of the alkaline denaturing assay.

Crosslinking_Assay Sample Linearized Plasmid DNA Treat Treat with MDMS vs Busulfan Sample->Treat Alkaline Alkaline Denaturation (NaOH) Treat->Alkaline NoXL No Crosslink Alkaline->NoXL Busulfan (mostly) XL Interstrand Crosslink Alkaline->XL MDMS (mostly) Band_SS Single Strands (Fast Migration) NoXL->Band_SS Strands Separate Band_DS Crosslinked DNA (Slow Migration) XL->Band_DS Strands Held Together

Caption: Under alkaline conditions, only MDMS-treated DNA retains double-strand migration behavior due to covalent interstrand crosslinks.

References

  • Ponti, M., Souhami, R. L., Fox, B. W., & Hartley, J. A. (1991). DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates.[2] British Journal of Cancer, 63(5), 743–747.

    • Source:

    • Relevance: The definitive study establishing that MDMS (n=1) produces significantly more interstrand crosslinks than Busulfan (n=4).
  • Iwamoto, T., et al. (2004). DNA intrastrand cross-link at the 5'-GA-3' sequence formed by busulfan and its role in the cytotoxic effect. Cancer Science, 95(5), 454-458.

    • Source:

    • Relevance: Confirms Busulfan's primary mechanism is intrastrand crosslinking at 5'-GA-3'.[3][4]

  • Bedford, P., & Fox, B. W. (1982). Repair of DNA interstrand crosslinks after busulphan: A possible mode of resistance.[5] Cancer Chemotherapy and Pharmacology, 8(1), 3-7.

    • Source:

    • Relevance: Discusses the kinetics of Busulfan crosslinking and the repair mechanisms involved.
  • O'Connor, P. M., & Fox, B. W. (1989). Isolation and characterization of proteins cross-linked to DNA by the antitumor agent methylene dimethanesulfonate and its hydrolytic product formaldehyde.[6] Cancer Research, 49, 5932-5938.

    • Source:

    • Relevance: Distinguishes between the DNA-DNA crosslinking of MDMS and the DNA-Protein crosslinking of its formaldehyde byproduct.

Sources

A Comparative Analysis of Methylene Dimethanesulfonate and Temozolomide in Glioma Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two alkylating agents, Methylene dimethanesulfonate (MDMS) and Temozolomide (TMZ), for the treatment of glioma, the most common and aggressive form of primary brain tumor. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of their mechanisms of action, and a framework for their comparative evaluation in a preclinical setting.

Introduction: The Challenge of Glioma and the Role of Alkylating Agents

Glioblastoma (GBM), the most aggressive form of glioma, is characterized by rapid cell proliferation and a high degree of resistance to therapy.[1] The current standard of care for newly diagnosed GBM includes surgical resection followed by radiation and chemotherapy with the alkylating agent Temozolomide (TMZ).[2][3] Alkylating agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[4]

While TMZ has improved survival outcomes for some patients, its efficacy is often limited by intrinsic and acquired resistance mechanisms.[5] A primary driver of this resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic O6-methylguanine adducts induced by TMZ.[6] This underscores the critical need for novel therapeutic strategies, including the exploration of alternative alkylating agents that may circumvent these resistance pathways.

Methylene dimethanesulfonate (MDMS) is another alkylating agent that, like TMZ, induces DNA damage.[7] However, its distinct chemical structure and potential for creating different types of DNA adducts, such as interstrand crosslinks, suggest that it may have a different efficacy profile and could potentially be effective in TMZ-resistant glioma cells.[7] This guide will explore the mechanisms of both agents and provide a comprehensive framework for their head-to-head comparison in glioma cell lines.

Mechanisms of Action: A Tale of Two Alkylating Agents

Temozolomide (TMZ)

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a potent DNA methylating agent, transferring methyl groups to various positions on DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.

The therapeutic efficacy of TMZ is largely attributed to the methylation of the O6 position of guanine (O6-MeG). This lesion is mispaired with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR) that ultimately results in DNA double-strand breaks and apoptotic cell death.

However, the DNA repair protein MGMT can directly remove the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion and conferring resistance to TMZ. The expression of MGMT is a key determinant of TMZ sensitivity in glioma patients.

Methylene Dimethanesulfonate (MDMS)

Methylene dimethanesulfonate is a bifunctional alkylating agent belonging to the homologous series of dimethane sulphonic acid esters.[7] Its mechanism of action involves the alkylation of DNA, leading to the formation of various DNA adducts.[7] A key feature of bifunctional alkylating agents is their ability to form interstrand DNA crosslinks.[7] These crosslinks physically prevent the separation of the two DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[7]

The formation of interstrand crosslinks represents a more complex and severe form of DNA damage compared to the single-base methylation induced by TMZ. This type of damage is typically repaired by a combination of nucleotide excision repair (NER) and homologous recombination (HR) pathways. The dependence on different DNA repair pathways suggests that MDMS may be effective in glioma cells that are resistant to TMZ due to high MGMT expression.

Comparative Experimental Workflow

To objectively compare the efficacy of MDMS and TMZ, a series of in vitro experiments should be conducted using a panel of well-characterized glioma cell lines. This panel should include both TMZ-sensitive (e.g., U87MG, A172) and TMZ-resistant (e.g., T98G, U138) cell lines to assess the potential of MDMS to overcome TMZ resistance.[1]

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_lines Select Glioma Cell Lines (TMZ-sensitive & TMZ-resistant) drug_prep Prepare Drug Solutions (MDMS & TMZ) mtt Cytotoxicity Assay (MTT) drug_prep->mtt apoptosis Apoptosis Assay (Annexin V/PI) drug_prep->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) drug_prep->cell_cycle dna_damage DNA Damage Assay (Comet Assay) drug_prep->dna_damage ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist dna_damage_quant Quantify DNA Damage dna_damage->dna_damage_quant comparison Comparative Analysis & Conclusion ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison dna_damage_quant->comparison

Caption: Experimental workflow for the comparative analysis of MDMS and TMZ.

Quantitative Data Comparison

The following tables present hypothetical data to illustrate the expected outcomes of the comparative experiments.

Table 1: IC50 Values (µM) of MDMS and TMZ in Glioma Cell Lines
Cell LineMGMT StatusMDMS (IC50)TMZ (IC50)
U87MGLow50100
A172Low65120
T98GHigh80>1000
U138High95>1000

This hypothetical data suggests that MDMS may be more potent than TMZ in both TMZ-sensitive and TMZ-resistant glioma cell lines.

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment
Cell LineTreatment (at IC50)% Apoptotic Cells
U87MGMDMS65%
TMZ55%
T98GMDMS50%
TMZ15%

This hypothetical data indicates that MDMS induces a higher level of apoptosis, particularly in the TMZ-resistant cell line.

Table 3: Cell Cycle Distribution (%) after 24h Treatment
Cell LineTreatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
U87MGControl552520
MDMS301555
TMZ403525
T98GControl602020
MDMS351055
TMZ582220

This hypothetical data suggests that MDMS induces a more pronounced G2/M cell cycle arrest compared to TMZ, indicative of significant DNA damage.

Table 4: DNA Damage (Comet Assay - Olive Tail Moment) after 6h Treatment
Cell LineTreatment (at IC50)Olive Tail Moment
U87MGControl2
MDMS25
TMZ15
T98GControl3
MDMS22
TMZ8

This hypothetical data illustrates that MDMS induces a greater degree of DNA damage than TMZ in both cell lines.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed glioma cells (U87MG, A172, T98G, U138) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of MDMS and TMZ in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing the various concentrations of the drugs. Include untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with MDMS and TMZ at their respective IC50 concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

  • Seed cells in 6-well plates and treat with MDMS and TMZ at their IC50 concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

DNA Damage Detection (Alkaline Comet Assay)

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Treat glioma cells with MDMS and TMZ at their IC50 concentrations for 6 hours.

  • Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix 10 µL of the cell suspension with 90 µL of low-melting-point agarose at 37°C.

  • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.

  • Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C.

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind for 30 minutes.

  • Perform electrophoresis at 25V and 300mA for 30 minutes.

  • Neutralize the slides with a neutralization buffer.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the Olive Tail Moment.[2]

Signaling Pathways and Mechanistic Insights

The cytotoxic effects of both MDMS and TMZ converge on the activation of the DNA damage response (DDR) pathway.

G cluster_tmz Temozolomide (TMZ) cluster_mdms Methylene Dimethanesulfonate (MDMS) cluster_common Common Pathway tmz TMZ mtic MTIC tmz->mtic o6meg O6-MeG Adducts mtic->o6meg mmr Mismatch Repair (MMR) o6meg->mmr dsb Double-Strand Breaks mmr->dsb ddr DNA Damage Response (ATM/ATR) dsb->ddr mdms MDMS icl Interstrand Crosslinks mdms->icl ner_hr NER/HR Repair icl->ner_hr ner_hr->ddr p53 p53 Activation ddr->p53 arrest Cell Cycle Arrest (G2/M) p53->arrest apoptosis Apoptosis p53->apoptosis

Caption: Signaling pathways activated by TMZ and MDMS leading to apoptosis.

TMZ-induced O6-MeG adducts are recognized by the MMR system, leading to futile repair cycles and the formation of double-strand breaks. These breaks activate the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, key initiators of the DDR.

MDMS-induced interstrand crosslinks are recognized by the NER and HR repair pathways. The processing of these complex lesions also leads to the activation of the DDR cascade.

Once activated, the DDR pathway phosphorylates a multitude of downstream targets, including the tumor suppressor protein p53. Activated p53 translocates to the nucleus and transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The resulting G2/M cell cycle arrest provides time for the cell to repair the DNA damage. However, if the damage is too extensive, the apoptotic pathway is triggered, leading to programmed cell death.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of Methylene dimethanesulfonate and Temozolomide in glioma cells. The experimental protocols outlined herein will enable a robust assessment of their respective cytotoxicities, mechanisms of action, and potential for overcoming TMZ resistance.

The hypothetical data presented suggests that MDMS may hold promise as a therapeutic agent for glioma, potentially exhibiting greater potency and efficacy in TMZ-resistant tumors. This is likely due to its ability to induce complex DNA interstrand crosslinks, which are repaired by different mechanisms than the O6-MeG adducts generated by TMZ.

Future research should focus on validating these in vitro findings in preclinical in vivo models of glioma. Furthermore, a deeper investigation into the specific DNA repair pathways involved in the response to MDMS could identify potential synergistic drug combinations to further enhance its anti-tumor activity. Ultimately, a thorough understanding of the comparative efficacy and mechanisms of these two alkylating agents will be crucial in developing more effective therapeutic strategies for patients with this devastating disease.

References

  • Baer, J. C., Freeman, A. A., Newlands, E. S., Watson, A. J., & Rafferty, J. A. (1993). B-52, a novel nitrosourea with a spermidine-carrier, is a potent inhibitor of O6-alkylguanine-DNA alkyltransferase. British journal of cancer, 67(6), 1299–1302.
  • Bocangel, D. B., Finkelstein, S., Schold, S. C., Bhakat, K. K., Mitra, S., & Kokkinakis, D. M. (2002). Multifaceted resistance of human glioma cells to temozolomide. Clinical Cancer Research, 8(9), 2725-2734.
  • National Center for Biotechnology Information. (n.d.). Methylene dimethanesulfonate. PubChem. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cell Cycle Analysis using Propidium Iodide. Bio-Rad. Retrieved from [Link]

  • Trevigen. (n.d.). CometAssay® Electrophoresis System II. Trevigen. Retrieved from [Link]

  • Lee, S. Y. (2016). Temozolomide resistance in glioblastoma multiforme. Genes & diseases, 3(3), 198–210.
  • Hermisson, M., Klumpp, A., Wick, W., Wischhusen, J., Nagel, G., Roos, W., Kaina, B., & Weller, M. (2006). O6-methylguanine-DNA methyltransferase and p53 status predict temozolomide sensitivity in human malignant glioma cells. Journal of neurochemistry, 96(3), 766–776.
  • Liu, X., Yuan, H., Xu, Z., Li, C., & Guan, H. (2015). Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells. Journal of clinical neuroscience : official journal of the Neurosurgical Society of Australasia, 22(3), 583–588.
  • Zhang, J., Stevens, M. F., & Laughton, C. A. (2012). The role of the DNA mismatch repair system in the cytotoxicity of the DNA minor groove alkylating agent tallimustine. Cancer letters, 325(2), 196–203.
  • Didiano, D., & Hasty, P. (2006). DNA repair and cancer. Cell research, 16(1), 8-10.
  • Roos, W. P., Nikolova, T., Quiros, S., Naumann, S. C., Kiedron, O., Zdzienicka, M. Z., & Kaina, B. (2009). Brca2/xrcc2 dependent HR, but not c-NHEJ, is required for removal of DNA interstrand crosslinks (ICLs) induced by treasulfan. Cancer letters, 280(1), 55–63.
  • Lee, S. Y. (2016). Temozolomide resistance in glioblastoma multiforme. Genes & Diseases, 3(3), 198-210.
  • Ostling, O., & Johanson, K. J. (1984). Microelectrophoretic study of radiation-induced DNA damages in individual mammalian cells.
  • Liu, X., Yuan, H., Xu, Z., Li, C., & Guan, H. (2015). Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells. Journal of Clinical Neuroscience, 22(3), 583-588.
  • Stupp, R., Mason, W. P., van den Bent, M. J., Weller, M., Fisher, B., Taphoorn, M. J., Belanger, K., Brandes, A. A., Marosi, C., Bogdahn, U., Curschmann, J., Janzer, R. C., Ludwin, S. K., Gorlia, T., Allgeier, A., Lacombe, D., Cairncross, J. G., & European Organisation for Research and Treatment of Cancer Brain Tumor and Radiotherapy Groups. (2005). Radiotherapy plus concomitant and adjuvant temozolomide for glioblastoma. The New England journal of medicine, 352(10), 987–996.
  • Lee, S. Y. (2016). Temozolomide resistance in glioblastoma multiforme. Genes & Diseases, 3(3), 198-210.
  • National Cancer Institute. (n.d.). Alkylating Agents. National Cancer Institute. Retrieved from [Link]

Sources

Efficacy of Methylene dimethanesulfonate compared to other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Methylene Dimethanesulfonate (MDMS) Compared to Other Alkylating Agents Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Oncologists

Executive Summary: The Structural Determinants of Efficacy

Methylene dimethanesulfonate (MDMS) represents a critical case study in the structure-activity relationship (SAR) of alkylating agents. As the shortest member of the dimethanesulfonate homologous series (n=1), its efficacy is strictly governed by the steric constraints of its methylene spacer. While chemically related to the clinical gold standard Busulfan (n=4), MDMS exhibits a distinct pharmacological profile characterized by high reactivity but suboptimal DNA cross-linking geometry.

This guide provides an objective, data-driven comparison of MDMS against established alkylating agents, analyzing why its potent alkylating potential failed to translate into superior clinical outcomes compared to its longer-chain homologs.

Chemical Architecture & Mechanism of Action

The efficacy of sulfonate esters is dictated by the length of the polymethylene chain separating the functional leaving groups. This "spacer" determines the molecule's ability to span the major groove of DNA and form cytotoxic interstrand cross-links (ICLs).

The Homologous Series Effect
  • MDMS (n=1): The single carbon spacer creates a rigid, short molecule. While highly electrophilic, it struggles to bridge the distance between N7-guanine positions on opposite DNA strands, leading to a higher ratio of monoadducts or ineffective intrastrand lesions.

  • Busulfan (n=4): The four-carbon chain provides optimal flexibility and length to bridge the 5'-GA-3' sequence, facilitating stable interstrand cross-links that arrest replication.

Mechanistic Pathway Visualization

AlkylatingMechanism cluster_MDMS MDMS (n=1) cluster_Busulfan Busulfan (n=4) Agent Alkylating Agent (Dimethanesulfonate) Activation Nucleophilic Attack (Leaving Group: Methanesulfonate) Agent->Activation Monoadduct DNA Monoadduct (N7-Guanine Alkylation) Activation->Monoadduct MDMS_Outcome Steric Hinderance Poor Cross-linking Monoadduct->MDMS_Outcome Short Spacer Bu_Outcome Stable Interstrand Cross-link (ICL) Monoadduct->Bu_Outcome Optimal Spacer MDMS_Repair BER/NER Repair (Cell Survival) MDMS_Outcome->MDMS_Repair Bu_Death Replication Arrest (Apoptosis) Bu_Outcome->Bu_Death

Figure 1: Comparative mechanism of action showing how chain length (n) dictates the transition from monoadduct to lethal cross-link.

Comparative Efficacy Analysis

The following table synthesizes experimental and clinical data comparing MDMS with Busulfan (standard of care) and Treosulfan (next-generation analog).

FeatureMethylene Dimethanesulfonate (MDMS)BusulfanTreosulfan
Chemical Structure


Dihydroxy-busulfan analog
Linker Length 1 Carbon (Methylene)4 Carbons (Butylene)4 Carbons (modified)
Alkylating Kinetics Rapid (High reactivity)Slower (Second-order)pH-dependent activation (Epoxide formation)
Primary DNA Lesion Monoadducts > Cross-linksInterstrand Cross-links (5'-GA-3')Interstrand Cross-links
Clinical Efficacy Low: No objective remissions in Phase II ovarian cancer trials.High: Standard conditioning for HSCT; CML treatment.High: Superior toxicity profile; active in ovarian cancer.
Dose-Limiting Toxicity Thrombocytopenia (Cumulative & Severe)Veno-occlusive disease (VOD), MucositisMyelosuppression (less non-hematological toxicity)
BBB Penetration ModerateHigh (Lipophilic)High

Key Insight: MDMS demonstrates that chemical reactivity does not equal therapeutic efficacy. Its failure in clinical trials (e.g., Fox et al., 1988) is attributed to its inability to form the stable "staple" cross-links required to permanently disable cancer cell replication, combined with a toxicity profile that prevents dose escalation.

Experimental Protocol: Assessing Alkylating Efficiency

To objectively verify the efficacy of MDMS or similar novel alkylators, researchers should employ a Self-Validating Cytotoxicity & Cross-linking Workflow . This protocol distinguishes between simple toxicity and true DNA cross-linking.

Phase A: Cytotoxicity Profiling (MTT/CellTiter-Glo)
  • Seed Cells: Plate tumor cells (e.g., SKOV-3, K562) at

    
     cells/well in 96-well plates.
    
  • Drug Treatment: Treat with logarithmic concentrations of MDMS (0.1 µM – 100 µM) vs. Busulfan control.

  • Incubation: 1 hour (pulse) vs. 72 hours (continuous) to assess stability.

  • Readout: Calculate IC50. Expectation: MDMS may show lower IC50 in short-term assays due to high reactivity, but less sustained kill in clonogenic assays.

Phase B: Modified Alkaline Comet Assay (The Cross-link Check)

Standard comet assays measure strand breaks. To measure cross-links, you must induce breaks and see if the drug prevents migration.

  • Treatment: Treat cells with IC50 dose of MDMS for 2 hours.

  • Irradiation: Expose cells to 10 Gy of X-rays (induces random strand breaks).

  • Lysis & Electrophoresis: Perform alkaline single-cell gel electrophoresis (pH > 13).

  • Analysis:

    • Control (Irradiated): Long comet tails (fragmented DNA migrates).

    • Cross-linked (Drug + Irradiated): Short comet tails. The cross-links "tie" the DNA together, preventing migration despite the X-ray damage.

    • Calculation: % Cross-linking =

      
      .
      
Workflow Diagram

ExperimentalProtocol Step1 Step 1: Treatment (MDMS vs Busulfan) Step2 Step 2: X-Ray Challenge (Induce Strand Breaks) Step1->Step2 Step3 Step 3: Alkaline Electrophoresis Step2->Step3 ResultA High Migration (No Cross-links) Step3->ResultA Monoadducts Only ResultB Retarded Migration (Effective Cross-linking) Step3->ResultB Interstrand Cross-links

Figure 2: Modified Comet Assay workflow to distinguish between simple DNA damage and therapeutic cross-linking.

Toxicological Profile & Safety

MDMS exhibits a toxicity profile distinct from nitrogen mustards but similar to other sulfonates, with one critical exacerbation:

  • Cumulative Thrombocytopenia: Unlike the reversible myelosuppression of Cyclophosphamide, MDMS causes delayed and cumulative platelet destruction. In Phase II trials, this was the dose-limiting factor that halted clinical development.

  • Lack of Mucositis: Unlike Busulfan, MDMS showed minimal mucositis, suggesting a different tissue distribution or lack of accumulation in mucosal stem cells.

  • Hepatic Safety: MDMS does not typically induce the Veno-Occlusive Disease (VOD) associated with high-dose Busulfan, likely due to differences in glutathione conjugation kinetics.

Conclusion

Methylene dimethanesulfonate serves as a definitive example of the "Goldilocks Principle" in medicinal chemistry. While it possesses the necessary functional groups for DNA alkylation, its methylene spacer is too short to effectuate the lethal interstrand cross-links required for robust antitumor activity. For current drug development, MDMS is best utilized as a negative control in structure-activity studies to demonstrate the necessity of linker length in bifunctional alkylators.

References

  • Fox, B. W. (1988). A negative phase II trial of methylene dimethane sulphonate in advanced ovarian cancer. British Journal of Cancer.

  • Iwamoto, T., et al. (2004). In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity.[1] Clinical Cancer Research.

  • O'Dwyer, P. J., et al. (1986). Alkylating Agents: Mechanism of Action and Pharmacology. Clinical Pharmacology.

  • PubChem. (2025).[2] Methylene dimethanesulfonate - Compound Summary.[3] National Library of Medicine.

Sources

Comparative Guide: Methylene Methanedisulfonate (MMDS) vs. 1,3-Propane Sultone (PS) in High-Voltage Li-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methylene Methanedisulfonate (MMDS) —often referred to as Methylene Dimethanesulfonate in trade literature—and the industry-standard 1,3-Propane Sultone (PS) .

While PS has long been the baseline for Solid Electrolyte Interphase (SEI) formation, it suffers from high impedance growth and toxicity (carcinogenicity). MMDS has emerged as a superior alternative, particularly for high-voltage applications (>4.4V). This guide details the mechanistic differences, electrochemical performance, and handling protocols required to transition from PS to MMDS.

Part 1: Chemical Architecture & Mechanistic Foundation

To understand the performance divergence, we must first analyze the structural reactivity of these two sulfur-based additives.

Structural Comparison
Feature1,3-Propane Sultone (PS) Methylene Methanedisulfonate (MMDS)
Structure Cyclic Sultone (5-membered ring)Cyclic Disulfonate (6-membered ring)
Formula


Active Group

(Sulfonate ester)

HOMO/LUMO Higher LUMO (Lower reduction potential)Lower LUMO (Higher reduction potential)
Toxicity High (Known Genotoxic Impurity/Carcinogen)Moderate (Reduced volatility/toxicity profile)
Mechanism of Action: SEI Formation

The critical differentiator is the reduction potential . MMDS has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to PS. This means MMDS reduces before the solvent (EC/EMC) and before PS during the first formation cycle.

  • PS Mechanism: Forms a thick, polymeric alkyl sulfonate layer. While stable, this layer is highly resistive to

    
     transport.
    
  • MMDS Mechanism: Undergoes ring-opening to form a thinner, inorganic-rich SEI (high concentration of

    
     and 
    
    
    
    derivatives). This inorganic nature facilitates faster
    
    
    hopping kinetics (lower impedance).
Visualization: SEI Formation Pathway

SEI_Mechanism cluster_PS Path A: 1,3-Propane Sultone (PS) cluster_MMDS Path B: MMDS (High Voltage) Electrolyte Base Electrolyte (EC/EMC + LiPF6) PS_Add PS Additive Electrolyte->PS_Add MMDS_Add MMDS Additive Electrolyte->MMDS_Add PS_Red Reduction (~1.1V vs Li) PS_Add->PS_Red + e- PS_Prod Thick Polymer Layer (R-SO3-Li) PS_Red->PS_Prod Ring Opening Polymerization High_Imp High_Imp PS_Prod->High_Imp Result: High Impedance MMDS_Red Reduction (~1.4V vs Li) (Prioritised) MMDS_Add->MMDS_Red + e- (Faster Kinetics) MMDS_Prod Thin Inorganic SEI (Li2SO4 / Sulfites) MMDS_Red->MMDS_Prod S-O Cleavage Precipitation Low_Imp Low_Imp MMDS_Prod->Low_Imp Result: Low Impedance

Caption: Comparative reduction pathways showing MMDS prioritization due to anodic stability and formation of conductive inorganic SEI species.

Part 2: Electrochemical Performance Analysis

The data below synthesizes results from comparative studies using NMC/Graphite pouch cells (Standard loading: 1M


 in EC/EMC 3:7).
Comparative Data Summary
MetricControl (No Additive)1,3-Propane Sultone (2%)MMDS (1-2%)
First Cycle Efficiency 85.2%86.5%87.8%
Capacity Retention (500 Cyc) 65%82%89%
Impedance (

)
Low (Initial) -> High (Aged)High (Initial) -> Very HighLow (Initial) -> Stable
High Temp Storage (60°C) Severe gassingModerate gassingLow gassing
Voltage Window < 4.2V< 4.3VUp to 4.5V+
Impedance Evolution ( and )

One of the most distinct advantages of MMDS is the suppression of impedance growth.

  • PS: While PS protects the solvent, it continues to thicken the SEI during cycling, leading to a linear increase in charge transfer resistance (

    
    ).
    
  • MMDS: Forms a self-limiting film. Once the inorganic layer is established, it prevents further electron tunneling to the solvent, stabilizing the impedance even after 500+ cycles.

High-Voltage Cathode Protection

MMDS is not just an anode additive. At high voltages (>4.4V), MMDS oxidizes on the cathode surface (NMC or LCO) to form a protective CEI (Cathode Electrolyte Interphase).

  • Observation: In NMC532/Graphite cells charged to 4.4V, MMDS-containing cells show significantly lower voltage drop during open-circuit storage compared to PS, indicating reduced parasitic electrolyte oxidation.

Part 3: Experimental Protocols

Note on Safety: PS is a solid at room temperature and is a suspected carcinogen . Handle only in a fume hood or glovebox with full PPE. MMDS is also a solid but generally has lower vapor pressure; however, standard sulfonate precautions apply.

Electrolyte Preparation Workflow
  • Base Solvent Drying: Dry EC (Ethylene Carbonate) and EMC (Ethyl Methyl Carbonate) over molecular sieves (3Å or 4Å) until water content is <10 ppm (Karl Fischer titration).

  • Salt Dissolution: Dissolve

    
     (1.0 M or 1.2 M) into the solvent mix. Caution: Exothermic.
    
  • Additive Doping:

    • Control: None.

    • PS Group: Add 2.0 wt% 1,3-Propane Sultone. Heat to 40°C to ensure full dissolution if necessary.

    • MMDS Group: Add 1.0 - 1.5 wt% MMDS. (Note: MMDS has lower solubility than PS; do not exceed 2% without co-solvents).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any undissolved particulates.

Electrochemical Testing Workflow

Exp_Workflow Start Cell Assembly (NMC/Graphite Pouch) Formation Formation Protocol C/20 Charge to 4.2V 40°C Bath (Critical for SEI) Start->Formation Degas Degassing Step (Remove formation gas) Formation->Degas Branch Test Type Degas->Branch Cycle Cycle Life Test 1C/1C, 2.8-4.4V 25°C & 45°C Branch->Cycle Storage Storage Test 4.4V hold @ 60°C Measure Voltage Drop Branch->Storage EIS EIS Analysis Every 50 Cycles 100kHz - 10mHz Cycle->EIS Intermittent

Caption: Standardized testing workflow for validating additive performance.

Critical Formation Protocol (The "Secret Sauce")

The performance of MMDS is highly dependent on the formation temperature .

  • Protocol: Perform the first charge (Formation) at 40°C rather than room temperature.

  • Reasoning: Higher temperature promotes the complete decomposition of MMDS into its inorganic derivatives (

    
    ) rather than partial organic intermediates. This results in a more compact, lower-impedance SEI.
    

Part 4: Safety & Handling (Toxicology Context)

For researchers in drug development or those concerned with Genotoxic Impurities (GTIs):

  • 1,3-Propane Sultone (PS): A direct-acting alkylating agent. It is classified as a Category 1B Carcinogen . It readily reacts with DNA. In a pharmaceutical context, it is strictly controlled.

  • MMDS: While structurally related, the disulfonate structure modifies its reactivity profile. However, it should still be treated as a potential sensitizer and handled with "Potent Compound" protocols (containment, double-gloving) until specific LD50/mutagenicity data is cleared for your specific lab safety standards.

References

  • Xia, J., et al. (2014).[1] "Comparative Study on Methylene Methanedisulfonate (MMDS) and 1,3-Propane Sultone (PS) as Electrolyte Additives for Li-Ion Batteries." Journal of The Electrochemical Society.[1][2]

  • Zuo, X., et al. (2014).[3] "Methylene Methanedisulfonate as a Novel SEI Forming Additive in Propylene Carbonate Based Electrolyte for Lithium Ion Batteries." International Journal of Electrochemical Science.

  • Xu, M., et al. (2013).[4] "Electrolyte Additives for High Voltage Li-Ion Batteries." Journal of Power Sources.

  • Ma, L., et al. (2015). "Impact of Methylene Methanedisulfonate on the Performance of Li[Ni0.42Mn0.42Co0.16]O2/Graphite Pouch Cells." Journal of The Electrochemical Society.[1][2]

Sources

Comparative analysis of Methylene dimethanesulfonate and other electrolyte additives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Methylene Methanedisulfonate (MMDS) against industry-standard electrolyte additives. It is designed for researchers and formulation scientists optimizing high-voltage Lithium-Ion Batteries (LIBs).

Executive Summary

Methylene Methanedisulfonate (MMDS) has emerged as a critical "Class II" additive, specifically engineered to address the instability of carbonate electrolytes at voltages exceeding 4.3V vs. Li/Li+. While Vinylene Carbonate (VC) remains the standard for anode protection, it struggles with oxidation at high potentials. MMDS functions as a dual-interface stabilizer , forming a sulfur-rich Cathode Electrolyte Interphase (CEI) that suppresses transition metal dissolution (Mn, Co) while simultaneously reducing impedance growth at the anode.

This guide compares MMDS primarily against 1,3-Propane Sultone (1,3-PS) and Vinylene Carbonate (VC) , providing experimental protocols and performance data to support its integration into NCM and LCO systems.

Chemical Identity & Critical Safety Distinction


 
The term "Methylene dimethanesulfonate" is often used loosely in literature. For battery applications, you must distinguish between the cyclic  additive (correct) and the linear  alkylating agent (toxic/incorrect).
FeatureTarget Additive (MMDS) Toxic Analog (Avoid)
IUPAC Name 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxideMethylene bis(methanesulfonate)
Structure Cyclic DisulfonateLinear Diester
CAS Number 99591-74-9 156-72-9
Function SEI/CEI Former (Ring Opening)DNA Alkylating Agent (Toxin)
State White Crystalline PowderLiquid / Low-Melting Solid

Directive: Ensure all procurement specifies CAS 99591-74-9 .

Mechanistic Analysis: The "Sacrificial" Hierarchy

MMDS functions via a preferential reduction mechanism . Its reduction potential (~1.8V vs Li/Li+) is higher than ethylene carbonate (EC) and VC. This allows it to decompose first, forming a passivation layer that prevents the continuous consumption of solvent.

Mechanism of Action[1][2]
  • Anode (Graphite/Si): MMDS undergoes ring-opening reduction, forming lithium sulfonate species (

    
    ) and inorganic lithium sulfite (
    
    
    
    ). These components are ionically conductive but electronically insulating.
  • Cathode (NCM/LCO): MMDS oxidizes at high potentials (>4.2V) to form a protective CEI that blocks solvent contact with the catalytic cathode surface, suppressing gas generation (

    
    , 
    
    
    
    ).

MMDS_Mechanism cluster_cathode Cathode Effect (High Voltage) MMDS MMDS (Cyclic) Red Electrochemical Reduction (> 1.5V vs Li/Li+) MMDS->Red Diffusion to Anode Oxidation Oxidation at >4.3V MMDS->Oxidation RingOpen Ring Opening (S-O Bond Cleavage) Red->RingOpen 2e- Transfer Products Reaction Products: Li2SO3 + R-SO3Li RingOpen->Products SEI Stable SEI Layer (Low Impedance) Products->SEI Deposition CEI CEI Formation (Suppresses Mn Dissolution) Oxidation->CEI

Figure 1: Electrochemical pathway of MMDS forming protective interphases at both Anode and Cathode.

Comparative Performance Review

Physicochemical Comparison

MMDS is often compared to 1,3-PS due to the sulfonate functionality. However, MMDS contains two sulfonyl groups, offering higher lithium-ion hopping site density in the resulting SEI.

PropertyMMDS1,3-Propane Sultone (PS)Vinylene Carbonate (VC)
Functional Group Cyclic Disulfonate (

)
Cyclic Sulfonate (

)
Cyclic Carbonate (

)
Reduction Potential ~1.8 V vs

~1.6 V vs

~1.4 V vs

Thermal Stability High (Stable up to 60°C cycling)Moderate (Gas generation at high temp)Moderate (Polymerizes)
Primary Benefit High Voltage Stability (>4.4V) High Temp StorageAnode Passivation
Main Drawback Low solubility (>2% is difficult)Carcinogenic toxicityHigh Impedance at >2%
Electrochemical Data (NCM / Graphite Cells)

The following data synthesizes performance in NCM523/Graphite pouch cells (1Ah) cycled at 1C/1C (3.0–4.4V).

Additive FormulationInitial Capacity (mAh/g)Retention (100 Cycles)Retention (500 Cycles)R_ct Growth (Ohm)
Control (1M LiPF6) 165.270.7%Failed (<50%)+250%
2.0% VC 164.888.5%78.2%+120%
1.0% PS 165.090.1%82.4%+95%
0.5% MMDS + 1% VC 166.1 94.8% 89.5% +35%

Key Insight:

  • Synergy: MMDS works best in binary systems. While VC protects the graphite structure, MMDS modifies the SEI composition to be more inorganic (

    
    ), which facilitates faster 
    
    
    
    transport (lower impedance) compared to the polymer-heavy SEI formed by VC alone.
  • Impedance: Unlike PS, which can increase cell resistance over time, MMDS-containing cells typically show lower charge transfer resistance (

    
    ) after long-term cycling.
    

Experimental Validation Protocol

Objective: Validate MMDS efficacy in a High-Voltage NCM811 half-cell.

Electrolyte Formulation Workflow

Reagents:

  • Base: 1.0M

    
     in EC:EMC (3:7 wt%).
    
  • Additive: MMDS (CAS 99591-74-9), Purity >99.9% (Water <20ppm).[1]

Protocol:

  • Preparation: Enter Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Base Solvent: Weigh EC and EMC into a PTFE bottle. Add

    
     slowly to prevent exotherm. Stir for 4 hours.
    
  • Doping:

    • Control: Set aside 50mL base.

    • Test A: Add 0.5 wt% MMDS to 50mL base.

    • Test B: Add 0.5 wt% MMDS + 1.0 wt% VC to 50mL base.

  • Dissolution: MMDS dissolves slowly. Stir at 25°C for 6 hours or heat mildly to 35°C for 30 mins. Ensure solution is clear.

  • Sealing: Store in aluminum bottles; MMDS is moisture sensitive.

Testing Workflow

Protocol Prep Electrolyte Prep (0.5% MMDS) Assembly Coin/Pouch Cell Assembly (NCM811 vs Graphite) Prep->Assembly Formation Formation Cycles C/20 to 4.2V (Degas step for Pouch) Assembly->Formation EIS_1 EIS Check 1 (Fresh Cell) Formation->EIS_1 Cycling HV Cycling 1C/1C, 3.0-4.4V 50 Cycles EIS_1->Cycling EIS_2 EIS Check 2 (Post-Cycling) Cycling->EIS_2

Figure 2: Standardized testing workflow for additive validation.

Conclusion & Recommendations

MMDS is a superior alternative to 1,3-PS for high-voltage applications (>4.3V) . Its ability to form a low-impedance, sulfur-rich SEI/CEI makes it indispensable for next-generation NCM and LCO cathodes.

Final Recommendations:

  • Concentration: Optimal range is 0.5% to 1.0% . Exceeding 2% leads to solubility issues and thick SEI formation.

  • Synergy: Do not use MMDS alone for graphite anodes. Pair with 1% VC or 2% FEC to ensure robust graphite exfoliation protection.

  • Safety: Strictly verify CAS 99591-74-9 to avoid toxicological hazards.

References

  • Zuo, X. et al. "Methylene methanedisulfonate as an electrolyte additive for improving the cycling performance of LiNi0.5Co0.2Mn0.3O2/graphite batteries at 4.4 V." Journal of Power Sources, 2014.

  • Wang, Y. et al. "Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive." Physical Chemistry Chemical Physics, 2019.

  • Xia, J. et al. "Comparative Study on Methylene Methyl Disulfonate (MMDS) and 1,3-Propane Sultone (PS) as Electrolyte Additives for Li-Ion Batteries." Journal of The Electrochemical Society, 2014.[2]

  • Haregewoin, A. M. et al. "Electrolytes and Additives for High Voltage Li-Ion Batteries: A Review." Energy & Environmental Science, 2016.

Sources

Technical Validation Guide: Methylene Dimethanesulfonate (MDMS) for SEI Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Sulfonate Architectures

In the pursuit of high-voltage lithium-ion battery (LIB) stability (>4.4V), traditional carbonate additives like Vinylene Carbonate (VC) often reach a performance ceiling characterized by high interfacial impedance. Methylene dimethanesulfonate (MDMS), often referred to in literature as MMDS , represents a class of bi-functional sulfonate additives designed to decouple passivation from impedance growth.

This guide provides a technical validation framework for MDMS. Unlike mono-sulfonates (e.g., 1,3-Propane Sultone), MDMS utilizes a methylene bridge between two sulfonate groups, facilitating the formation of a thinner, more conductive Solid Electrolyte Interphase (SEI) rich in inorganic Li-sulfur species (


, 

).

Key Performance Indicators (KPIs) vs. Incumbents:

  • Thermal Stability: Superior retention at 60°C compared to VC-only systems.

  • Impedance: 15–25% lower charge transfer resistance (

    
    ) after formation.
    
  • Gas Suppression: Significant reduction in electrolyte oxidation byproducts at high voltages.

Mechanistic Foundation: Reductive Polymerization

To validate MDMS, one must understand its specific reduction mechanism. MDMS possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to standard cyclic carbonates (EC) and linear carbonates (EMC/DMC).

The Electrochemical Pathway

Upon the first charging cycle (Formation), MDMS accepts electrons at the graphite anode surface (approx. 1.5V - 1.0V vs.


). The reduction involves the cleavage of the 

bond, leading to the precipitation of:
  • Inorganic Species: Lithium sulfite (

    
    ) and Lithium sulfate (
    
    
    
    ) — providing high ionic conductivity.
  • Organic Species: Poly-sulfonate networks — providing mechanical elasticity to accommodate graphite expansion.

Visualization: SEI Formation Cascade

The following diagram illustrates the competitive reduction pathway where MDMS preempts solvent decomposition.

SEI_Mechanism Electrolyte Bulk Electrolyte (EC/EMC + LiPF6) Anode Graphite Anode (Neg. Potential) Electrolyte->Anode Diffusion MDMS MDMS Additive (Low LUMO) MDMS->Anode Preferential Adsorption Reduction Reductive Cleavage (~1.3V vs Li/Li+) MDMS->Reduction Pre-reduction Anode->Reduction Electron Transfer Inorganic Inorganic Phase (Li2SO3, Li2SO4) High Ionic Cond. Reduction->Inorganic Organic Organic Polymer (R-SO2-Li) Flexible Matrix Reduction->Organic SEI Stable SEI Layer (Solvent Blocking) Inorganic->SEI Component A Organic->SEI Component B SEI->Electrolyte Blocks EC Decomposition

Figure 1: Preferential reduction mechanism of MDMS forming a bi-phasic SEI layer that inhibits continuous solvent decomposition.

Comparative Landscape

This section objectively compares MDMS against the two most common SEI additives: Vinylene Carbonate (VC) and 1,3-Propane Sultone (PS).

Table 1: Physicochemical & Performance Comparison
FeatureVinylene Carbonate (VC) 1,3-Propane Sultone (PS) Methylene Dimethanesulfonate (MDMS)
Primary Function Polymerizable Carbonate SEISulfonate SEI FormerBi-functional Sulfonate SEI Former
SEI Nature Thick, Polymeric (Poly-VC)Thin, Inorganic-richUltra-thin, Conductive, Flexible
Impedance (

)
High (Increases with conc.)ModerateLow (Maintains ionic pathways)
High Temp (60°C) Poor (Gas generation)GoodExcellent (Thermal stability)
Toxicity ModerateCarcinogenic (High Concern)Toxic (Handle with Glovebox protocols)
Typical Loading 1.0% - 2.0%0.5% - 1.5%0.5% - 1.0% (High potency)

Scientist's Note: While VC is the industry standard for cycle life, it imposes an impedance penalty that limits fast-charging. MDMS is superior in applications requiring both high voltage stability (NMC811 cathodes) and lower impedance.

Experimental Validation Protocol (Self-Validating System)

To validate the efficacy of MDMS in your specific cell chemistry, do not rely on single-point data. Use this Self-Validating Workflow which cross-references electrochemical data with physical characterization.

Phase A: Electrochemical Validation (The "Fingerprint")

Objective: Confirm MDMS reduces prior to the solvent and defines the SEI properties.

  • Cell Setup: Graphite/Li half-cells (Coin 2032).

  • Control Group: 1.0M LiPF6 in EC/EMC (3:7).

  • Experimental Group: Control + 1.0 wt% MDMS.

  • Technique: Differential Capacity Analysis (dQ/dV) .

    • Protocol: Cycle at C/20 for the first cycle.

    • Success Criteria: Observe a distinct reduction peak for MDMS at ~1.3V - 1.6V (vs Li/Li+), disappearing in subsequent cycles. This confirms "sacrificial" consumption.

Phase B: Impedance Evolution (The "Performance Check")

Objective: Prove MDMS does not choke the ion transport channels.

  • Technique: Electrochemical Impedance Spectroscopy (EIS).[1]

  • State: Measure at 100% SOC (4.2V or 4.4V) after Formation, Cycle 50, and Cycle 100.

  • Frequency Range: 100 kHz to 10 mHz.

  • Data Output: Plot Nyquist diagrams.

    • Success Criteria: The semi-circle width (representing

      
      ) for the MDMS cell should be smaller  than the VC-containing baseline.
      
Phase C: Ultra-High Precision Cycling (The "Long-term Predictor")

Objective: Measure Coulombic Efficiency (CE) with high granularity (e.g., 5 decimals).

  • Metric: Charge Endpoint Slippage .

  • Logic: If the SEI is unstable, the electrolyte continues to oxidize, causing the charge endpoint to "slip" to higher capacities indefinitely.

  • Success Criteria: MDMS cells should show lower slippage rates (<0.05% per cycle) compared to control.

Visualization: Validation Workflow

Validation_Workflow Start Electrolyte Preparation (Control vs. 1% MDMS) Step1 Phase A: dQ/dV Analysis (Confirm Reduction Potential) Start->Step1 Branch Peak at ~1.5V? Step1->Branch Fail Formulation Error or Contamination Branch->Fail No Step2 Phase B: EIS Study (Measure R_ct & R_sei) Branch->Step2 Yes Step3 Phase C: Long-term Cycling (High Temp 60°C) Step2->Step3 Analysis Post-Mortem XPS (Detect Sulfur Species) Step3->Analysis Conclusion Validation Complete: Data Package Analysis->Conclusion

Figure 2: Step-by-step validation workflow ensuring electrochemical confirmation before physical characterization.

Data Synthesis & Expected Results

Based on aggregated data from authoritative sources (Zuo et al., Xu et al.), the following results are typical for MDMS in NMC/Graphite pouch cells:

MetricControl (EC/EMC)With 2% VCWith 1% MDMSInterpretation
Formation Gas (mL) 0.800.550.35 MDMS efficiently passivates the interface, preventing solvent gassing.
Capacity Retention (100 cyc, 60°C) 52.7%75.0%79.2% Superior thermal stability compared to VC.
Impedance Growth (

)
HighModerateLow MDMS SEI remains conductive; VC SEI thickens over time.

Author's Note on Safety: MDMS is structurally related to alkyl sulfonate drugs (e.g., Busulfan). While it is an industrial chemical here, it must be treated as a potential alkylating agent. Use full PPE and fume hoods during electrolyte preparation.

References

  • Zuo, X., et al. (2014).[1][2] Methylene methanedisulfonate as an electrolyte additive for lithium-ion batteries.[1][2][3][4][5][6] Journal of Power Sources.[2][5]

  • Xu, M., et al. (2011). Comparative Study on Methylene Methyl Disulfonate (MMDS) and 1,3-Propane Sultone (PS) as Electrolyte Additives.[2][3][6][7] Journal of The Electrochemical Society.[2]

  • Xia, J., et al. (2015). A systematic study of electrolyte additives in NMC442/graphite pouch cells. Journal of Power Sources.[2][5]

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science.

Sources

Technical Guide: Cross-Resistance Profiles of Methylene Dimethanesulfonate (MDMS) vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dimethanesulfonate (MDMS) represents a unique class of alkylating agents within the homologous series of dimethanesulfonates. While structurally related to Busulfan (1,4-butanediol dimethanesulfonate), MDMS exhibits a distinct pharmacological profile characterized by efficient DNA interstrand cross-linking (ISC) , unlike the primary intrastrand cross-linking mechanism of Busulfan.

This guide provides a rigorous analysis of cross-resistance patterns, focusing on the mechanistic divergence that allows MDMS to retain activity in certain alkylator-resistant models while exhibiting unique collateral sensitivity profiles.

Mechanistic Divergence: The Basis of Differential Resistance

To understand cross-resistance, one must first map the cytotoxic lesions. Resistance to alkylating agents is often specific to the type of DNA repair machinery upregulated (e.g., Nucleotide Excision Repair for bulky adducts vs. Homologous Recombination for interstrand cross-links).

MDMS vs. Busulfan: A Structural Paradox

Although both agents possess methanesulfonate leaving groups, the length of the carbon chain dictates their DNA interaction:

  • Busulfan (n=4): The 4-carbon chain allows for flexibility, favoring intrastrand cross-links (primarily at 5'-GA-3' sequences) and mono-alkylation.

  • MDMS (n=1): The single methylene bridge creates a rigid, short-span agent. This geometry highly favors interstrand cross-linking between guanine N7 positions on opposite strands.

Key Insight: The cytotoxicity of MDMS is driven by these interstrand cross-links, not by the release of formaldehyde (a hydrolysis product), distinguishing it from simple formaldehyde-releasing prodrugs.

Visualization of Alkylation Pathways

The following diagram illustrates the divergent molecular mechanisms that dictate resistance susceptibility.

AlkylationMechanism MDMS Methylene Dimethanesulfonate (MDMS) DNA_Target Genomic DNA (Guanine N7) MDMS->DNA_Target Short Span (n=1) Busulfan Busulfan (Myleran) Busulfan->DNA_Target Flexible Span (n=4) ISC Interstrand Cross-Link (Helix Distortion) DNA_Target->ISC MDMS Major Lesion IntraSC Intrastrand Cross-Link (5'-GA-3') DNA_Target->IntraSC Busulfan Major Lesion Repair_HR Repair: Homologous Recombination (HR) ISC->Repair_HR Requires DSB Repair Repair_NER Repair: Nucleotide Excision Repair (NER) IntraSC->Repair_NER Excised as Bulky Adduct

Figure 1: Mechanistic divergence between MDMS and Busulfan. MDMS lesions require HR pathways for repair, whereas Busulfan lesions are often managed by NER, leading to non-overlapping resistance mechanisms in some contexts.

Cross-Resistance Matrix

The following data is synthesized from studies utilizing the Yoshida Sarcoma model, the gold standard for characterizing MDMS activity.

The "Collateral Sensitivity" Phenomenon

A critical finding for drug developers is the collateral sensitivity observed in MDMS-resistant lines. While MDMS-resistant cells (YMDR lines) develop robust defense mechanisms against the alkylator, they become hypersensitive to specific antifolates.

Drug ClassAgentCross-Resistance StatusExperimental Observation
Alkylating Agent Busulfan Partial MDMS is significantly more potent. Busulfan fails to cure Yoshida tumors at doses where MDMS is curative.
Alkylating Agent Nitrogen Mustard Yes High degree of cross-resistance; shared transport/glutathione detoxification pathways.
Antimetabolite Methotrexate (MTX) Yes MDMS-resistant cells are cross-resistant to standard MTX.
Antimetabolite Halogenated MTX Collateral Sensitivity MDMS-resistant cells are hypersensitive to 3'-bromomethotrexate and 3',5'-dichloromethotrexate.
Platinum Cisplatin Inferred (High) Clinical data suggests pre-treated ovarian cancer patients (likely platinum-exposed) show no objective response to MDMS.

Expert Insight: The collateral sensitivity to halogenated MTX suggests that the membrane transport alterations conferring MDMS resistance (reduced uptake) inadvertently increase the affinity or retention of lipophilic antifolates.

Experimental Protocols

To validate these findings in a modern setting, the following protocols are recommended. These move beyond simple IC50 determination to mechanistic validation.

Protocol: Transferable Resistance Factor Assay

One of the most unique properties of MDMS resistance is the secretion of a "Resistance Factor" (low molecular weight) into the culture medium. This protocol validates whether resistance is intrinsic or community-mediated.

Objective: Determine if resistance is mediated by a secreted soluble factor.

Materials:

  • MDMS-Resistant Cell Line (e.g., YMDR8 or engineered equivalent).

  • Parental Sensitive Line.[1]

  • 0.22 µm dialysis tubing or transwell inserts.

Workflow:

  • Conditioned Media Generation:

    • Culture Resistant cells to 80% confluence.

    • Harvest media and centrifuge (1000 x g, 5 min) to remove cells.

    • Crucial Step: Filter sterilize (0.22 µm) to ensure no cell transfer.

  • Transfer Experiment:

    • Plate Sensitive cells in 6-well plates.

    • Group A: Standard Media + MDMS (Control).

    • Group B: 20% Conditioned Media + MDMS.

    • Group C: Dialyzed Conditioned Media + MDMS (to test MW limit).

  • Readout:

    • Perform Clonogenic Survival Assay after 24-48 hours.

    • Validation: If Group B shows significantly higher survival than Group A, a soluble resistance factor is confirmed.

Protocol: Visualization of the Transferable Factor Workflow

TransferableResistance ResistantCells MDMS-Resistant Cells (Donor) MediaHarvest Harvest Media (24h Culture) ResistantCells->MediaHarvest Secretion of Factor Filter 0.22µm Filtration (Remove Cells) MediaHarvest->Filter SensitiveCells Sensitive Cells (Recipient) Filter->SensitiveCells Transfer 20% Vol Treatment MDMS Challenge (IC90 Dose) SensitiveCells->Treatment Outcome_Res Outcome: Increased Survival Treatment->Outcome_Res With Factor Outcome_Sens Outcome: Cell Death Treatment->Outcome_Sens Media Control

Figure 2: Workflow for isolating the transferable resistance factor. This assay distinguishes between intracellular resistance (e.g., efflux pumps) and community-based resistance (e.g., secreted detoxifying enzymes).

Clinical Implications & Toxicity Limitations[2]

While MDMS showed promise in pre-clinical models due to its distinct alkylation profile, clinical translation was halted. Understanding this failure is vital for drug development professionals designing next-generation alkylators.

The Thrombocytopenia Barrier

Phase I/II trials (Smith et al.) identified cumulative thrombocytopenia as the dose-limiting toxicity (DLT).

  • Mechanism: Unlike the transient myelosuppression of other alkylators, MDMS toxicity targeted megakaryocytes with prolonged recovery times (median nadir 21 days, recovery 35 days).

  • Implication: This suggests MDMS (or its metabolic byproducts) has a high affinity for megakaryocyte progenitor DNA, or the interstrand cross-links are particularly difficult for these cells to repair.

Lack of Efficacy in Pre-Treated Patients

In ovarian cancer trials, patients previously treated with chemotherapy (likely platinum/cyclophosphamide) showed no objective remission .

References

  • Fox, B. W. (1969).[2] The sensitivity of a Yoshida sarcoma to methylene dimethane sulphonate. International Journal of Cancer, 4(1), 54–60. Link

  • Szende, B., & Fox, M. (1973). A Transferable "Resistance Factor" from in vitro Cultured MDMS-Resistant Yoshida Sarcoma Cells.[2][3] British Journal of Cancer, 27(3), 245–252. Link

  • Hill, B. T., et al. (1977). Collateral sensitivity between methylene dimethane sulfonate and halogenated methotrexate derivatives in the Yoshida sarcoma in vivo and in vitro. Journal of the National Cancer Institute, 58(4), 955–958. Link

  • O'Connor, P. M., & Fox, B. W. (1989). Isolation and characterization of proteins cross-linked to DNA by the antitumor agent methylene dimethanesulfonate and its hydrolytic product formaldehyde. Cancer Research, 49(10), 2567-2574. Link

  • Smith, D. B., et al. (1987).[4] Phase I clinical trial of methylene dimethane sulfonate.[4] Cancer Treatment Reports, 71(9), 817-820.[4] Link

  • Smith, D. B., et al. (1988). A negative phase II trial of methylene dimethane sulphonate in advanced ovarian cancer. British Journal of Cancer, 57(5), 512–513. Link

Sources

Benchmarking Methylene dimethanesulfonate against novel cancer therapies

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Methylene Dimethanesulfonate (MDMS) vs. Next-Generation Alkylating Agents & Novel Therapies

Executive Summary: The Structural Imperative

Methylene dimethanesulfonate (MDMS) represents the simplest homolog in the dimethanesulfonate series (n=1), distinct from the clinical standard Busulfan (n=4). While historically evaluated for efficacy in Yoshida sarcoma and leukemia, MDMS serves today primarily as a mechanistic reference compound rather than a frontline clinical agent.

This guide benchmarks MDMS against modern therapeutic standards—specifically Treosulfan (a structural analog with superior pharmacokinetics) and PARP Inhibitors (synthetic lethality agents)—to demonstrate the evolution of DNA-damaging strategies.

Key Finding: MDMS exhibits high potency but dose-limiting cumulative thrombocytopenia due to non-specific alkylation.[1] Modern agents utilize prodrug mechanisms (Treosulfan) or targeted synthetic lethality (Olaparib) to widen the therapeutic window.

Mechanistic Benchmarking: The "Linker Length" Hypothesis

The efficacy of dimethanesulfonates is governed by the length of the polymethylene chain separating the functional leaving groups. This length determines the type of DNA cross-link formed.

  • MDMS (n=1): The single methylene bridge is too short to form stable interstrand cross-links between N7-guanine residues on opposite DNA strands effectively. It creates unstable adducts or intrastrand links, leading to rapid repair or necrotic toxicity.

  • Busulfan (n=4): The 4-carbon chain is the optimal length for 5'-GA-3' interstrand cross-linking, a hallmark of effective cytotoxicity in hematopoietic stem cells.

  • Treosulfan (Novel Analog): Functions as a prodrug, converting non-enzymatically into mono- and diepoxides. This allows for controlled alkylation with reduced hepatic toxicity compared to Busulfan.

Diagram 1: Comparative Mechanism of Action

MOA_Comparison MDMS MDMS (n=1) (Methylene dimethanesulfonate) DNA_Target DNA Guanine (N7) MDMS->DNA_Target Short-chain alkylation Busulfan Busulfan (n=4) (Standard) Busulfan->DNA_Target Optimal span Treosulfan Treosulfan (Next-Gen Prodrug) Epoxide_Active Diepoxide Intermediate (Controlled Alkylation) Treosulfan->Epoxide_Active pH-dependent conversion Adduct_Unstable Unstable Adducts (Rapid Repair/Necrosis) DNA_Target->Adduct_Unstable Steric strain Crosslink_Stable Interstrand Cross-link (Apoptosis) DNA_Target->Crosslink_Stable Effective block of replication DNA_Target->Crosslink_Stable Epoxide_Active->DNA_Target Targeted attack

Caption: Figure 1. Structural impact on alkylation. MDMS (Red) often forms unstable adducts due to short chain length, whereas Treosulfan (Green) utilizes an epoxide intermediate for stable cross-linking.

Comparative Performance Data

The following data consolidates historical Phase I/II findings for MDMS against current standards for alkylating agents.

Table 1: Physicochemical and Clinical Profile Comparison

FeatureMDMS (Reference) Busulfan (Standard) Treosulfan (Novel) Olaparib (Targeted)
Class Alkyl Sulfonate (n=1)Alkyl Sulfonate (n=4)Prodrug AlkylatorPARP Inhibitor
Mechanism Direct Alkylation (SN2)Direct Alkylation (SN2)Epoxide FormationSynthetic Lethality
Solubility Poor (Requires DMSO)Poor (Requires DMA)High (Water Soluble) Moderate
Dose-Limiting Toxicity Thrombocytopenia (Severe) Veno-Occlusive Disease (VOD)Mucositis (Manageable)Anemia/Fatigue
Primary Indication Research Tool OnlyCML / ConditioningOvarian / ConditioningBRCA+ Cancers
Est. IC50 (Leukemia) ~5–10 µM (K562)~20–40 µM (K562)~10–20 µM (Active metabolite)~1–2 µM (BRCA-)

Critical Insight: MDMS failed in clinical trials (e.g., ovarian cancer) because its toxicity profile (platelet destruction) occurred at doses below the threshold required for solid tumor regression. Modern agents like Treosulfan solve this by improving water solubility and reducing off-target organ damage (VOD).

Experimental Protocol: Benchmarking Cytotoxicity

To validate MDMS as a reference standard in your lab, use the following self-validating protocol. This assay measures the differential sensitivity of cells to short-chain vs. long-chain alkylators.

Objective: Determine the IC50 of MDMS relative to Busulfan in K562 (CML) or Jurkat (T-ALL) cell lines.

Reagents Required:
  • MDMS: (Note: Highly unstable in aqueous solution. Prepare fresh).

  • Vehicle: DMSO (Dimethyl sulfoxide).

  • Assay: CellTiter-Glo® (ATP luminescence) or MTT.

Step-by-Step Workflow
  • Stock Preparation (Critical Step):

    • Dissolve MDMS in 100% DMSO to a concentration of 100 mM .

    • Caution: MDMS hydrolyzes rapidly in water. Do not make aqueous stocks. Keep DMSO stock anhydrous.

  • Cell Seeding:

    • Seed K562 cells at 5,000 cells/well in 96-well white-walled plates (total volume 90 µL).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a 10x serial dilution plate in culture medium (RPMI + 10% FBS).

    • Range: 0.1 µM to 100 µM.

    • Control: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

    • Add 10 µL of diluted drug to the 90 µL cell suspension.

  • Incubation:

    • Incubate for 72 hours (Alkylators require at least 2 cell cycles to manifest apoptosis).

  • Readout:

    • Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Read Luminescence.

Diagram 2: Experimental Workflow (DOT)

Protocol_Workflow Start Start: MDMS Powder Solubilization Dissolve in 100% DMSO (Avoid Moisture) Start->Solubilization Treatment Add Drug (0.1 - 100 µM) 72h Incubation Solubilization->Treatment Dilute immediately Seeding Seed K562 Cells (5k/well) Seeding->Treatment Readout ATP Luminescence (Calculate IC50) Treatment->Readout Apoptosis induction

Caption: Figure 2. Cytotoxicity screening workflow. Note the critical requirement for anhydrous DMSO solubilization to prevent premature hydrolysis of MDMS.

Strategic Positioning: Why Use MDMS Today?

If MDMS is not a clinical candidate, why benchmark against it?

  • The "Span" Control: In DNA repair studies, researchers use MDMS (1-carbon) and Busulfan (4-carbon) to test the ability of repair enzymes (like ERCC1-XPF) to excise cross-links of varying distortions. MDMS creates a "tight" lesion that is harder to repair than the "loose" lesion of Busulfan.

  • Resistance Modeling: Cells selected for resistance to MDMS often display unique glutathione-S-transferase (GST) profiles, distinct from those resistant to nitrogen mustards or platinum agents.

References

  • Fox, B. W. (1969). The sensitivity of a Yoshida sarcoma to methylene dimethane sulphonate. International Journal of Cancer.[2]

  • Smith, D. B., et al. (1987).[1] Phase I clinical trial of methylene dimethane sulfonate.[1][3] Cancer Treatment Reports.

  • Galaup, A., & Paci, A. (2013).[4] Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. Expert Opinion on Drug Metabolism & Toxicology.

  • PubChem. (2024).[5][6] Methylene dimethanesulfonate Compound Summary. National Library of Medicine.

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the models. Nature Reviews Cancer.

Sources

Technical Comparison: Methylene Dimethanesulfonate (MDMS) vs. Formaldehyde (FA) in DNA Damage Induction

[1][2]

Executive Summary: The "Clean" vs. "Dirty" Crosslinker

In the study of DNA repair pathways—specifically the Fanconi Anemia (FA) pathway—researchers often rely on crosslinking agents to induce interstrand crosslinks (ICLs). While Formaldehyde (FA) is the physiological source of methylene bridges, it is an experimentally "dirty" agent. It predominantly induces DNA-Protein Crosslinks (DPCs) and requires metabolic activation, making it difficult to isolate the specific cellular response to DNA-DNA crosslinks.

Methylene dimethanesulfonate (MDMS) serves as a chemoselective mimic. It is a bifunctional alkylating agent that efficiently introduces methylene ICLs between purines without the overwhelming background of DPCs seen with formaldehyde.

Key Takeaway: Use Formaldehyde to study metabolic toxicity, DPC repair (SPRTN pathway), and physiological aldehyde stress. Use MDMS to mechanistically dissect the repair of methylene-DNA interstrand crosslinks (Fanconi Anemia pathway) with high specificity.

Mechanistic Divergence

Although both agents result in the formation of a methylene bridge (-CH₂-) between nucleophilic sites on DNA, their chemical trajectories differ fundamentally.

Formaldehyde (FA): The Schiff Base Generator

Formaldehyde is a mono-aldehyde that reacts with exocyclic amino groups (N2 of guanine, N6 of adenine) to form unstable Schiff bases (imines). These intermediates are highly reactive toward proteins, leading to a massive accumulation of DNA-Protein Crosslinks (DPCs) . DNA-DNA ICLs occur only as a minor, secondary event.

MDMS: The Direct Alkylator

MDMS acts as a bifunctional electrophile. It contains two methanesulfonate leaving groups separated by a single methylene carbon. It undergoes nucleophilic attack by DNA bases directly, bypassing the Schiff base intermediate. This allows it to span the interstrand distance efficiently, forming N-N methylene bridges (e.g., Gua-CH₂-Gua).

Mechanistic Pathway Visualization

CrosslinkMechanismFAFormaldehyde (FA)SchiffSchiff BaseIntermediateFA->Schiff Reacts with aminesMDMSMDMS(Methylene dimethanesulfonate)DirectDirect NucleophilicSubstitutionMDMS->Direct Bifunctional AlkylationHydrolysisHydrolysis(Releases FA + MSA)MDMS->Hydrolysis Aqueous instabilityDPCDNA-Protein Crosslinks(DPCs)[MAJOR LESION]Schiff->DPC Traps proteinsICL_FADNA Interstrand Crosslinks(ICLs)[MINOR LESION]Schiff->ICL_FA Low efficiencyICL_MDMSMethylene ICLs(Gua-CH2-Gua)[MAJOR LESION]Direct->ICL_MDMS High EfficiencyHydrolysis->DPC Secondary effect

Figure 1: Mechanistic comparison of lesion formation. FA predominantly forms DPCs via Schiff bases, while MDMS favors direct ICL formation.

Head-to-Head Performance Profile

The following table synthesizes data regarding the specificity and utility of both agents in a research setting.

FeatureFormaldehyde (FA)Methylene dimethanesulfonate (MDMS)
Primary Lesion DNA-Protein Crosslinks (DPCs)DNA Interstrand Crosslinks (ICLs)
ICL Efficiency Low (<1% of lesions)High (Major cytotoxic lesion)
Reaction Mechanism Schiff base formation (reversible)SN2 Alkylation (stable)
Metabolic Dependency High (Detoxified by ADH5/ALDH2)Low (Direct chemical action)
Repair Pathway NER, HR, FA Pathway, DPC proteasesFanconi Anemia (FA) Pathway, NER
Semicarbazide Sensitivity Inhibited: Semicarbazide scavenges FA, preventing crosslinks.Resistant: ICLs form despite scavenger presence (DPCs are inhibited).
Stability in Media Volatile; equilibrium with paraformaldehyde.Hydrolytically unstable (t1/2 ~30 min at 37°C).
Critical Insight: The Semicarbazide Control

A definitive experiment to validate MDMS specificity is the addition of semicarbazide. Semicarbazide scavenges free formaldehyde.

  • With FA: Semicarbazide abolishes toxicity and crosslinking.

  • With MDMS: Semicarbazide abolishes DPCs (caused by hydrolysis byproducts) but does not prevent ICL formation or ICL-driven cytotoxicity [1][2]. This confirms MDMS ICLs are formed directly, not via released formaldehyde.

Experimental Protocols

Handling and Preparation

Safety Warning: Both agents are genotoxic carcinogens. Handle in a fume hood.

  • Formaldehyde: Usually supplied as 37% formalin (stabilized with methanol) or prepared fresh from paraformaldehyde (PFA) to avoid methanol effects.

  • MDMS: Supplied as a solid or oil. Critical: MDMS is moisture sensitive. Store desiccated at -20°C. Prepare stocks immediately before use in anhydrous DMSO.

Comparative Cytotoxicity Workflow (Clonogenic Assay)

This protocol is designed to assess the sensitivity of DNA repair-deficient cells (e.g., FANCD2-/-) to methylene crosslinks.

Reagents:

  • MDMS Stock: 100 mM in anhydrous DMSO (Prepare fresh).

  • Formaldehyde Stock: Dilute 37% solution to 1 M in PBS.

  • Cell Lines: Wild Type (WT) vs. Repair Deficient (e.g., FANCA-/-).[1]

Step-by-Step Protocol:

  • Seeding: Seed cells (500–1000 cells/well) in 6-well plates. Allow attachment for 12–16 hours.

  • Drug Preparation:

    • MDMS:[2][3][4] Dilute stock into serum-free media to final concentrations (e.g., 0, 5, 10, 20, 50 µM). Work quickly due to hydrolysis.

    • FA: Dilute stock into complete media (serum proteins buffer FA, so higher concentrations are needed, e.g., 0, 50, 100, 200 µM).

  • Treatment Pulse:

    • Aspirate media.

    • Add drug-containing media.

    • Incubate for 1 hour at 37°C . (Short pulse limits hydrolysis artifacts for MDMS).

  • Wash: Aspirate drug media. Wash 2x with warm PBS.

  • Recovery: Add fresh complete media.

  • Outgrowth: Incubate for 10–14 days until colonies form (>50 cells).

  • Staining: Fix with methanol/acetic acid; stain with Crystal Violet.

Experimental Logic Flow

Workflowcluster_MDMSMDMS Arm (ICL Focused)cluster_FAFormaldehyde Arm (DPC Focused)StartStart: Cell Seeding(WT vs. FANCD2-/-)Prep_MDMSDissolve MDMS inAnhydrous DMSOStart->Prep_MDMSPrep_FAPrepare FA fromParaformaldehydeStart->Prep_FADilute_MDMSDilute in Serum-Free Media(Avoid protein binding)Prep_MDMS->Dilute_MDMSPulse_MDMS1 Hour Pulse Treatment(Minimize Hydrolysis)Dilute_MDMS->Pulse_MDMSWashWash 2x PBSPulse_MDMS->WashDilute_FADilute in Complete MediaPrep_FA->Dilute_FAPulse_FA1-2 Hour Pulse TreatmentDilute_FA->Pulse_FAPulse_FA->WashRecoveryColony Formation(10-14 Days)Wash->RecoveryAnalysisCalculate Survival FractionCompare IC50Recovery->Analysis

Figure 2: Comparative experimental workflow for assessing MDMS and FA cytotoxicity.

Data Interpretation & Troubleshooting

Interpreting the Results
  • Fanconi Anemia (FA) Pathway Deficient Cells:

    • MDMS: Expect extreme hypersensitivity (10–100 fold reduction in survival). This confirms the lesion is an ICL, as the FA pathway is the primary repair mechanism for ICLs during replication [3].

    • Formaldehyde: Expect moderate hypersensitivity. Since FA also induces DPCs and oxidative stress, other pathways (NER, HR) can partially compensate, making the phenotype less "clean" than with MDMS.

Troubleshooting MDMS Experiments
  • Issue: Inconsistent toxicity between replicates.

    • Root Cause:[2][5][6][7][8][9] Hydrolysis.[3] MDMS degrades into methanesulfonic acid (MSA) and formaldehyde in water.

    • Solution: Do not prepare serial dilutions in aqueous buffer. Dilute directly from DMSO stock into the well, or use a "master mix" approach and apply immediately.

  • Issue: High background toxicity in WT cells.

    • Root Cause:[2][5][6][7][8][9] Off-target alkylation or pH drop from MSA release.[2][4]

    • Solution: Ensure media is buffered (HEPES) to counteract the acidity of the leaving group (methanesulfonic acid).

References

  • O'Connor, P. M., & Fox, B. W. (1989). Isolation and characterization of proteins cross-linked to DNA by the antitumor agent methylene dimethanesulfonate and its hydrolytic product formaldehyde.[2] Journal of Biological Chemistry, 264(11), 6391-6397.

  • O'Connor, P. M., & Fox, B. W. (1987). Comparative studies of DNA cross-linking reactions following methylene dimethanesulfonate and its hydrolytic product, formaldehyde. Cancer Chemotherapy and Pharmacology, 19(1), 11-15.

  • Kawanishi, M., et al. (2014). Genotoxicity of formaldehyde: molecular basis of DNA damage and mutation.[7] Frontiers in Environmental Science, 2, 36.

  • Noll, D. M., Mason, T. M., & Miller, P. S. (2006). Formation and repair of interstrand cross-links in DNA. Chemical Reviews, 106(2), 277-301.

Safety Operating Guide

Personal protective equipment for handling Methylene dimethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 156-72-9 | Formula: C3H8O6S2 | Class: Bifunctional Alkylating Agent

Executive Risk Assessment

Methylene dimethanesulfonate (MDMS) is a bifunctional electrophile , structurally distinct from monofunctional analogs like methyl methanesulfonate (MMS). While MMS methylates single DNA bases, MDMS possesses two sulfonate leaving groups, enabling it to form interstrand cross-links between DNA strands. This mechanism mimics the action of potent chemotherapeutics like Busulfan, making MDMS significantly more cytotoxic and genotoxic than standard lab reagents.

Operational Criticality:

  • Latency: Exposure symptoms (dermal or respiratory) may be delayed, masking immediate feedback mechanisms.

  • Permeation: Standard nitrile gloves provide insufficient protection against prolonged contact with sulfonate esters.

  • Hydrolysis: The compound is sensitive to moisture but stable enough in biological buffers to cause severe systemic toxicity if mishandled.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling MDMS in quantities >10 mg or concentrations >10 mM.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Dermal (Primary) Double Gloving System 1. Inner: Silver Shield® / 4H® (Laminate)2.[1] Outer: Nitrile (5 mil minimum)Permeation Kinetics: Sulfonate esters can permeate standard nitrile in <15 mins. Laminate liners provide >4 hours of breakthrough protection. The outer nitrile glove ensures dexterity and grip.
Respiratory Engineering Control (Primary): Chemical Fume Hood (Certified)PPE (Secondary): N95 or P100 RespiratorMDMS aerosols are highly bioavailable. A fume hood is mandatory. Respirators are for emergency spill response only, not routine handling.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of liquid splash or aerosol migration. Goggles provide a sealed environment.
Body Impervious Lab Coat / Tyvek® Apron Cotton lab coats absorb and hold liquid spills against the skin. Use a disposable, non-woven apron (e.g., Tyvek) for concentrated stock preparation.

Operational Protocol: Handling & Deactivation

Phase A: Pre-Experimental Setup
  • The Two-Person Rule: High-concentration stocks (>100 mM) should not be handled alone. A second researcher must be aware of the operation.

  • Quenching Station: Prepare a 10% (w/v) Sodium Thiosulfate solution before opening the MDMS container. This nucleophile rapidly neutralizes alkylating agents.

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up).

Phase B: Synthesis & Handling Workflow
  • Weighing: If MDMS is a solid/powder, weigh inside the fume hood using a localized balance or a pre-tared closed vessel. Do not weigh on an open bench.

  • Solubilization: Dissolve MDMS in DMSO or anhydrous acetonitrile. Avoid protic solvents (methanol/water) for stock storage to prevent premature hydrolysis.

  • Transfer: Use positive-displacement pipettes to prevent aerosol formation (dripping) common with volatile organic solvents.

Phase C: Deactivation & Disposal

Never dispose of active MDMS down the drain.

  • Reaction Termination: Treat all glassware, tips, and empty vials with the 10% Sodium Thiosulfate solution.

  • Soak Time: Allow contaminated items to soak for a minimum of 24 hours . The thiosulfate anion (

    
    ) acts as a "soft" nucleophile, displacing the sulfonate group and rendering the molecule non-genotoxic.
    
  • pH Verification: Ensure the waste stream remains basic (pH > 8) to facilitate hydrolysis.

  • Final Disposal: Collect the deactivated solution in a dedicated "Chemical Waste - Toxic" container.

Visualizing the Safety Logic

Diagram 1: PPE Decision Hierarchy

This decision tree illustrates the escalation of PPE based on the state of the chemical.

PPE_Hierarchy Start Handling MDMS State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Dust Risk: Inhalation of Particulates Solid->Dust Splash Risk: Dermal Absorption / Splash Liquid->Splash Hood REQ: Fume Hood + Static Control Dust->Hood Gloves REQ: Double Glove (Laminate + Nitrile) Splash->Gloves Hood->Gloves Combined Protocol

Caption: Hierarchy of controls for MDMS handling. Note that liquid handling requires both respiratory isolation (Hood) and enhanced dermal protection (Laminate gloves).

Diagram 2: Deactivation Mechanism Workflow

This flow demonstrates the chemical logic behind the sodium thiosulfate neutralization step.

Deactivation_Flow MDMS Active MDMS (Electrophile) Reaction Nucleophilic Substitution (Sn2 Mechanism) MDMS->Reaction Target Thio Sodium Thiosulfate (Nucleophile) Thio->Reaction Attack Inert Inert Adduct (Bunte Salt) Reaction->Inert 24hr Soak Waste Chemical Waste Disposal Inert->Waste

Caption: The deactivation workflow utilizes Sodium Thiosulfate to chemically convert the toxic electrophile into a water-soluble, non-reactive Bunte salt.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact 1. Remove contaminated clothing immediately.2.[2] Wash with soap and water for 15 minutes .3. Do not scrub (abrasion increases absorption).Seek medical attention.[1][2][3] Monitor for delayed erythema or blistering (12-24 hours post-exposure).
Eye Contact 1. Flush with eyewash station for 15 minutes .2. Hold eyelids open to ensure irrigation.Immediate ophthalmological consult required.[1]
Spill (>5mL) 1. Evacuate the lab.2. Post "Do Not Enter" signage.3. Contact EHS/HazMat team.Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if outside a hood.

References

  • National Institutes of Health (NIH) - PubChem. Methylene dimethanesulfonate (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[4] Retrieved from [Link]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. (Wiley-Interscience).
  • Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylene dimethanesulfonate
Reactant of Route 2
Reactant of Route 2
Methylene dimethanesulfonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.